1-(2-Phenylethyl)piperazine-2,6-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-phenylethyl)piperazine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c15-11-8-13-9-12(16)14(11)7-6-10-4-2-1-3-5-10/h1-5,13H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHWPKXZICRGPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)CN1)CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353639 | |
| Record name | 1-(2-phenylethyl)piperazine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
247128-18-3 | |
| Record name | 1-(2-phenylethyl)piperazine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-(2-Phenylethyl)piperazine-2,6-dione
Abstract
This technical guide provides a comprehensive overview of a plausible and robust synthetic pathway for 1-(2-Phenylethyl)piperazine-2,6-dione, a molecule of interest for researchers in drug development and medicinal chemistry. While a direct, one-pot synthesis is not prominently described in current literature, a logical and experimentally sound two-step approach is detailed herein. This guide is intended for an audience of researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for the proposed methodology. The synthesis is divided into two primary stages: the formation of the core piperazine-2,6-dione heterocycle, followed by the selective N-alkylation to introduce the phenethyl moiety.
Introduction and Strategic Overview
The piperazine-2,6-dione scaffold is a significant structural motif in a variety of bioactive molecules.[1] Its rigid, cyclic imide structure provides a valuable framework for the spatial presentation of functional groups, making it an attractive starting point for the design of novel therapeutic agents. The introduction of a phenethyl group at the N1 position can impart specific pharmacokinetic and pharmacodynamic properties, potentially influencing receptor binding and metabolic stability.
This guide outlines a two-step synthetic strategy to obtain this compound. The core logic of this pathway is to first construct the foundational piperazine-2,6-dione ring and then append the desired N-substituent. This approach allows for a modular synthesis, where different N-substituents could be introduced in the second step, making the intermediate, piperazine-2,6-dione, a versatile precursor for the synthesis of a library of analogues.
Overall Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of the Piperazine-2,6-dione Core
The initial and crucial step is the formation of the piperazine-2,6-dione ring. Several methods exist for the synthesis of such cyclic imides, with one of the most direct being the condensation of iminodiacetic acid derivatives.[2][3] For this guide, we will focus on a method involving the cyclization of an N-protected iminodiacetic acid, followed by deprotection. The use of a protecting group can improve solubility and prevent unwanted side reactions during the cyclization. A benzyl group is a suitable choice as it can be readily removed via hydrogenolysis.
Rationale for Experimental Choices
The cyclization of N-benzyliminodiacetic acid to 1-benzylpiperazine-2,6-dione can be achieved by forming an activated intermediate of the carboxylic acid groups, which then undergoes intramolecular amidation. Carbonyldiimidazole (CDI) is an excellent reagent for this transformation as it forms a highly reactive acylimidazolide intermediate, and the byproducts (imidazole and CO2) are easily removed.[4] The subsequent removal of the benzyl protecting group is a standard procedure, typically accomplished through catalytic hydrogenation, which is a clean and high-yielding reaction.
Experimental Protocol: Synthesis of Piperazine-2,6-dione
Part A: Synthesis of 1-Benzylpiperazine-2,6-dione
-
Activation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, a solution of N-benzyliminodiacetic acid (1 equivalent) in anhydrous tetrahydrofuran (THF) is prepared.
-
Cyclization: To this solution, carbonyldiimidazole (CDI) (2.2 equivalents) is added portion-wise at room temperature. The reaction mixture is then heated to reflux for 18-24 hours, during which the formation of the cyclic imide occurs.
-
Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 1-benzylpiperazine-2,6-dione.
Part B: Deprotection to Piperazine-2,6-dione
-
Hydrogenolysis: The 1-benzylpiperazine-2,6-dione from Part A is dissolved in ethanol or methanol in a hydrogenation vessel.
-
Catalyst Addition: Palladium on carbon (10% w/w, approximately 5-10 mol%) is carefully added to the solution.
-
Reaction: The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 1-4 atm) at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Filtration and Concentration: The reaction mixture is filtered through a pad of Celite to remove the palladium catalyst, and the filtrate is concentrated under reduced pressure to afford piperazine-2,6-dione as a solid.
| Parameter | Value/Condition | Rationale |
| Starting Material | N-Benzyliminodiacetic Acid | Benzyl group serves as a protecting group. |
| Cyclizing Agent | Carbonyldiimidazole (CDI) | Efficiently activates carboxylic acids for amidation. |
| Solvent (Cyclization) | Anhydrous THF | Aprotic solvent suitable for CDI reactions. |
| Deprotection Method | Catalytic Hydrogenation | Clean and efficient removal of the benzyl group. |
| Catalyst | 10% Pd/C | Standard catalyst for hydrogenolysis. |
Step 2: N-Alkylation with a Phenethyl Moiety
With the piperazine-2,6-dione core in hand, the next step is the introduction of the 2-phenylethyl group onto one of the nitrogen atoms. Direct N-alkylation with an alkyl halide is a common and effective method.[5] A key challenge in the alkylation of piperazine is achieving mono-alkylation and preventing the formation of the di-substituted product.[6]
Causality in Experimental Design
To favor the formation of the mono-alkylated product, this compound, a large excess of the starting piperazine-2,6-dione relative to the alkylating agent (phenethyl bromide) can be used.[6][7] This statistical approach increases the probability that the phenethyl bromide will react with an unsubstituted piperazine-2,6-dione rather than the already mono-alkylated product. The use of a mild base, such as potassium carbonate, is sufficient to neutralize the HBr formed during the reaction without significantly increasing the nucleophilicity of the mono-alkylated product.
An alternative approach is the Mitsunobu reaction, which involves the reaction of piperazine-2,6-dione with 2-phenylethanol in the presence of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD).[8][9] This method proceeds under mild, neutral conditions and can offer excellent control over the reaction.
For this guide, the alkyl halide approach is detailed due to its operational simplicity and the ready availability of the reagents.
N-Alkylation Reaction Scheme
Caption: N-alkylation of piperazine-2,6-dione with 2-phenylethyl bromide.
Detailed Experimental Protocol: N-Alkylation
-
Reaction Setup: In a round-bottom flask, piperazine-2,6-dione (5 equivalents) and potassium carbonate (2-3 equivalents relative to phenethyl bromide) are suspended in a suitable polar aprotic solvent such as acetonitrile or DMF.
-
Addition of Alkylating Agent: 2-Phenylethyl bromide (1 equivalent) is added dropwise to the stirred suspension at room temperature.
-
Reaction Conditions: The reaction mixture is heated to a moderate temperature (e.g., 60-80 °C) and stirred for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS to observe the consumption of the limiting reagent and the formation of the product.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the inorganic salts. The filtrate is concentrated under reduced pressure.
-
Purification: The resulting residue, which will contain the desired mono-alkylated product and excess unreacted piperazine-2,6-dione, is purified by column chromatography on silica gel. The difference in polarity between the starting material and the product allows for effective separation.
| Parameter | Value/Condition | Rationale |
| Piperazine-2,6-dione | 5 equivalents | To statistically favor mono-alkylation.[6] |
| Alkylating Agent | 2-Phenylethyl Bromide | Provides the desired phenethyl group. |
| Base | Potassium Carbonate | Mild base to neutralize HBr byproduct. |
| Solvent | Acetonitrile | Polar aprotic solvent, good for SN2 reactions. |
| Purification | Column Chromatography | To separate the product from excess starting material and any di-alkylated byproduct. |
Characterization
The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of both the piperazine-2,6-dione core and the phenethyl group, as well as their connectivity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretching frequencies of the imide functional groups.
-
Melting Point Analysis: To determine the melting point of the purified solid product.
Conclusion
The synthesis of this compound can be reliably achieved through a two-step process involving the initial formation of the piperazine-2,6-dione ring system from an N-protected iminodiacetic acid, followed by a controlled mono-N-alkylation with 2-phenylethyl bromide. The experimental conditions outlined in this guide are based on well-established chemical principles and are designed to be robust and reproducible. This synthetic route offers the flexibility to generate a variety of N-substituted piperazine-2,6-diones, making it a valuable tool for medicinal chemists and researchers in the field of drug discovery.
References
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- Anonymous. (n.d.). Efficient synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives and their evaluation for anticancer activity.
- Anonymous. (n.d.). Preparation of piperazine-2,6-dione 17. Reagents and reaction conditions.
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- Anonymous. (n.d.). Process for the N-monoalkylation of piperazine.
- Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?
- Pittelkow, T., & Christensen, J. B. (n.d.). A Simple Synthesis of N-Alkylpiperazines.
- Anonymous. (n.d.). Synthesis of 2,6-bridged piperazine-3-ones by N-acyliminium ion chemistry. [Source not further specified].
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- Anonymous. (n.d.). A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride.
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"1-(2-Phenylethyl)piperazine-2,6-dione" chemical properties
An In-depth Technical Guide to the Chemical Properties of 1-(2-Phenylethyl)piperazine-2,6-dione
Executive Summary
This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and potential applications of the heterocyclic compound This compound . While this specific molecule is not extensively documented in current literature, this document, authored for researchers and drug development professionals, extrapolates its characteristics from established chemical principles and data on analogous structures. We present a plausible synthetic pathway, predict its physicochemical and spectroscopic properties, and discuss its potential significance as a scaffold in medicinal chemistry, grounded in the well-established bioactivity of the piperazine and dione ring systems.
Introduction and Context
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide range of biologically active compounds.[1] Its derivatives are known to possess diverse pharmacological properties, including antiviral, antibacterial, and anticancer activities.[1] Similarly, the piperidine-2,6-dione motif is a critical component in molecules of significant therapeutic interest, most notably in the field of targeted protein degradation as part of Proteolysis Targeting Chimeras (PROTACs).[2]
The title compound, this compound, merges the N-substituted piperazine core with a diketone functionality and a phenylethyl side chain. The phenethylamine moiety itself is an endogenous trace amine that acts as a central nervous system stimulant.[3] This unique combination of structural motifs suggests that this compound could serve as a valuable building block for novel therapeutics, particularly in neuropharmacology or oncology. This guide aims to provide the foundational chemical knowledge necessary to stimulate and support such research endeavors.
Molecular Structure and Predicted Physicochemical Properties
The structure consists of a central piperazine-2,6-dione ring where one of the nitrogen atoms is substituted with a 2-phenylethyl group. The dione functionality introduces two planar, polar carbonyl groups, while the phenylethyl group adds a nonpolar, aromatic component.
Sources
Introduction: The Piperazine-2,6-dione Scaffold as a Framework for Novel Therapeutics
An In-Depth Technical Guide to 1-(2-Phenylethyl)piperazine-2,6-dione (CAS 247128-18-3): A Prospective Analysis for Drug Discovery
The piperazine-2,6-dione moiety is a recognized privileged scaffold in medicinal chemistry, forming the core of numerous bioactive molecules.[1] Its rigid, bicyclic structure provides a three-dimensional framework that can be functionalized to interact with a variety of biological targets. The incorporation of a piperazine ring, a common feature in many approved drugs, often imparts favorable pharmacokinetic properties. This guide provides a prospective analysis of the largely uncharacterized compound, this compound, offering a scientifically grounded framework for its synthesis, potential biological activities, and a strategic approach to its investigation.
Physicochemical Properties and Structural Analysis
A comprehensive understanding of a compound's physicochemical properties is fundamental to predicting its behavior in biological systems. For this compound, the available data is summarized below.
| Property | Value | Source |
| CAS Number | 247128-18-3 | [2] |
| Molecular Formula | C12H14N2O2 | [2] |
| Molecular Weight | 218.26 g/mol | [2] |
| InChI Key | XBHWPKXZICRGPT-UHFFFAOYSA-N | [2] |
Structurally, the molecule combines the rigid piperazine-2,6-dione core with a flexible phenylethyl substituent. The dione moiety possesses two amide bonds, with the potential for hydrogen bond donation and acceptance, which can be critical for target binding. The phenylethyl group introduces a significant lipophilic character, likely influencing the molecule's solubility and ability to cross cell membranes. The presence of a tertiary amine within the piperazine ring could allow for salt formation, potentially improving aqueous solubility and handling.
Proposed Synthesis Strategy
Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
-
Reaction Setup: To a solution of piperazine-2,6-dione (1 equivalent) in anhydrous dimethylformamide (DMF), add potassium carbonate (K2CO3, 2.5 equivalents) as a base.
-
Addition of Alkylating Agent: Add (2-bromoethyl)benzene (1.1 equivalents) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 80-90°C and monitor the progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.
Exploration of Potential Biological Activities
The structural motifs within this compound suggest several potential avenues for biological activity, drawing parallels from related compounds.
Anticancer Potential
Numerous piperazine derivatives have demonstrated significant anticancer activity.[4][5] For instance, novel 1-(2-aryl-2-adamantyl)piperazine derivatives have shown cytotoxic effects against various human cancer cell lines, with particular efficacy against melanoma.[4] The phenylethyl group in our target compound could facilitate interactions with hydrophobic pockets in various protein targets implicated in cancer, such as kinases or topoisomerases.
Anti-inflammatory and Analgesic Properties
Piperazine-2,5-dione derivatives bearing indole moieties have been reported to exhibit anti-inflammatory and analgesic effects.[6] While a study on other piperazine-2,5-diones showed insignificant activity on cartilage-related cells, the structural differences are significant.[7][8] The potential for anti-inflammatory action warrants investigation, possibly through the modulation of inflammatory pathways such as NF-κB.
Neurological and Psychoactive Applications
The piperazine scaffold is a cornerstone in the development of drugs targeting the central nervous system (CNS).[9] Phenyl-piperazine derivatives have been investigated as serotonin reuptake inhibitors, suggesting a potential role in treating depression and anxiety.[10] The phenylethyl moiety is a common feature in many psychoactive compounds, further supporting the rationale for investigating the neurological effects of this compound.
Proposed Experimental Workflows for Biological Screening
A tiered approach to biological screening is recommended to efficiently evaluate the potential of this compound.
Tiered experimental workflow for biological screening.
Protocol: In Vitro Cytotoxicity Assay (MTT)
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, representing the concentration at which 50% of cell growth is inhibited.
Conclusion and Future Directions
This compound represents an intriguing, yet underexplored, chemical entity. Based on a comprehensive analysis of its structural components and the broader landscape of piperazine-containing compounds, it holds significant potential for development in oncology, immunology, and neuroscience. The proposed synthetic route offers a practical starting point for obtaining the compound for research purposes. The outlined screening cascade provides a clear and logical path for elucidating its biological activities and mechanism of action. Future research should focus on lead optimization to improve potency and selectivity, followed by in vivo studies to assess efficacy and safety in relevant disease models.
References
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Jampilek, J., Hosek, J., & Bobal, P. (2022). Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells. Chemistry Proceedings, 8(1), 108. [Link]
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Filipova, A., et al. (2020). Substituted Piperazines as Novel Potential Radioprotective Agents. Molecules, 25(3), 532. [Link]
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MDPI. (2023). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. [Link]
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Spectroscopic Profile of 1-(2-Phenylethyl)piperazine-2,6-dione: A Technical Guide
Abstract
This technical guide provides a detailed analysis of the anticipated spectroscopic characteristics of 1-(2-Phenylethyl)piperazine-2,6-dione. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to construct a predictive spectroscopic profile. By analyzing the constituent functional groups—the phenylethyl moiety and the piperazine-2,6-dione core—and drawing on data from analogous structures, we offer a robust theoretical framework for researchers, scientists, and drug development professionals engaged in the synthesis, identification, or characterization of this compound. This guide is structured to provide not only predicted data but also the underlying scientific rationale and standard experimental protocols for empirical validation.
Introduction
This compound (C₁₂H₁₄N₂O₂) is a derivative of piperazine-2,6-dione, a scaffold of interest in medicinal chemistry due to its presence in various bioactive molecules.[1][2] The addition of a phenylethyl group to the nitrogen atom introduces significant structural and electronic changes, influencing its chemical properties and potential biological interactions. Accurate structural elucidation is the cornerstone of chemical research and drug development, making a comprehensive understanding of its spectroscopic signature essential.
This document serves as a predictive guide to the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. Each section provides a theoretical interpretation of the expected spectral features, supported by data from related compounds and fundamental spectroscopic principles.
Molecular Structure and Numbering Scheme
To facilitate a clear discussion of the spectroscopic data, the following numbering scheme is adopted for this compound.
Figure 1: Molecular structure and numbering scheme for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted spectra are based on the analysis of substituent effects and data from similar structures, such as piperazine-2,6-dione and various phenylethyl derivatives.[3][4][5]
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the aromatic, ethyl linker, and piperazine-dione ring protons.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-C10, H-C11, H-C12, H-C13 | 7.20 - 7.40 | Multiplet (m) | 5H | Typical range for unsubstituted phenyl group protons. |
| H-N4 | ~8.0 - 8.5 | Broad Singlet (br s) | 1H | The amide proton (N-H) signal is typically broad due to quadrupole broadening and exchange. Its chemical shift is solvent-dependent. |
| H₂-C3, H₂-C5 | ~4.0 - 4.2 | Singlet (s) | 4H | Protons on the piperazine ring adjacent to the NH group and carbonyl. Expected to be downfield due to the influence of adjacent electronegative atoms. In the parent piperazine-2,6-dione, these appear as a singlet.[3] |
| H₂-C7 | ~3.7 - 3.9 | Triplet (t) | 2H | Methylene group attached to the ring nitrogen (N1), deshielded by the nitrogen and the nearby carbonyl group. Expected to be a triplet due to coupling with H₂-C8. |
| H₂-C8 | ~2.8 - 3.0 | Triplet (t) | 2H | Methylene group adjacent to the phenyl ring. Expected to be a triplet due to coupling with H₂-C7. |
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide information on the number of unique carbon environments.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2, C6 | ~165 - 170 | Carbonyl carbons of the cyclic imide are significantly deshielded and appear far downfield.[6] |
| C9 | ~138 - 140 | Quaternary aromatic carbon (ipso-carbon) attached to the ethyl chain. |
| C10, C11, C12, C13 | ~126 - 129 | Aromatic carbons of the phenyl ring. Multiple signals are expected in this region. |
| C3, C5 | ~45 - 50 | Methylene carbons within the piperazine-dione ring. |
| C7 | ~48 - 52 | Methylene carbon attached to the ring nitrogen (N1). |
| C8 | ~33 - 36 | Methylene carbon adjacent to the phenyl ring. |
Experimental Protocol for NMR Data Acquisition
Figure 2: Standard workflow for NMR sample preparation, data acquisition, and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The predicted spectrum for this compound is dominated by the vibrations of the cyclic imide and the aromatic ring.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
| ~3200 | N-H Stretch | Secondary Amide (Piperazine Ring) | Medium |
| 3100 - 3000 | C-H Stretch | Aromatic (Phenyl Ring) | Medium-Weak |
| 3000 - 2850 | C-H Stretch | Aliphatic (Ethyl & Piperazine CH₂) | Medium |
| ~1770 and ~1700 | C=O Stretch (Asymmetric & Symmetric) | Cyclic Imide | Strong |
| ~1600, ~1495, ~1450 | C=C Stretch | Aromatic (Phenyl Ring) | Medium-Weak |
| ~1250 | C-N Stretch | Amine/Amide | Medium |
| 750 and 700 | C-H Bend (Out-of-plane) | Monosubstituted Phenyl | Strong |
Causality and Insights: The key diagnostic feature for this molecule is the presence of two distinct carbonyl (C=O) stretching bands. Cyclic imides, unlike linear amides, typically show two carbonyl absorption peaks due to symmetric and asymmetric stretching vibrations.[7] This pattern is a powerful indicator of the piperazine-2,6-dione core. The strong absorptions in the 750-700 cm⁻¹ region are characteristic of a monosubstituted benzene ring, confirming the presence of the phenylethyl group.[8]
Experimental Protocol for IR Spectroscopy (ATR-FTIR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (Molecular Weight: 218.26 g/mol ), electron ionization (EI) would likely lead to a distinct fragmentation pattern.
Predicted Molecular Ion:
-
[M]⁺• : m/z = 218
Predicted Fragmentation Pathway: The primary fragmentation is expected to occur via cleavage of the bond beta to the phenyl ring (benzylic cleavage) and cleavage within the piperazine ring.
Figure 3: Predicted major fragmentation pathway for this compound under EI-MS.
Interpretation of Key Fragments:
-
m/z 105: This fragment corresponds to the [C₈H₉]⁺ ion, formed by the characteristic and highly favorable benzylic cleavage, which breaks the C7-C8 bond. This is often a very intense peak for phenylethyl compounds.
-
m/z 91: Loss of a methylene group from the m/z 105 fragment can lead to the formation of the tropylium ion ([C₇H₇]⁺), a very stable and common fragment in the mass spectra of compounds containing a benzyl group.[9]
-
m/z 113: This fragment represents the piperazine-2,6-dione radical cation portion of the molecule after the loss of the phenylethyl radical.
Experimental Protocol for Mass Spectrometry (GC-MS with EI)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol or dichloromethane.
-
GC Method:
-
Injector: Set to 250°C.
-
Column: Use a standard nonpolar column (e.g., DB-5MS).
-
Oven Program: Start at a low temperature (e.g., 100°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C.
-
-
MS Method:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Set to scan a mass range of m/z 40-500.
-
Interface Temperature: Set to ~280°C to prevent condensation.
-
-
Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Analyze the mass spectrum associated with that peak to identify the molecular ion and key fragment ions.
Conclusion
This guide presents a theoretically derived but comprehensive spectroscopic profile for this compound. The predicted NMR, IR, and MS data provide a detailed roadmap for the identification and structural verification of this compound. The key identifying features are expected to be the dual carbonyl peaks in the IR spectrum, the characteristic aromatic and ethyl signals in the NMR spectra, and a dominant benzylic cleavage fragment at m/z 105 in the mass spectrum. The included protocols offer a standardized approach for obtaining experimental data to validate these predictions. This document is intended to serve as a valuable resource for researchers, accelerating the process of chemical characterization and facilitating further investigation into the properties and applications of this molecule.
References
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Introduction: The Critical Role of Solubility in Drug Development
An In-depth Technical Guide to the Solubility Profile of 1-(2-Phenylethyl)piperazine-2,6-dione
This compound belongs to the piperazine class of organic compounds, which are noted for their structural versatility and wide range of pharmacological activities, including antimicrobial, anticancer, and central nervous system effects.[1] The piperazine-2,5-dione scaffold, a cyclic peptide, is of particular interest in medicinal chemistry as it offers a rigid backbone for creating structurally diverse molecules that can interact with various biological targets.[2] These derivatives have shown potential as anticancer, antiviral, and anti-inflammatory agents.[2][3]
The journey of a promising compound from the laboratory to a viable therapeutic is fraught with challenges, one of the most significant being its physicochemical properties. Among these, aqueous solubility is a critical determinant of a drug's bioavailability and, consequently, its therapeutic efficacy. Poor solubility can lead to erratic absorption, insufficient drug concentration at the target site, and ultimately, the failure of an otherwise potent drug candidate. Therefore, a comprehensive understanding of the solubility profile of a new chemical entity like this compound is not merely a routine characterization step but a cornerstone of its preclinical development.
This guide, intended for researchers and drug development professionals, provides a robust framework for determining and understanding the solubility profile of this compound. It moves beyond simple protocol recitation to explain the underlying scientific principles, ensuring that experimental choices are both logical and self-validating.
Theoretical Framework for Solubility
The solubility of a solid compound in a liquid solvent is a thermodynamic equilibrium between the solid state and the dissolved state. This equilibrium is governed by two primary energetic factors:
-
Crystal Lattice Energy: The energy required to break the intermolecular forces holding the compound together in its solid crystalline form.
-
Solvation Energy: The energy released when the individual molecules of the compound interact with the solvent molecules.
For a compound to dissolve, the solvation energy must overcome the crystal lattice energy. The solubility of ionizable compounds like this compound is also heavily influenced by pH. The piperazine moiety contains two nitrogen atoms that can be protonated, meaning the overall charge of the molecule, and thus its interaction with polar solvents like water, will change with pH. The relationship between pH, pKa (the acid dissociation constant), and the intrinsic solubility (the solubility of the neutral form) is described by the Henderson-Hasselbalch equation. For a weak base, solubility increases as the pH of the solution drops below its pKa.[4]
Experimental Determination of Solubility
A multi-tiered approach is recommended for characterizing the solubility profile, starting with a qualitative assessment and progressing to precise quantitative measurements.
Part 1: Preliminary Qualitative Solubility Assessment
This initial screen provides a rapid and cost-effective way to understand the general solubility of the compound in a range of common pharmaceutical solvents.
Protocol:
-
Preparation: Dispense 1-2 mg of this compound into separate small, clear glass vials.
-
Solvent Addition: To each vial, add a different solvent in incremental volumes (e.g., 100 µL at a time). The selection of solvents should cover a range of polarities and pH values.[5] A recommended starting set includes:
-
Purified Water (highly polar, neutral pH)
-
Phosphate-Buffered Saline (PBS) at pH 7.4 (physiologically relevant)[5]
-
0.1 M Hydrochloric Acid (acidic aqueous environment)[6]
-
0.1 M Sodium Hydroxide (basic aqueous environment)[6]
-
Ethanol (polar protic organic solvent)
-
Dimethyl Sulfoxide (DMSO) (polar aprotic organic solvent)[5]
-
-
Mixing: After each solvent addition, cap the vial and vortex for 1-2 minutes.[7]
-
Observation: Visually inspect the solution against a dark background for any undissolved particles.
-
Classification: Roughly classify the solubility as:
-
Very Soluble: Dissolves quickly in a small volume of solvent.
-
Soluble: Dissolves completely with agitation.
-
Slightly Soluble: Only a small portion dissolves.
-
Insoluble: No visible dissolution.
-
This initial assessment guides the design of more rigorous quantitative experiments by identifying appropriate solvents and concentration ranges.
Part 2: Quantitative Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility.[4] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.
Experimental Workflow Diagram:
Caption: Thermodynamic Solubility (Shake-Flask) Workflow.
Detailed Protocol:
-
Material Characterization: Ensure the purity and solid form (e.g., crystalline, amorphous) of the this compound are well-characterized, as these can significantly impact solubility.[8]
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing the chosen solvent (e.g., pH 7.4 PBS). The presence of undissolved solid at the end of the experiment is crucial for confirming that equilibrium has been reached.[4]
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached.[4] The system should be protected from light if the compound is light-sensitive.
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully remove an aliquot of the supernatant without disturbing the solid. The sample should then be filtered (using a filter that does not bind the compound) or centrifuged to remove any remaining solid particles.[8]
-
Quantification: Accurately dilute the clear, saturated solution with a suitable solvent. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[5] A standard calibration curve must be prepared to ensure accurate quantification.
-
Self-Validation: To ensure that equilibrium was truly reached, samples can be taken at different time points (e.g., 24h, 48h, 72h). The solubility value should be consistent across the later time points.
Part 3: Kinetic Solubility Assessment
Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution, typically prepared by diluting a high-concentration DMSO stock solution into an aqueous buffer. This is a high-throughput method often used in early drug discovery to identify compounds with potential solubility liabilities.
Experimental Workflow Diagram:
Caption: Kinetic Solubility Determination Workflow.
Protocol:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).[5]
-
Serial Dilution: Add small volumes of the DMSO stock to an aqueous buffer (e.g., PBS pH 7.4) in a 96-well plate to create a range of concentrations. The final DMSO concentration should be kept low (typically <1-2%) to minimize its effect on solubility.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours).
-
Detection of Precipitation: Determine the concentration at which precipitation occurs. This can be done by measuring the turbidity of the solutions using a nephelometer or by analyzing the concentration of the compound remaining in solution after filtering the plate.
Data Presentation and Interpretation
The solubility data should be summarized in a clear and concise table to allow for easy comparison across different conditions.
Table 1: Hypothetical Solubility Profile of this compound
| Solvent System | Temperature (°C) | Method | Solubility (µg/mL) | Solubility (µM) | Classification |
| Water | 25 | Thermodynamic | [Result] | [Result] | [e.g., Slightly Soluble] |
| PBS (pH 7.4) | 25 | Thermodynamic | [Result] | [Result] | [e.g., Slightly Soluble] |
| 0.1 M HCl | 25 | Thermodynamic | [Result] | [Result] | [e.g., Soluble] |
| 0.1 M NaOH | 25 | Thermodynamic | [Result] | [Result] | [e.g., Insoluble] |
| PBS (pH 7.4) | 25 | Kinetic | [Result] | [Result] | [Result] |
Interpretation:
-
pH-Dependence: A significantly higher solubility in 0.1 M HCl compared to water or PBS would confirm the basic nature of the piperazine moiety and suggest that the compound will have better solubility in the acidic environment of the stomach.
-
Thermodynamic vs. Kinetic: The kinetic solubility value is often higher than the thermodynamic solubility. A large difference between the two may indicate that the compound is prone to forming supersaturated solutions, which can be beneficial for absorption but may also pose a risk of precipitation in vivo.
-
Implications for Formulation: If the aqueous solubility is low (<10 µg/mL), formulation strategies such as salt formation, co-solvents, or amorphous solid dispersions may be required to achieve adequate bioavailability for oral administration. The pH of piperazine derivative solutions has been identified as a key parameter influencing their utility as permeation enhancers, suggesting that formulation pH will be a critical factor to control.[9][10]
Conclusion
A thorough understanding of the solubility profile of this compound is indispensable for its progression as a drug candidate. By employing a systematic approach that combines qualitative screening with rigorous quantitative methods like the shake-flask technique, researchers can generate a comprehensive dataset. This data, when interpreted within the context of the compound's physicochemical properties and the intended biological application, provides the authoritative grounding necessary to make informed decisions in the drug development process, from lead optimization to formulation design. The protocols and logical frameworks presented in this guide offer a robust pathway to achieving this critical understanding.
References
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Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
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ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. [Link]
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Glombitza, B. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
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Ferreira, O., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data. [Link]
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Li, Y., et al. (2020). Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects. Bioorganic & Medicinal Chemistry Letters. [Link]
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Chemsrc. (2024). 1-(2-Phenylethyl)piperidine | CAS#:332-14-9. [Link]
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Bhavana, B. R., & S, S. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]
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Jampilek, J., Hosek, J., & Bobal, P. (2022). Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells. Chemistry Proceedings. [Link]
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Cheméo. (n.d.). Chemical Properties of Piperidine, 1-(2-phenylethyl)- (CAS 332-14-9). [Link]
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Al-Qaisi, Z. A., et al. (2021). Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. Medicinal Chemistry. [Link]
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Al-Shdefat, R., et al. (2024). (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD) peptide loaded in Chitosan Glutamate-Coated Niosomes as anti-Colorectal cancer activity. PMC - PubMed Central. [Link]
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Lane, D. A., & Freeman, D. M. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular Pharmaceutics. [Link]
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PubChem. (n.d.). Piperazine. National Institutes of Health. [Link]
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Lane, D. A., & Freeman, D. M. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. ResearchGate. [Link]
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SINTEF. (n.d.). Solid liquid solubility of piperazine. [Link]
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Wang, Y., et al. (2023). A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability. Frontiers in Pharmacology. [Link]
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RHENIUM BIO SCIENCE. (n.d.). 1-(2-Phenylethyl)piperazine, 98%, Thermo Scientific Chemicals. [Link]
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Unlocking the Therapeutic Potential of 1-(2-Phenylethyl)piperazine-2,6-dione: A Technical Guide for Preclinical Investigation
Abstract
The piperazine-2,6-dione scaffold is a recurring motif in a multitude of biologically active compounds, demonstrating a remarkable propensity for engaging diverse pharmacological targets. This technical guide delves into the untapped potential of a specific derivative, 1-(2-Phenylethyl)piperazine-2,6-dione. While direct empirical data for this compound remains nascent, a comprehensive analysis of structurally related molecules, including N-phenethyl-substituted piperidines and various piperazine-containing agents, strongly suggests promising avenues for investigation, particularly in the realms of oncology and neuropharmacology. This document provides a structured, in-depth exploration of the scientific rationale for investigating this compound, outlining its synthesis, hypothesized mechanisms of action, and a detailed roadmap for its preclinical evaluation. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and experimental frameworks necessary to systematically uncover the therapeutic promise of this compound.
Introduction: The Piperazine-2,6-dione Core - A Privileged Scaffold in Medicinal Chemistry
The piperazine ring system is a cornerstone of modern medicinal chemistry, with numerous FDA-approved drugs incorporating this heterocyclic moiety.[1] Its prevalence stems from its favorable physicochemical properties and its ability to serve as a versatile scaffold for the presentation of pharmacophoric elements in precise three-dimensional orientations. The introduction of carbonyl groups at the 2 and 6 positions to form the piperazine-2,6-dione core further enhances its potential, offering hydrogen bond donors and acceptors that can facilitate interactions with a wide array of biological targets.[2]
Derivatives of the closely related piperidine-2,6-dione have shown significant promise as anticancer agents and have been explored for their applications in targeted protein degradation.[3] The phenylethyl moiety, on the other hand, is a well-established pharmacophore, particularly in the context of central nervous system (CNS) active compounds, where it can interact with various receptors and transporters.[4] The strategic combination of these two structural features in this compound presents a compelling case for its potential as a novel therapeutic agent.
This guide will, therefore, focus on two primary, data-driven hypotheses for the biological activity of this compound:
-
Hypothesis 1: Potential as an Anticancer Agent. Drawing parallels with structurally similar adamantyl-piperazine derivatives and the known anticancer properties of the piperazine scaffold, we will explore the potential for this compound to exhibit cytotoxic and anti-proliferative effects against various cancer cell lines.[1][5]
-
Hypothesis 2: Potential for Central Nervous System Activity. Based on the presence of the N-phenethyl group, a common feature in many neuropharmacological agents, we will investigate the possibility of this compound modulating CNS targets, such as opioid or other neurotransmitter receptors.[4]
Synthesis of this compound
The synthesis of this compound can be achieved through a straightforward and scalable synthetic route. A proposed method involves the condensation of iminodiacetic acid with 2-phenylethylamine. This approach is both efficient and amenable to the generation of analogs for structure-activity relationship (SAR) studies.
Proposed Synthetic Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve iminodiacetic acid (1.0 eq.) and 2-phenylethylamine (1.1 eq.) in a suitable high-boiling solvent such as toluene or xylene.
-
Condensation: Heat the reaction mixture to reflux (typically 110-140 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction involves the formation of an amide bond followed by intramolecular cyclization to yield the desired piperazine-2,6-dione.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution and can be collected by filtration. If the product remains in solution, the solvent should be removed under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Characterization: The structure and purity of the final compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
Investigating the Anticancer Potential
The piperazine scaffold is a key component of several approved anticancer drugs.[1] Furthermore, recent studies on novel 1-(2-aryl-2-adamantyl)piperazine derivatives have demonstrated significant in vitro anticancer activity, with selective efficacy against melanoma cell lines.[5] These findings provide a strong rationale for evaluating the anticancer properties of this compound.
Proposed Mechanism of Action (Hypothesis)
Based on the activities of related compounds, potential anticancer mechanisms of action for this compound could include:
-
Induction of Apoptosis: Many cytotoxic agents exert their effects by triggering programmed cell death.
-
Cell Cycle Arrest: Inhibition of cell proliferation can occur through the arrest of the cell cycle at specific checkpoints.
-
Inhibition of Key Signaling Pathways: The compound may interfere with signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt or MAPK pathways.
Experimental Workflow for Anticancer Evaluation
A tiered approach is recommended for the systematic evaluation of the compound's anticancer potential.
-
Objective: To determine the general cytotoxic profile of the compound across a panel of human cancer cell lines.
-
Protocol: MTT Assay
-
Cell Seeding: Plate a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], and SK-MEL-28 [melanoma]) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol) and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each cell line.
-
If the compound exhibits significant cytotoxicity in Tier 1, further experiments should be conducted to elucidate its mechanism of action.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Treat a sensitive cancer cell line with the compound at its IC50 concentration for 24-48 hours.
-
Stain the cells with Annexin V-FITC and propidium iodide (PI).
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Cell Cycle Analysis (Propidium Iodide Staining):
-
Treat a sensitive cancer cell line with the compound at its IC50 concentration for 24-48 hours.
-
Fix the cells in ethanol and stain with propidium iodide.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
-
-
Western Blot Analysis:
-
Treat a sensitive cancer cell line with the compound and lyse the cells to extract total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with antibodies against key proteins involved in apoptosis (e.g., Bcl-2, Bax, cleaved caspase-3) and cell cycle regulation (e.g., p21, cyclin D1).
-
Data Presentation
| Cell Line | Cancer Type | IC50 (µM) of this compound | IC50 (µM) of Doxorubicin (Positive Control) |
| MCF-7 | Breast | To be determined | To be determined |
| A549 | Lung | To be determined | To be determined |
| HCT116 | Colon | To be determined | To be determined |
| SK-MEL-28 | Melanoma | To be determined | To be determined |
Table 1: Proposed table for summarizing the cytotoxic activity of this compound.
Visualization of Experimental Workflow
Figure 1: Experimental workflow for the evaluation of anticancer activity.
Investigating the Central Nervous System Potential
The N-phenethyl moiety is a common structural feature in compounds that exhibit activity in the central nervous system. For instance, N-phenethyl analogs of phenylmorphans have been shown to interact with opioid receptors, acting as either agonists or antagonists depending on their stereochemistry.[4] This precedent suggests that this compound could also possess affinity for CNS targets.
Proposed CNS Targets (Hypothesis)
Given the structural alerts, potential CNS targets for investigation include:
-
Opioid Receptors (μ, δ, κ): The phenylethyl group is a known pharmacophore for opioid receptor ligands.
-
Dopamine and Serotonin Receptors: Many antipsychotic and antidepressant drugs containing a piperazine core target these receptors.[6]
-
Sigma Receptors: These receptors are implicated in a variety of neurological functions and are targets for some psychoactive compounds.
Experimental Workflow for CNS Activity Evaluation
A systematic screening approach is crucial to identify potential CNS activity.
-
Objective: To determine the binding affinity of the compound for a panel of CNS receptors.
-
Protocol: Radioligand Binding Assays
-
Assay Setup: Utilize commercially available radioligand binding assay services (e.g., Eurofins, CEREP) or establish in-house assays. The panel should include, at a minimum, μ, δ, and κ opioid receptors, dopamine D2 receptors, and serotonin 5-HT2A receptors.
-
Binding Competition: Incubate membranes prepared from cells expressing the receptor of interest with a specific radioligand and varying concentrations of this compound.
-
Detection and Analysis: Measure the amount of radioligand displaced by the test compound and calculate the Ki (inhibition constant) to quantify its binding affinity.
-
If the compound shows high affinity for a particular receptor in Tier 1, its functional activity (agonist, antagonist, or inverse agonist) should be determined.
-
Example Protocol: [³⁵S]GTPγS Binding Assay (for G-protein coupled receptors)
-
Assay Principle: This assay measures the activation of G-proteins upon receptor agonism.
-
Procedure: Incubate cell membranes expressing the target receptor with GDP, [³⁵S]GTPγS, and the test compound.
-
Detection: Measure the incorporation of [³⁵S]GTPγS into the G-proteins. An increase in binding indicates agonist activity, while inhibition of agonist-stimulated binding suggests antagonist activity.
-
Compounds that demonstrate potent and selective functional activity in vitro should be advanced to in vivo models to assess their behavioral effects.
-
Example Models:
-
Hot Plate or Tail-Flick Test (for opioid activity): To assess analgesic effects.
-
Forced Swim Test or Tail Suspension Test (for antidepressant activity): To evaluate potential antidepressant-like effects.
-
Conditioned Avoidance Response (for antipsychotic activity): A model predictive of antipsychotic efficacy.[6]
-
Visualization of CNS Investigation Pathway
Figure 2: A tiered approach for investigating CNS activity.
Concluding Remarks and Future Directions
This compound represents a molecule of significant, yet unexplored, therapeutic potential. By leveraging the known pharmacological activities of its constituent chemical motifs, we have formulated a robust and logical framework for its preclinical evaluation. The proposed experimental workflows in oncology and neuropharmacology provide a clear and actionable path for researchers to systematically investigate its biological properties.
Successful identification of significant biological activity in the initial tiers of these screening funnels would warrant more extensive investigation, including:
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to optimize potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy Studies: Evaluation of the compound in relevant animal models of disease.
-
Pharmacokinetic and Toxicological Profiling: Assessment of the compound's absorption, distribution, metabolism, excretion (ADME), and safety profile.
This technical guide serves as a foundational document to catalyze the research and development efforts surrounding this compound, with the ultimate goal of translating fundamental scientific inquiry into novel therapeutic interventions.
References
-
Synthesis and pharmacological effects of the enantiomers of the N-phenethyl analogues of the ortho and para e- and f-oxide-bridged phenylmorphans. PubMed. [Link]
-
Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. MDPI. [Link]
-
Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics. [Link]
-
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Discovery and synthesis of novel N-substituted piperazine-2,6-diones
An In-Depth Technical Guide to the Discovery and Synthesis of Novel N-Substituted Piperazine-2,6-diones
Abstract
The piperazine-2,6-dione motif is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its rigid structure and the presence of two nitrogen atoms offer unique properties for designing molecules with improved pharmacological profiles, including enhanced water solubility, bioavailability, and target affinity.[1][2] These compounds are integral to a range of therapeutic agents, from antipsychotics to novel protein degraders.[3][4] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and practical methodologies for the discovery and synthesis of N-substituted piperazine-2,6-diones. We will explore key synthetic strategies, delve into the rationale behind experimental design, provide detailed protocols, and discuss the application of these valuable compounds.
Introduction: The Significance of the Piperazine-2,6-dione Core
The piperazine ring is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[5] When functionalized as a 2,6-dione, the scaffold adopts a more constrained conformation, which can be advantageous for fitting into specific protein binding pockets.[6] The two nitrogen atoms at positions 1 and 4 are critical; they can act as hydrogen bond donors or acceptors and provide vectors for substitution, allowing for precise modulation of a molecule's physicochemical and pharmacokinetic properties (ADME).[1][2]
The development of practical and efficient synthetic routes to access N-substituted piperazine-2,6-diones remains a key challenge. Traditional methods often involve multi-step sequences that may lack efficiency or employ harsh conditions.[7] Modern synthetic chemistry, however, has introduced innovative strategies, including multicomponent reactions and transition-metal-free cascade processes, that offer more direct and versatile access to these complex scaffolds.[3][8]
Core Synthetic Strategies & Mechanistic Rationale
The construction of the N-substituted piperazine-2,6-dione ring can be approached through several distinct strategies. The choice of method is often dictated by the desired substitution pattern, the availability of starting materials, and the need for stereochemical control.
Strategy A: Michael Addition/Intramolecular Imidation Cascade
A highly effective and practical approach for constructing substituted piperidine-2,6-diones, which can be conceptually adapted for piperazine-2,6-diones, involves a transition-metal-free cascade reaction.[3] This strategy relies on the reaction between activated methylene compounds (like substituted methyl acetates) and acrylamide derivatives, promoted by a strong, non-nucleophilic base such as potassium tert-butoxide (KOtBu).[3][9]
Causality Behind Experimental Choices:
-
Base (KOtBu): The primary role of KOtBu is to deprotonate the α-carbon of the methyl acetate derivative, generating a nucleophilic enolate. Its bulky nature prevents it from competing as a nucleophile in the subsequent Michael addition.
-
Solvent (DMF/THF): Aprotic polar solvents like DMF or THF are ideal as they can solvate the potassium cation without interfering with the base's activity or the nucleophilicity of the enolate.
-
Temperature Control: The initial Michael addition is often performed at a low temperature (-20 °C to 0 °C) to control the reaction rate and minimize side reactions. The subsequent intramolecular cyclization (imidation) is typically achieved by warming the reaction to room temperature.[3]
The proposed mechanism involves an initial Michael addition of the enolate to the acrylamide, followed by an intramolecular imidation where the amide nitrogen attacks the ester carbonyl, leading to the cyclized dione product.[3][9]
Caption: Proposed Michael Addition/Intramolecular Imidation Cascade.
Strategy B: Ugi Multicomponent Reaction (MCR)
Multicomponent reactions are powerful tools for rapidly building molecular complexity from simple starting materials in a single pot. The Ugi reaction, in particular, has been adapted for the synthesis of complex heterocyclic systems, including fused pyrrolopiperazine-2,6-diones.[8][10] A typical sequence might involve an α-amino ester, an acid (e.g., 3-bromopropionic acid), an aldehyde or ketone, and an isocyanide.[8] The initial Ugi adduct undergoes spontaneous or induced cyclization steps to form the final heterocyclic product.
Causality Behind Experimental Choices:
-
Component Selection: The choice of the four components directly dictates the substitution pattern of the final product, making this a highly versatile method for generating libraries of compounds.
-
Solvent (Methanol): Methanol is a common solvent for Ugi reactions as it effectively dissolves the starting components and can participate in the reaction mechanism.
-
Post-Condensation Step: Often, a separate step involving a base (like cesium carbonate) or acid is required after the initial MCR to promote the final cyclization and yield the desired dione.[8]
While chemically efficient, a significant challenge with Ugi-based approaches can be controlling stereochemistry, often resulting in diastereomeric mixtures that require separation.[8][10] However, recent advances have demonstrated one-pot sequences that can achieve high yields and complete diastereoselectivity.[8]
Comparison of Synthetic Routes
| Parameter | Michael Addition/Imidation Cascade | Ugi Multicomponent Reaction |
| Key Features | Transition-metal free, operationally simple, scalable.[3] | High convergence, rapid library generation.[8] |
| Starting Materials | Substituted methyl acetates, acrylamides.[9] | Amino acids/esters, aldehydes/ketones, isocyanides, carboxylic acids.[10] |
| Key Reagents | Strong non-nucleophilic base (e.g., KOtBu).[3] | No catalyst needed for the core reaction; may need acid/base for cyclization.[8] |
| Advantages | Mild conditions, excellent functional group tolerance, often high yields.[3][9] | Builds high molecular complexity in one step, highly versatile. |
| Limitations | Scope can be limited by the availability of starting materials. | Stereocontrol can be challenging, often produces mixtures.[10] |
Experimental Design & Protocols
This section provides a representative, step-by-step protocol for the synthesis of a substituted piperazine-2,6-dione derivative based on the robust Michael addition/intramolecular imidation cascade strategy.
Workflow for Synthesis and Characterization
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In Silico Target Prediction for Novel Bioactive Compounds: A Technical Guide for "1-(2-Phenylethyl)piperazine-2,6-dione"
Abstract
The identification of molecular targets is a critical and often rate-limiting step in the discovery and development of new therapeutic agents. For novel chemical entities, such as "1-(2-Phenylethyl)piperazine-2,6-dione," where biological activity may be uncharacterized, in silico target prediction methods provide a rapid and cost-effective strategy to generate testable hypotheses. This guide offers a comprehensive, technically-focused workflow for researchers, scientists, and drug development professionals. We will delve into the rationale behind a multi-pronged computational approach, combining ligand-based and structure-based methods to elucidate the potential protein targets of this novel piperazine-2,6-dione derivative. The protocols detailed herein are designed to be self-validating, emphasizing a consensus-based approach to increase the confidence of predictions.
Introduction: The Challenge of Target Deconvolution
The journey of a drug from a mere chemical structure to a therapeutic intervention begins with understanding its mechanism of action, fundamentally, its interaction with biological targets. Phenotypic screening, while powerful in identifying compounds with desired cellular effects, often yields hits with unknown molecular targets. This is where computational, or in silico, target prediction becomes an indispensable tool. By leveraging vast biological and chemical databases, we can computationally screen a novel compound against a wide array of potential protein partners, thereby prioritizing experimental validation efforts.
"this compound" represents a scaffold of interest. The piperazine-2,6-dione core is a privileged structure in medicinal chemistry, and its phenylethyl substituent suggests potential interactions with targets that recognize aromatic and hydrophobic moieties. In the absence of prior biological data for this specific molecule, our in silico investigation will be guided by the principle of chemical similarity and molecular recognition.
This guide will systematically walk through a robust in silico workflow designed to predict the biological targets of "this compound." We will explore both ligand-based and structure-based methodologies, emphasizing the importance of data integration and consensus scoring to enhance the predictive power of our analysis.
Foundational Databases and Molecular Preparation
The accuracy of any in silico prediction is fundamentally dependent on the quality of the input data. We will rely on several publicly accessible, manually curated databases that serve as the bedrock of our investigation.
Key Databases:
-
PubChem: A comprehensive repository of chemical substances and their biological activities, PubChem is our starting point for obtaining the 2D and 3D structure of "this compound."[1][2][3][4][5]
-
ChEMBL: A large, manually curated database of bioactive molecules with drug-like properties, containing information on compound-target interactions and bioactivity data.[6][7][8][9][10] This will be crucial for our ligand-based similarity searches.
-
BindingDB: This database focuses on experimentally determined binding affinities of protein-ligand complexes, providing valuable quantitative data for our analysis.[11][12][13][14][15]
-
Protein Data Bank (PDB): The primary repository for 3D structural data of large biological molecules, the PDB is essential for our structure-based approaches like reverse docking.[16][17][18][19][20]
Protocol 1: Ligand Preparation
The initial step involves preparing the 3D structure of "this compound" for subsequent in silico analyses.
-
Obtain 2D Structure: Search for "this compound" in the PubChem database[1][2][3][4][5]. Download the structure in a suitable format (e.g., SDF or SMILES).
-
Generate 3D Conformation: Use a molecular modeling software (e.g., Schrödinger Maestro, MOE, or open-source alternatives like RDKit) to generate a low-energy 3D conformation of the molecule.
-
Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., OPLS3e or MMFF94) to obtain a stable and realistic conformation. This step is critical for accurate docking and pharmacophore modeling.
-
Protonation State and Tautomers: Determine the likely protonation state at physiological pH (7.4) and generate possible tautomers. This is important as different ionization states can significantly alter binding interactions.
Ligand-Based Target Prediction: The Power of Similarity
Ligand-based methods operate on the principle that structurally similar molecules are likely to have similar biological activities.[21] By comparing our query molecule to a database of compounds with known targets, we can infer potential targets for "this compound."
Chemical Similarity Searching
This approach involves quantifying the structural similarity between our query molecule and compounds in databases like ChEMBL.
Workflow for Chemical Similarity Search:
Caption: Workflow for ligand-based target prediction using chemical similarity.
Protocol 2: 2D Similarity Search using SuperPred
The SuperPred web server provides a user-friendly interface for this task, comparing the input molecule's fingerprint to a database of drugs with known targets.[22][23][24]
-
Access SuperPred: Navigate to the SuperPred web server.
-
Input Structure: Provide the SMILES string or draw the structure of "this compound."
-
Initiate Search: Run the target prediction.
-
Analyze Results: The output will be a list of known drugs with their Tanimoto similarity scores to the query molecule, along with their associated targets. A Tanimoto coefficient > 0.85 is generally considered to indicate a high degree of similarity.[24]
Pharmacophore-Based Screening
A pharmacophore represents the 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for a molecule to interact with a specific target. Reverse pharmacophore mapping screens our query molecule against a database of pharmacophore models derived from known protein-ligand complexes.
Workflow for Pharmacophore-Based Screening:
Caption: Workflow for pharmacophore-based target prediction.
Protocol 3: Reverse Pharmacophore Mapping with PharmMapper
PharmMapper is a web server designed for identifying potential drug targets by fitting a query molecule to a large database of pharmacophore models.[25][26][27][28][29]
-
Access PharmMapper: Navigate to the PharmMapper web server.
-
Upload Molecule: Submit the prepared 3D structure of "this compound" in a compatible format (e.g., mol2).
-
Set Parameters: Select the appropriate target set (e.g., human proteins only).
-
Run Search: Initiate the reverse pharmacophore mapping.
-
Interpret Results: The output will provide a list of potential targets ranked by their fit score. A higher fit score indicates a better alignment of the query molecule with the pharmacophore model of a given target.
Structure-Based Target Prediction: Docking into the Proteome
Structure-based methods utilize the 3D structure of potential protein targets to predict binding interactions. Reverse docking, in particular, involves docking our query molecule into the binding sites of a large collection of proteins.
Workflow for Reverse Docking:
Caption: Workflow for structure-based reverse docking.
Protocol 4: Reverse Docking using a Consensus Approach
Given the computational intensity of reverse docking, we will utilize web servers that have pre-compiled and prepared target databases. A consensus approach, using multiple servers, is recommended to increase the reliability of the predictions.
-
SwissTargetPrediction:
-
Access: Navigate to the SwissTargetPrediction web server.
-
Input: Provide the SMILES string of "this compound."
-
Prediction: The server will predict the most probable targets based on a combination of 2D and 3D similarity to known ligands.
-
Analysis: Examine the predicted targets, paying attention to the probability scores.
-
-
Further Docking Studies (Optional but Recommended): For the top-ranked targets identified through the ligand-based and initial structure-based screens, perform more rigorous, manual docking studies using software like AutoDock Vina or Schrödinger's Glide. This allows for a more detailed examination of the binding pose and interactions.
Machine Learning-Based Approaches: The Rise of Predictive Models
Recent advances in machine learning (ML) and deep learning have led to the development of powerful models for predicting drug-target interactions (DTIs).[30][31][32][33][34] These models are trained on large datasets of known DTIs and can learn complex relationships between chemical structures and protein sequences.
Protocol 5: Utilizing Machine Learning DTI Prediction Servers
Several web servers now offer access to pre-trained ML models for DTI prediction.
-
Explore DTI Prediction Servers: Identify and utilize servers that employ machine learning algorithms. These platforms often take SMILES strings as input and provide a list of predicted targets with associated confidence scores.
-
Input and Prediction: Submit the SMILES of "this compound" and run the prediction.
-
Result Integration: Incorporate the results from these ML-based predictions into the overall consensus analysis.
Data Integration and Consensus Analysis
The strength of this in silico workflow lies in the integration of results from multiple, orthogonal methods. A target predicted by several different approaches is a much more confident candidate for experimental validation.
Protocol 6: Consensus Scoring and Target Prioritization
-
Compile a Master List: Create a table of all predicted targets from each method (2D similarity, pharmacophore mapping, reverse docking, and machine learning).
-
Frequency Analysis: Note the frequency with which each target appears across the different methods.
-
Rank Aggregation: For each method, consider the rank or score of the predicted targets.
-
Prioritization: Prioritize targets that are consistently predicted with high confidence across multiple platforms.
Table 1: Example Consensus Target Prioritization
| Target | 2D Similarity (SuperPred) | Pharmacophore (PharmMapper) | Reverse Docking (SwissTargetPrediction) | Machine Learning | Consensus Score |
| Target A | High Similarity | High Fit Score | High Probability | Predicted | High |
| Target B | Moderate Similarity | Not Predicted | High Probability | Predicted | Medium |
| Target C | Not Predicted | High Fit Score | Not Predicted | Not Predicted | Low |
In Silico Off-Target and Toxicity Prediction
An essential aspect of modern drug discovery is the early identification of potential off-target effects and toxicity.[35][36][37][38][39] In silico tools can provide an early warning for potential liabilities.
Protocol 7: ADMET and Off-Target Prediction
-
Utilize ADMET Predictors: Use web servers like SwissADME or pkCSM to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of "this compound."
-
Off-Target Prediction Servers: Employ servers that specialize in predicting interactions with known off-targets, such as hERG, CYPs, and various kinases.
Experimental Validation: From Prediction to Biological Reality
In silico predictions, no matter how robust, must be validated experimentally.[40][41][42] The prioritized list of targets generated from our computational workflow provides a clear path for focused laboratory investigation.
Recommended Experimental Validation Techniques:
-
Binding Assays:
-
Surface Plasmon Resonance (SPR): To measure the binding kinetics and affinity of the compound to the purified target protein.
-
Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of the binding interaction.
-
-
Cell-Based Assays:
-
Cellular Thermal Shift Assay (CETSA): To confirm target engagement in a cellular context by measuring the thermal stabilization of the target protein upon compound binding.[43][44][45][46][47]
-
Functional Assays: To assess the effect of the compound on the biological activity of the predicted target (e.g., enzyme inhibition assays, reporter gene assays).
-
Conclusion
This technical guide has outlined a comprehensive and multi-faceted in silico workflow for the target prediction of a novel compound, "this compound." By systematically applying ligand-based, structure-based, and machine learning approaches, and integrating the results through a consensus analysis, researchers can generate a high-confidence, prioritized list of potential biological targets. This strategy significantly enhances the efficiency of the drug discovery process, enabling a more rapid and informed transition from computational hypothesis to experimental validation. The self-validating nature of this consensus approach provides a robust framework for navigating the complexities of target deconvolution for novel chemical entities.
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Methodological & Application
Synthesis of "1-(2-Phenylethyl)piperazine-2,6-dione" for in vitro screening
Application Notes & Protocols
Introduction: The Piperazine-2,6-dione Scaffold
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Specifically, the piperazine-2,6-dione motif, a cyclic diamide, serves as a versatile template for developing novel therapeutic agents. Its rigid structure allows for the precise spatial orientation of substituents, making it an attractive starting point for structure-activity relationship (SAR) studies. Compounds incorporating this core have demonstrated a wide range of pharmacological activities, including antitumor, anti-inflammatory, and antidepressant effects.[1][2]
This document provides a detailed, field-tested protocol for the synthesis, purification, and characterization of 1-(2-Phenylethyl)piperazine-2,6-dione . The phenylethyl moiety is a common pharmacophore that can interact with various biological targets.[3] The successful synthesis of this target compound provides a key building block for library development and subsequent high-throughput in vitro screening campaigns aimed at discovering novel drug leads.
Synthesis Strategy and Rationale
The synthesis of N-substituted piperazine-2,6-diones is most commonly achieved through the cyclocondensation of an N-substituted iminodiacetic acid. The strategy outlined here involves a two-step, one-pot reaction starting from commercially available iminodiacetic acid and 2-phenylethylamine.
Reaction Scheme:
-
Step 1: N-Alkylation. Nucleophilic substitution reaction where the primary amine (2-phenylethylamine) attacks one of the carboxylic acid groups of iminodiacetic acid.
-
Step 2: Thermal Cyclization. An intramolecular condensation reaction at elevated temperature to form the six-membered diketopiperazine ring, with the elimination of water. This dehydration-driven cyclization is a robust method for the formation of stable amide bonds within a cyclic system.
This approach is selected for its operational simplicity, use of readily available starting materials, and avoidance of complex protecting group chemistry or transition-metal catalysts.[4][5]
Experimental Protocol: Synthesis of this compound
This protocol is designed as a self-validating system, incorporating in-process monitoring to ensure reaction completion and robust characterization to confirm product identity and purity.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| Iminodiacetic Acid | ≥98% | Sigma-Aldrich | |
| 2-Phenylethylamine | ≥99% | Sigma-Aldrich | Corrosive, handle with care. |
| High-boiling solvent | e.g., Dowtherm A, Diphenyl ether | ACS Grade | For thermal cyclization. |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | For extraction and chromatography. |
| Hexanes | ACS Grade | Fisher Scientific | For chromatography. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | For drying organic layers. | |
| Silica Gel | 60 Å, 230-400 mesh | For column chromatography. | |
| Standard Glassware | Round-bottom flasks, condenser, Dean-Stark trap (optional), separatory funnel. | ||
| Heating Mantle & Stir Plate | |||
| Rotary Evaporator | |||
| TLC Plates | Silica Gel 60 F₂₅₄ |
Step-by-Step Synthesis Procedure
Safety First: This procedure must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, is mandatory. 2-Phenylethylamine is corrosive and air-sensitive.
-
Reaction Setup:
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer, add iminodiacetic acid (1.33 g, 10 mmol, 1.0 equiv) and 2-phenylethylamine (1.21 g, 1.25 mL, 10 mmol, 1.0 equiv).
-
Add a high-boiling point solvent such as diphenyl ether (50 mL) to facilitate heat transfer and the removal of water.
-
Rationale: Using equimolar amounts of reactants drives the initial N-alkylation. The high-boiling solvent is crucial for reaching the temperatures required for the dehydration and cyclization step.
-
-
Thermal Cyclization:
-
Begin stirring the mixture and slowly heat the flask using a heating mantle to 200-220 °C.
-
Water will begin to evolve from the reaction and can be observed condensing in the reflux condenser. A Dean-Stark trap can be fitted to collect the water and monitor the reaction's progress.
-
Maintain this temperature for 3-5 hours.
-
Rationale: The high temperature provides the activation energy needed for the intramolecular amide bond formation, driving the equilibrium towards the cyclized product by removing water.
-
-
In-Process Monitoring (TLC):
-
Periodically (e.g., every hour), carefully take a small aliquot from the reaction mixture, dissolve it in a small amount of ethyl acetate, and spot it on a TLC plate.
-
Develop the TLC plate using a mobile phase of 50:50 Ethyl Acetate:Hexanes.
-
Visualize the spots under UV light (254 nm). The starting materials should diminish over time, and a new, less polar product spot should appear and intensify. The reaction is considered complete when the starting material spots are no longer visible.
-
-
Work-up and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing 200 mL of hexanes to precipitate the crude product. The high-boiling solvent will remain in solution.
-
Stir for 15 minutes, then collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold hexanes (3 x 30 mL) to remove residual solvent.
-
Rationale: This precipitation step is a preliminary purification to separate the product from the high-boiling solvent.
-
-
Purification:
-
The crude product can be further purified by flash column chromatography or recrystallization.[6]
-
Chromatography: Dissolve the crude solid in a minimal amount of dichloromethane or ethyl acetate and load it onto a silica gel column. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and gradually increasing to 70% EtOAc). Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.
-
Recrystallization: Experiment with various solvent systems. A combination of ethanol and water or ethyl acetate and hexanes is a good starting point to obtain a crystalline, high-purity product.[6]
-
Dry the purified product under a high vacuum to yield this compound as a white or off-white solid.
-
Synthesis Workflow Diagram
Caption: Fig 2. Logical flow from synthesis to biological application.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction; insufficient heating time or temperature. | Monitor reaction by TLC until starting material is consumed. Ensure thermometer is accurately reading the internal reaction temperature. |
| Purification Difficulty | Product co-elutes with impurities; poor precipitation. | Optimize the solvent system for chromatography; try a different gradient. For precipitation, try a different anti-solvent or cool the solution to 0°C. [6] |
| Incomplete Cyclization | Insufficient removal of water. | Use a Dean-Stark trap to azeotropically remove water. Ensure the reaction is run for an adequate amount of time at the correct temperature. |
| Side Reactions | Thermal decomposition at very high temperatures. | Carefully control the reaction temperature to stay within the recommended range (200-220 °C). |
References
- Google Patents. US2919275A - Purification of piperazine.
-
Al-Ghorbani, M., et al. (2022). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. National Institutes of Health (NIH). Available at: [Link]
-
ResearchGate. Preparation of piperazine‐2,6‐dione 17. Reagents and reaction conditions. Available at: [Link]
-
Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Available at: [Link]
-
Li, G., et al. (2023). Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. National Institutes of Health (NIH). Available at: [Link]
-
Organic Chemistry Portal. Synthesis of piperazines. Available at: [Link]
-
PubMed. Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects. Available at: [Link]
-
ResearchGate. (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Available at: [Link]
-
MDPI. 2-Phenethylamines in Medicinal Chemistry: A Review. Available at: [Link]
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Application Notes & Protocols: Investigating 1-(2-Phenylethyl)piperazine-2,6-dione as a Novel Anticancer Agent
Introduction: The Therapeutic Potential of the Piperazine Scaffold
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with diverse therapeutic activities.[1][2] In oncology, piperazine derivatives have shown significant promise, with many exhibiting potent anticancer effects.[1][3][4] These compounds can induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways implicated in tumor growth and survival.[5][6] The piperidine-2,6-dione moiety is also of significant interest, notably as a core structure in immunomodulatory drugs (IMiDs) that have transformed the treatment of certain hematological malignancies.
This document outlines a comprehensive framework for the preclinical evaluation of a novel compound, 1-(2-Phenylethyl)piperazine-2,6-dione , as a potential anticancer agent. While specific data for this molecule is not yet established, its structural features—combining the piperazine-2,6-dione core with a phenylethyl group—suggest a potential for interaction with cellular targets involved in cancer progression. These protocols are designed to systematically assess its cytotoxic and mechanistic properties, providing a robust foundation for further drug development.
Part 1: Initial In Vitro Screening for Anticancer Activity
The first critical step in evaluating any potential anticancer compound is to determine its ability to inhibit the growth of cancer cells in vitro.[7][8][9] This is typically achieved through cell viability assays, which measure the metabolic activity of a cell population as an indicator of cell health.[10]
Rationale for Assay Selection: MTT vs. XTT
Both MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric methods that quantify cell viability by measuring the activity of mitochondrial dehydrogenases in living cells.[11]
-
MTT Assay: This well-established assay reduces the yellow MTT tetrazolium salt to an insoluble purple formazan product.[12][13] A key limitation is the requirement for a solubilization step (typically with DMSO) to dissolve the formazan crystals before absorbance can be read.[11][14]
-
XTT Assay: Developed to overcome the limitations of MTT, the XTT assay utilizes a second-generation tetrazolium salt that is reduced to a water-soluble orange formazan product.[11][12][14] This eliminates the solubilization step, streamlining the protocol and reducing potential errors.[11][14]
For high-throughput screening, the XTT assay is often preferred due to its simpler workflow and reduced handling, which can lead to lower variability.[14]
Experimental Workflow: In Vitro Cytotoxicity Screening
This workflow outlines the process for determining the half-maximal inhibitory concentration (IC50) of this compound across a panel of human cancer cell lines.
Caption: Workflow for determining the IC50 of a test compound.
Detailed Protocol: XTT Cell Viability Assay
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well flat-bottom cell culture plates
-
This compound (test compound)
-
DMSO (vehicle control)
-
XTT Cell Viability Assay Kit (containing XTT reagent and activation reagent)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture selected cancer cell lines to ~80% confluency.
-
Trypsinize, count, and assess cell viability (should be >95%).
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Include wells for vehicle control (DMSO) and untreated control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[11]
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve final desired concentrations (e.g., ranging from 0.1 µM to 100 µM). The final DMSO concentration in all wells should be kept constant and low (<0.5%).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations. Add medium with the corresponding DMSO concentration to the vehicle control wells.
-
Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂. The incubation time should be consistent across experiments.[15]
-
-
XTT Reagent Addition and Measurement:
-
Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.[11]
-
Add 50 µL of the activated XTT solution to each well.[11]
-
Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, allowing the metabolically active cells to convert the XTT to the colored formazan product.[11]
-
Measure the absorbance of each well at a wavelength between 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should also be used to subtract background noise.[11]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = [(Absorbance_Treated - Absorbance_Blank) / (Absorbance_Control - Absorbance_Blank)] * 100
-
-
Plot the percent viability against the log of the compound concentration to generate a dose-response curve.
-
Use non-linear regression analysis (e.g., log(inhibitor) vs. response) to calculate the IC50 value.
-
Data Presentation: Hypothetical IC50 Values
All quantitative data should be summarized in a clear, structured table for easy comparison.
| Cell Line | Tissue of Origin | Hypothetical IC50 (µM) of this compound |
| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 |
| A549 | Lung Carcinoma | 22.5 ± 2.5 |
| HCT116 | Colorectal Carcinoma | 11.8 ± 1.3 |
| PC-3 | Prostate Cancer | 18.9 ± 2.1 |
| HeLa | Cervical Adenocarcinoma | 25.1 ± 3.0 |
Data are presented as mean ± standard deviation from three independent experiments.
Part 2: Mechanistic Elucidation - Apoptosis Analysis
Once a compound demonstrates cytotoxic activity, the next step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism of action for anticancer drugs.[16] Flow cytometry is a powerful technique for quantifying apoptosis.[17][18]
Principle of Annexin V / Propidium Iodide (PI) Staining
This assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.[17][19]
-
Annexin V: In early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the cell membrane.[17] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), it can identify these early apoptotic cells.[17]
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells. It can only enter cells that have lost membrane integrity, a characteristic of late apoptotic and necrotic cells.[19]
By using both stains, we can differentiate cell populations:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
Detailed Protocol: Apoptosis Assay by Flow Cytometry
Materials:
-
Cancer cell line of interest (e.g., HCT116, based on IC50 results)
-
6-well plates
-
This compound
-
Annexin V-FITC / PI Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed 1 x 10⁶ cells in each well of a 6-well plate and allow them to adhere overnight.
-
Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include an untreated control and a vehicle control.
-
-
Cell Harvesting:
-
After incubation, collect the culture supernatant (which contains floating apoptotic cells).
-
Wash the adherent cells with PBS, then detach them using trypsin.
-
Combine the supernatant and the detached cells for each sample to ensure all cells are collected.
-
Centrifuge the cell suspension at 670 x g for 5 minutes.[19]
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates correctly.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
-
Part 3: Investigating Molecular Targets with Western Blotting
Western blotting is a fundamental technique used to detect specific proteins in a sample, allowing researchers to investigate how a compound affects key signaling pathways involved in cancer, such as those controlling apoptosis and cell proliferation.[20][21]
Rationale and Selection of Protein Targets
Based on the induction of apoptosis observed in the flow cytometry assay, key proteins in the apoptotic pathway should be investigated.
-
Caspase-3: A key executioner caspase. The cleavage of Pro-caspase-3 into its active, cleaved form is a hallmark of apoptosis.[6][22]
-
PARP (Poly (ADP-ribose) polymerase): A substrate of cleaved Caspase-3. Cleavage of PARP is another indicator of apoptosis.[22]
-
Bcl-2 Family Proteins: These proteins regulate apoptosis. We will examine an anti-apoptotic protein (Bcl-2) and a pro-apoptotic protein (Bax). A decrease in the Bcl-2/Bax ratio is indicative of apoptosis induction.[6]
Hypothetical Signaling Pathway
The following diagram illustrates a potential mechanism where this compound induces apoptosis by modulating the Bcl-2 family proteins, leading to caspase activation.
Caption: Hypothesized apoptotic pathway induced by the test compound.
Detailed Protocol: Western Blot Analysis
Materials:
-
Treated cell pellets (from a similar experiment to the apoptosis assay)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-Caspase-3, anti-cleaved-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
Procedure:
-
Protein Extraction:
-
Lyse cell pellets in ice-cold RIPA buffer.[23]
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
-
Gel Electrophoresis:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Load samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.[24]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.[23]
-
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-Bcl-2) diluted in blocking buffer, typically overnight at 4°C with gentle shaking.[23]
-
Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with other primary antibodies, including β-actin as a loading control.
-
Part 4: Preliminary In Vivo Efficacy Assessment
In vitro results must be validated in a living organism.[8] The subcutaneous xenograft model in immunocompromised mice is a standard preclinical model for evaluating the anti-tumor efficacy of novel compounds.[25][26][27]
Detailed Protocol: Subcutaneous Xenograft Model
Materials:
-
Immunocompromised mice (e.g., Athymic Nude or SCID mice)
-
Cancer cell line that showed good in vitro sensitivity (e.g., HCT116)
-
Matrigel® (optional, can improve tumor take rate)
-
This compound formulation for injection (e.g., in a solution of saline/DMSO/Tween-80)
-
Digital calipers
Procedure:
-
Cell Preparation and Implantation:
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice daily for health and tumor formation.
-
Once tumors become palpable, begin measuring tumor volume 2-3 times per week using digital calipers. Calculate volume using the formula: Volume = (Width² x Length) / 2.[25]
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (e.g., n=8-10 mice per group).
-
-
Compound Administration:
-
Administer the test compound via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule (e.g., 20 mg/kg, daily for 21 days).
-
Administer the vehicle solution to the control group.
-
-
Monitoring and Endpoint:
-
Continue to monitor tumor volume and body weight for each mouse throughout the study. Body weight is a key indicator of toxicity.
-
The study endpoint is reached when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or if mice show signs of excessive toxicity (e.g., >20% body weight loss).[25]
-
At the endpoint, humanely euthanize the mice, and excise, weigh, and photograph the tumors for analysis.
-
Conclusion
This document provides a structured, multi-faceted approach to the initial preclinical evaluation of this compound as a potential anticancer agent. By progressing from broad cytotoxicity screening to detailed mechanistic studies and preliminary in vivo testing, researchers can build a comprehensive data package to support the continued development of this, and other, novel chemical entities. Each protocol is designed to be self-validating, with appropriate controls and clear endpoints, ensuring the generation of robust and reliable data.
References
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In vitro assays and techniques utilized in anticancer drug discovery - PubMed. (URL: [Link])
-
Apoptosis Assays by Flow Cytometry - Agilent. (URL: [Link])
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (URL: [Link])
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (URL: [Link])
-
Apoptosis Analysis by Flow Cytometry - Bio-Rad Antibodies. (URL: [Link])
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In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed. (URL: [Link])
-
Measurement and Characterization of Apoptosis by Flow Cytometry - PubMed. (URL: [Link])
-
MTT assay - Wikipedia. (URL: [Link])
-
A Review on in-vitro Methods for Screening of Anticancer Drugs. (URL: [Link])
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Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. (URL: [Link])
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Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. (URL: [Link])
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Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC - PubMed Central. (URL: [Link])
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In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - NIH. (URL: [Link])
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Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium. (URL: [Link])
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Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC - NIH. (URL: [Link])
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Understanding the Western Blot: A Key Tool in Cancer Research - Oreate AI Blog. (URL: [Link])
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Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma - MDPI. (URL: [Link])
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Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PubMed Central. (URL: [Link])
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Novel Piperazine Derivatives of Vindoline as Anticancer Agents - MDPI. (URL: [Link])
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An insight into the therapeutic potential of piperazine-based anticancer agents - TÜBİTAK Academic Journals. (URL: [Link])
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An insight into the therapeutic potential of piperazine-based anticancer agents. (URL: [Link])
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Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - NIH. (URL: [Link])
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Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - NIH. (URL: [Link])
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Piperazine Heterocycles as Potential Anticancer Agents: A Review - ResearchGate. (URL: [Link])
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Application Notes and Protocols for Investigating 1-(2-Phenylethyl)piperazine-2,6-dione in Neurodegenerative Disease Models
Introduction: A Novel Scaffold for Neuroprotection
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, represent a significant and growing global health challenge. A common pathological thread among these disorders is the progressive loss of neuronal structure and function. The development of effective therapeutic agents hinges on the identification of novel molecular entities that can interfere with key pathological cascades. The compound 1-(2-Phenylethyl)piperazine-2,6-dione emerges as a compelling candidate for investigation, based on the neuroactive properties of its constituent chemical moieties: the piperazine-2,6-dione core and the phenylethyl group.
The piperazine ring is a well-established pharmacophore in central nervous system (CNS) drug discovery, known for its ability to cross the blood-brain barrier.[1] Derivatives of piperazine have been explored as potential therapeutic agents for Alzheimer's disease, with some demonstrating neuroprotective effects.[2][3][4] The piperidine-2,6-dione scaffold is also a privileged structure in bioactive molecules.[5]
The phenylethylamine backbone is present in a variety of endogenous neuroactive trace amines and synthetic compounds that modulate neurotransmission.[6][7] Derivatives of phenethylamine have been investigated for their potential to influence dopaminergic systems, which are critically implicated in Parkinson's disease.[8]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of this compound in preclinical models of neurodegenerative diseases. It outlines a proposed mechanism of action, detailed experimental protocols, and data interpretation guidelines to facilitate a thorough evaluation of this promising compound.
Proposed Mechanism of Action: A Multi-Target Approach
Based on the known activities of related compounds, this compound is hypothesized to exert its neuroprotective effects through a multi-target mechanism involving the modulation of calcium homeostasis, inhibition of protein aggregation, and regulation of dopaminergic signaling.
Piperazine derivatives have been shown to act as agonists of the Transient Receptor Potential Canonical 6 (TRPC6) channels, leading to the activation of neuronal store-operated calcium entry (nSOCE).[2] This process is crucial for maintaining dendritic spine stability and synaptic plasticity, which are often compromised in Alzheimer's disease.[2] The phenylethyl moiety may contribute to the modulation of dopamine transporter (DAT) function, thereby influencing dopamine levels in the synaptic cleft.[8] This action could be particularly relevant for Parkinson's disease, which is characterized by the loss of dopaminergic neurons.[9] Furthermore, piperazine-based compounds have been designed to inhibit the aggregation of amyloid-β (Aβ) and tau peptides, two key pathological hallmarks of Alzheimer's disease.[3][4]
The following diagram illustrates the proposed signaling pathways that may be modulated by this compound:
Caption: Proposed multi-target mechanism of this compound.
Synthesis of this compound
A plausible synthetic route for this compound can be adapted from established methods for the synthesis of substituted piperidine-2,6-diones.[5] A one-pot reaction involving the Michael addition of a phenylethylamine derivative to an appropriate acrylamide, followed by an intramolecular cyclization, could yield the desired product.
Application in Neurodegenerative Disease Models
The therapeutic potential of this compound should be evaluated in a panel of in vitro and in vivo models of neurodegenerative diseases.
In Vitro Models
A tiered approach to in vitro testing is recommended, starting with cell-based assays to assess cytotoxicity and target engagement, followed by more complex models such as primary neuronal cultures and organoids.
| Disease Model | Cell Type | Assay | Endpoint |
| Alzheimer's Disease | SH-SY5Y cells, primary cortical neurons, iPSC-derived neurons | Aβ- or tau-induced toxicity assay[10][11] | Cell viability (MTT, LDH) |
| Thioflavin T (ThT) aggregation assay | Inhibition of Aβ and tau fibrillization | ||
| Calcium imaging | Measurement of intracellular calcium levels | ||
| Parkinson's Disease | SH-SY5Y cells, primary dopaminergic neurons | MPP+ or 6-OHDA toxicity assay[12] | Cell viability, apoptosis markers (caspase-3) |
| Dopamine uptake assay | Inhibition of dopamine reuptake | ||
| α-synuclein aggregation assay | Inhibition of α-synuclein fibrillization | ||
| Huntington's Disease | PC12 cells, primary striatal neurons, iPSC-derived neurons from HD patients[13] | Mutant huntingtin (mHTT) toxicity assay[14] | Cell viability, mHTT aggregate formation |
| Filter retardation assay | Quantification of mHTT aggregates |
In Vivo Models
Promising results from in vitro studies should be validated in appropriate animal models that recapitulate key aspects of human neurodegenerative diseases.
| Disease Model | Animal Model | Treatment Regimen | Behavioral Readouts | Histopathological Readouts |
| Alzheimer's Disease | 5XFAD or APP/PS1 transgenic mice[2] | Chronic oral or intraperitoneal administration | Morris water maze, Y-maze, novel object recognition | Aβ plaque load, tau pathology, synaptic markers |
| Parkinson's Disease | MPTP- or 6-OHDA-lesioned mice or rats[12][15] | Sub-chronic administration | Rotarod, cylinder test, apomorphine-induced rotations | Tyrosine hydroxylase (TH)-positive neuron count, dopamine levels |
| Huntington's Disease | R6/2 or zQ175 knock-in mouse models[16] | Chronic administration | Rotarod, grip strength, open field | Huntingtin aggregate load, striatal volume |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay in an Alzheimer's Disease Model
This protocol describes the evaluation of the neuroprotective effects of this compound against Aβ-induced toxicity in primary cortical neurons.
Workflow:
Caption: Workflow for in vitro neuroprotection assay.
Step-by-Step Methodology:
-
Culture Primary Cortical Neurons: Isolate cortical neurons from E18 rat or mouse embryos and culture in Neurobasal medium supplemented with B27 and GlutaMAX.
-
Prepare Aβ Oligomers: Solubilize synthetic Aβ42 peptide in HFIP, evaporate the solvent, and resuspend in DMSO. Dilute in serum-free medium and incubate at 4°C for 24 hours to form oligomers.
-
Compound Treatment: On day in vitro (DIV) 7, pre-treat neurons with varying concentrations of this compound for 2 hours.
-
Aβ Treatment: Add Aβ oligomers to the neuronal cultures at a final concentration of 5-10 µM.
-
Incubation: Incubate the treated cultures for 24-48 hours at 37°C in a humidified incubator.
-
Assess Cell Viability:
-
MTT Assay: Add MTT solution to the cultures and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.
-
LDH Assay: Collect the culture supernatant and measure lactate dehydrogenase (LDH) release using a commercially available kit.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the EC50 value of the compound.
Protocol 2: In Vivo Efficacy Study in a Parkinson's Disease Model
This protocol outlines the assessment of the therapeutic efficacy of this compound in the MPTP mouse model of Parkinson's disease.[12]
Workflow:
Caption: Workflow for in vivo efficacy study in a Parkinson's disease model.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize male C57BL/6 mice to the housing conditions for at least one week.
-
Baseline Behavioral Testing: Train the mice on the rotarod apparatus for three consecutive days and record the baseline latency to fall.
-
MPTP Administration: Administer MPTP hydrochloride (20 mg/kg, i.p.) four times at 2-hour intervals.
-
Compound Administration: Begin daily administration of this compound (e.g., 10, 30, 100 mg/kg, p.o. or i.p.) or vehicle 24 hours after the last MPTP injection and continue for 2-4 weeks.
-
Post-lesion Behavioral Testing: Perform rotarod testing weekly to assess motor coordination.
-
Euthanasia and Tissue Collection: At the end of the treatment period, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde. Collect the brains for histological analysis and striatal tissue for neurochemical analysis.
-
Immunohistochemistry: Section the brains and perform immunohistochemistry for tyrosine hydroxylase (TH) to visualize dopaminergic neurons in the substantia nigra.
-
HPLC Analysis: Homogenize the striatal tissue and measure dopamine and its metabolite levels using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Data Analysis: Analyze the behavioral data using repeated measures ANOVA. Quantify the number of TH-positive neurons using stereology. Compare dopamine levels between treatment groups using a one-way ANOVA followed by a post-hoc test.
Conclusion and Future Directions
The rational design of this compound, based on the established neuropharmacological properties of its constituent scaffolds, positions it as a promising candidate for further investigation in the context of neurodegenerative diseases. The protocols outlined in this guide provide a robust framework for a comprehensive preclinical evaluation of this novel compound. Future studies should focus on elucidating the precise molecular targets and signaling pathways modulated by this compound, as well as its pharmacokinetic and pharmacodynamic properties, to pave the way for its potential clinical development.
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Application Notes and Protocols: Characterizing 1-(2-Phenylethyl)piperazine-2,6-dione Using CNS Receptor Binding Assays
Abstract
This document provides a comprehensive guide for the initial characterization of the novel compound, 1-(2-Phenylethyl)piperazine-2,6-dione, through in vitro Central Nervous System (CNS) receptor binding assays. Given the prevalence of the piperazine scaffold in numerous CNS-active drugs, this compound represents a promising candidate for neuropsychopharmacological research. As specific binding data for this molecule is not yet established, this guide is structured to provide researchers with the foundational principles, rationale for target selection, and detailed, field-proven protocols to independently determine its receptor binding profile. We present step-by-step methodologies for both traditional radioligand filtration assays and modern Scintillation Proximity Assays (SPA), complete with data analysis workflows and troubleshooting advice.
Introduction: The Promise of a Privileged Scaffold
The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its frequent appearance in biologically active compounds targeting the CNS. Its unique physicochemical properties allow for robust interactions with a wide array of biological targets, leading to its incorporation into numerous approved antipsychotic, antidepressant, and anxiolytic drugs. The compound this compound combines this piperazine core with a phenylethylamine moiety, another classic pharmacophore known to interact with monoamine neurotransmitter systems.[1][2] This structural combination suggests a high probability of interaction with key CNS receptors.
This application note serves as a practical guide for researchers and drug development professionals to conduct a primary screening of this compound. We will detail the necessary steps to elucidate its binding affinity and selectivity across a panel of rationally selected CNS targets.
Rationale for CNS Target Selection
The structural motifs of this compound guide the selection of an initial screening panel.
-
Piperazine Moiety: Many piperazine-containing drugs exhibit high affinity for serotonin (5-HT) and dopamine (D) receptors.[3][4] For instance, compounds like trazodone and vilazodone are potent modulators of serotonin receptors and transporters.[5]
-
Phenylethylamine Backbone: This structure is the parent of numerous psychoactive compounds and neurotransmitters that interact with monoaminergic systems, including dopamine, serotonin, and adrenergic receptors.[6][7]
Based on this analysis, a logical starting point for characterization is a primary screening panel focused on the major families of monoamine G-protein coupled receptors (GPCRs).
Table 1: Proposed Primary CNS Receptor Screening Panel
| Receptor Family | Specific Subtypes Recommended for Initial Screen | Rationale |
|---|---|---|
| Dopamine | D1, D2, D3 | Key targets for antipsychotics and drugs for movement disorders.[8] |
| Serotonin | 5-HT1A, 5-HT2A, 5-HT2C | Implicated in depression, anxiety, and psychosis.[5][6] |
| Adrenergic | α1, α2, β1, β2 | Modulate alertness, energy, and blood pressure; off-target effects are common.[8] |
| Histamine | H1 | Often an off-target liability leading to sedation.[9] |
Core Principles of Competitive Radioligand Binding
Radioligand binding assays are powerful tools used to quantify the interaction between a ligand (drug) and its receptor.[10] The most common format for screening is the competitive binding assay, which measures the ability of an unlabeled test compound (the "competitor," in this case, this compound) to displace a radioactively labeled ligand ("radioligand") that has a known high affinity for the target receptor.[11]
The experiment involves incubating a source of receptors (typically cell membranes) with a fixed concentration of radioligand and varying concentrations of the test compound. As the concentration of the test compound increases, it displaces more radioligand, and the measured radioactivity decreases. This relationship allows for the determination of the compound's inhibitory concentration (IC₅₀).
Figure 1: Principle of Competitive Radioligand Binding.
Experimental Protocols
This section provides generalized protocols that must be optimized for each specific receptor target (e.g., incubation time, buffer composition, choice of radioligand).
Preparation of GPCR-Expressing Cell Membranes
A robust source of receptor protein is critical. This protocol describes a standard method for preparing crude membrane fractions from cultured cells overexpressing the target GPCR.[12]
-
Cell Culture & Harvesting: Culture cells (e.g., HEK293 or CHO) stably expressing the target receptor to ~90% confluency. Harvest cells by scraping into ice-cold Phosphate-Buffered Saline (PBS).
-
Centrifugation: Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C. Discard the supernatant.
-
Lysis: Resuspend the cell pellet in 25 mL of ice-cold Lysis Buffer (e.g., 10 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.[12]
-
Homogenization: Incubate on ice for 15 minutes, then homogenize the cells using a Dounce or polytron homogenizer.[13]
-
Initial Clearing Spin: Centrifuge the lysate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and intact cells.
-
Membrane Pelleting: Carefully transfer the supernatant to an ultracentrifuge tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Final Resuspension: Discard the supernatant and resuspend the membrane pellet in an appropriate Assay Buffer.
-
Protein Quantification: Determine the total protein concentration of the membrane preparation using a standard method (e.g., BCA assay). Aliquot and store at -80°C.
Protocol 1: Radioligand Filter Binding Assay
This is a classic and robust method for measuring receptor binding.[14] The principle relies on the rapid separation of bound radioligand-receptor complexes from free radioligand by vacuum filtration through a glass fiber filter, which traps the large membrane fragments.
Figure 2: Workflow for a Radioligand Filter Binding Assay.
Step-by-Step Methodology:
-
Prepare Reagents: Thaw cell membranes, radioligand, and test compound stock solutions. Prepare serial dilutions of this compound in the chosen Assay Buffer.
-
Plate Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding (TB): Assay Buffer, cell membranes, and radioligand.
-
Non-Specific Binding (NSB): Assay Buffer, cell membranes, radioligand, and a high concentration of a known standard competitor (saturating ligand).[15]
-
Test Compound: Assay Buffer, cell membranes, radioligand, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at room temperature (or 37°C, depending on the receptor) for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[11]
-
Filtration: Pre-soak a glass fiber filter plate (e.g., GF/C) with a blocking agent like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.[16] Terminate the incubation by rapidly transferring the contents of the reaction plate to the filter plate using a cell harvester or vacuum manifold.
-
Washing: Immediately wash the filters 3-5 times with ice-cold Wash Buffer to remove unbound radioligand.
-
Counting: Dry the filter plate, add liquid scintillation cocktail to each well, and quantify the radioactivity using a microplate scintillation counter.
Protocol 2: Scintillation Proximity Assay (SPA)
SPA is a homogeneous (no-wash) assay format that is highly amenable to high-throughput screening.[15] The principle involves immobilizing the receptor membranes onto SPA beads that contain a scintillant. Only radioligands that are bound to the receptor are close enough to the bead to excite the scintillant and produce a light signal.
Figure 3: Workflow for a Scintillation Proximity Assay (SPA).
Step-by-Step Methodology:
-
Prepare Reagents: As with the filter binding assay, prepare all necessary reagents and serial dilutions of the test compound.
-
Plate Setup: In a suitable microplate (e.g., a white, clear-bottom 96-well plate), add the following components in triplicate:
-
Total Binding (TB): Assay Buffer, SPA beads (e.g., wheat germ agglutinin-coated for glycoproteins), cell membranes, and radioligand.
-
Non-Specific Binding (NSB): Assay Buffer, SPA beads, cell membranes, radioligand, and a high concentration of a standard competitor.
-
Test Compound: Assay Buffer, SPA beads, cell membranes, radioligand, and varying concentrations of this compound.
-
-
Incubation: Seal the plate and incubate with gentle agitation for a sufficient time to allow both the membranes to bind to the beads and the radioligand binding to reach equilibrium. This may require longer incubation times than filter assays.
-
Counting: After incubation, allow the beads to settle (or centrifuge the plate gently). Measure the light output directly using a microplate scintillation counter.
Data Analysis and Interpretation
-
Calculate Specific Binding: For each data point, calculate the specific binding by subtracting the average counts per minute (CPM) of the NSB wells from the CPM of the sample well.
-
Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM)[17]
-
-
Generate Dose-Response Curve: Plot the specific binding (as a percentage of the maximum specific binding) against the logarithm of the competitor concentration.
-
Determine IC₅₀: Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve (variable slope). The program will calculate the IC₅₀, which is the concentration of this compound that inhibits 50% of the specific radioligand binding.
-
Calculate the Inhibition Constant (Kᵢ): The IC₅₀ value is dependent on the concentration of the radioligand used in the assay. To determine a true measure of affinity, the Kᵢ (inhibition constant) must be calculated. The Cheng-Prusoff equation is used for this conversion.[18]
Kᵢ = IC₅₀ / (1 + [L]/Kₐ)
Where:
-
IC₅₀ is the experimentally determined half-maximal inhibitory concentration.
-
[L] is the concentration of the radioligand used in the assay.
-
Kₐ is the affinity constant (dissociation constant, Kd) of the radioligand for the receptor. This value must be known from prior saturation binding experiments.[11]
-
Table 2: Example Data Presentation for Compound Screening
| Receptor Target | Radioligand Used | Radioligand Kd (nM) | Calculated IC₅₀ (nM) | Calculated Kᵢ (nM) |
|---|---|---|---|---|
| Dopamine D₂ | [³H]-Spiperone | 0.5 | 150 | 75 |
| Serotonin 5-HT2A | [³H]-Ketanserin | 2.0 | 85 | 40 |
| Adrenergic α₁ | [³H]-Prazosin | 0.2 | >10,000 | >5,000 |
| Histamine H₁ | [³H]-Mepyramine | 1.5 | 2,500 | 1,100 |
(Note: Data are hypothetical and for illustrative purposes only.)
Materials and Reagents
| Item | Supplier Example | Purpose |
| Test Compound | - | This compound |
| Cell Lines | ATCC, MilliporeSigma | Stably expressing target GPCRs |
| Radioligands | PerkinElmer, Revvity | e.g., [³H]-Spiperone, [³H]-Ketanserin |
| Filter Plates | MilliporeSigma, PerkinElmer | MultiScreen HTS FB Plates (Glass Fiber) |
| SPA Beads | Revvity | e.g., WGA PVT SPA beads |
| Scintillation Cocktail | PerkinElmer, RPI | Ultima Gold™, Ecoscint™ |
| Protease Inhibitors | Roche, Thermo Fisher | cOmplete™ Protease Inhibitor Cocktail |
| Microplates | Greiner, Corning | 96-well polypropylene or white assay plates |
| Equipment | ||
| Cell Harvester/Vacuum Manifold | Brandel, MilliporeSigma | For filter assays |
| Microplate Scintillation Counter | PerkinElmer, Hidex | MicroBeta², Tri-Carb® |
| Ultracentrifuge | Beckman Coulter | For membrane preparation |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Non-Specific Binding (>50% of Total) | Radioligand sticking to filter/plate; Insufficient blocking; Radioligand concentration too high. | Pre-soak filters in 0.3-0.5% PEI; Add 0.1% BSA to assay buffer; Use a radioligand concentration at or below its Kd.[15][16] |
| Low Signal / Poor Assay Window | Insufficient receptor density in membranes; Low radioligand specific activity; Inactive receptor protein. | Use a higher concentration of membrane protein; Choose a radioligand with higher specific activity; Ensure membranes were prepared correctly with protease inhibitors and stored properly.[19] |
| High Well-to-Well Variability | Inaccurate pipetting; Incomplete mixing; Inconsistent washing in filter assays. | Use calibrated multichannel pipettes; Ensure thorough mixing after adding each reagent; Ensure vacuum is applied evenly across the filter plate and wash volumes are consistent. |
| Calculated Kᵢ is much higher than IC₅₀ | The concentration of radioligand ([L]) used was significantly below its Kd. | This is expected. The Cheng-Prusoff correction factor becomes negligible when [L] << Kd. Ensure Kd value is accurate. |
References
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Iannitelli, A., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals. Available at: [Link]
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Sotnikov, S., et al. (2023). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. Cellular and Molecular Life Sciences. Available at: [Link]
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Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. (2021). Current Protocols. Available at: [Link]
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Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. (2022). PubMed Central. Available at: [Link]
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Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. (n.d.). Fluidic Sciences. Retrieved from [Link]
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Dopamine d2 receptor HTRF binding kinetics. (n.d.). BMG LABTECH. Retrieved from [Link]
- 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. (n.d.). Eurofins DiscoverX.
- Tag-lite Adrenergic β1 Receptor Frozen & Labeled Cells, 200 Assay Points. (n.d.). Revvity.
- Gonzalez-Maeso, J., & Sealfon, S. C. (2009). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Current Opinion in Pharmacology.
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Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. Available at: [Link]
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GPCR Membrane Ligand Binding Assay Development. (n.d.). Multispan, Inc. Retrieved from [Link]
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Ki, IC50, & the Cheng-Prusoff equation. (2021, January 13). Chem Help ASAP. [Video]. YouTube. [Link]
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Analyzing Radioligand Binding Data. (n.d.). GraphPad. Retrieved from [Link]
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Uses & Advantages of Membrane Preparations for GPCRs. (n.d.). DiscoverX. Retrieved from [Link]
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Application Note: A Multi-Assay Approach for Characterizing the Cytotoxicity of 1-(2-Phenylethyl)piperazine-2,6-dione
Introduction
1-(2-Phenylethyl)piperazine-2,6-dione is a synthetic compound belonging to the piperazine-2,5-dione class, a privileged scaffold in medicinal chemistry known for a range of biological activities, including anticancer properties.[1] As with any novel compound intended for therapeutic development, a thorough and early assessment of its cytotoxic potential is paramount. This application note provides a comprehensive, multi-assay framework for researchers to conduct an initial toxicological profile of this compound.
The core principle of this guide is the use of orthogonal assays—independent methods that measure different cellular parameters—to build a robust and reliable dataset.[2] Relying on a single assay can be misleading; for instance, a compound might inhibit metabolic activity without causing cell death, or it might induce different cell death pathways (e.g., apoptosis vs. necrosis) that are not distinguishable by one method alone. By integrating data from assays that measure metabolic activity, membrane integrity, and specific apoptotic markers, we can construct a more complete picture of the compound's cellular impact.
This document details the protocols for three widely adopted and validated cell-based assays:
-
MTT Assay: To assess cell viability by measuring mitochondrial metabolic activity.[3][4]
-
Lactate Dehydrogenase (LDH) Release Assay: To quantify cytotoxicity by measuring the loss of plasma membrane integrity, a hallmark of necrosis.[5][6]
-
Caspase-Glo® 3/7 Assay: To specifically measure the activity of executioner caspases 3 and 7, key mediators of apoptosis.[7][8][9]
Section 1: The Rationale for a Multi-Assay Strategy
A single cytotoxicity assay provides a limited view of a compound's effect. For example, the MTT assay measures the activity of mitochondrial dehydrogenases, which can be affected by factors other than cell death.[4][10] Therefore, a decrease in the MTT signal could indicate either cytotoxicity or cytostatic effects (inhibition of proliferation).[11][12] To distinguish between these outcomes and to understand the mechanism of cell death, a multi-faceted approach is essential.[2][13]
The chosen assays provide complementary information:
-
MTT gives an overall indication of cell health and metabolic function.
-
LDH Release provides a direct measure of membrane damage, strongly indicating necrotic or late apoptotic cell death.[14][15]
-
Caspase-Glo® 3/7 offers a specific and sensitive measure of apoptosis induction.[7][8]
By comparing the results, a researcher can begin to answer critical questions: Does the compound kill cells or just stop them from growing? If it kills them, is it through a programmed apoptotic pathway or a more damaging necrotic pathway?
Section 2: Essential Experimental Design
Cell Line Selection
The choice of cell line is critical and depends on the intended application of the compound.[16][17]
-
For General Toxicity Screening: Human cell lines like hepatocellular carcinoma HepG2 (representing the liver, a primary site of drug metabolism) or human embryonic kidney HEK293 are commonly used.[18]
-
For Anticancer Drug Discovery: A panel of cancer cell lines relevant to the target indication should be used (e.g., MCF-7 for breast cancer, PANC-1 for pancreatic cancer).[19][20] It is also crucial to include a non-cancerous "normal" cell line (e.g., human dermal fibroblasts) to assess for selective cytotoxicity.[18]
For the protocols outlined below, we will use the HeLa (human cervical adenocarcinoma) cell line as a well-characterized, robust model for initial screening.
Compound Solubilization and Handling
Many organic compounds, including piperazine derivatives, have poor aqueous solubility.[21][22]
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in 100% dimethyl sulfoxide (DMSO).
-
Vehicle Control: The final concentration of DMSO in the cell culture medium should be consistent across all wells and kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.[23][24] A "vehicle control" (medium with the same final DMSO concentration but no compound) must be included in every experiment.
-
Solubility Check: Before proceeding, perform a solubility test by diluting the DMSO stock into the final assay medium. Visually inspect for any precipitation.[21][25] Data from concentrations where the compound precipitates are unreliable.
Experimental Controls
To ensure data validity, every assay plate must include the following controls:
-
Untreated Cells: Cells cultured in medium alone.
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest compound concentration.
-
Positive Control (Assay Specific): A known cytotoxic agent to confirm the assay is performing correctly. Examples include Staurosporine for apoptosis or Triton™ X-100 for necrosis.
-
Medium Blank: Wells containing only culture medium (no cells) to determine background absorbance/luminescence.
Section 3: Detailed Experimental Protocols
Protocol: MTT Assay for Cell Viability
This assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[3][4]
Materials:
-
HeLa cells
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (100%)
-
96-well flat-bottom plates
Procedure:
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C.[26]
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of 100% DMSO to each well to dissolve the crystals.[26][27]
-
Data Acquisition: Shake the plate for 10 minutes on an orbital shaker. Measure the absorbance at 570 nm using a microplate reader.[27]
Data Analysis:
-
Subtract the average absorbance of the medium blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100
-
Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell viability).[20]
Protocol: LDH Release Assay for Necrosis
This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytoplasmic enzyme, from cells with damaged plasma membranes.[5][6]
Materials:
-
HeLa cells
-
Complete culture medium (phenol red-free medium is recommended to reduce background)
-
This compound
-
Commercially available LDH cytotoxicity assay kit (e.g., CytoTox-ONE™ from Promega, LDH-Blue™ from InvivoGen)
-
Lysis Buffer (typically 10X, provided in kits)
Procedure:
-
Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol. Set up additional control wells for "Maximum LDH Release" for each condition.
-
Induce Maximum Lysis: 15-30 minutes before the end of the incubation period, add 10 µL of 10X Lysis Buffer to the "Maximum LDH Release" wells.
-
Sample Collection: Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the mixture to each well of the new plate containing the supernatant.
-
Incubation & Data Acquisition: Incubate at room temperature for 10-30 minutes, protected from light. Add the Stop Solution if provided by the kit.[2] Measure the absorbance or fluorescence according to the kit's protocol (e.g., 490 nm for colorimetric assays).
Data Analysis:
-
Subtract the medium blank background from all readings.
-
Calculate the percentage of cytotoxicity: % Cytotoxicity = [(Abs_Sample - Abs_Untreated) / (Abs_MaxLysis - Abs_Untreated)] * 100
Protocol: Caspase-Glo® 3/7 Assay for Apoptosis
This homogeneous, luminescent "add-mix-measure" assay quantifies the activity of caspases 3 and 7, the primary executioners of apoptosis.[8] The reagent contains a proluminescent substrate (DEVD-aminoluciferin) which is cleaved by active caspase-3/7 to release aminoluciferin, generating a light signal via luciferase.[7][9]
Materials:
-
HeLa cells
-
Complete culture medium
-
This compound
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White-walled, opaque 96-well plates (for luminescence)
Procedure:
-
Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol, using white-walled plates.
-
Reagent Preparation & Addition: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature. Add a volume of reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Incubation: Mix the contents on a plate shaker for 30-60 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
Data Analysis:
-
Subtract the average luminescence of the medium blank from all readings.
-
Data is often expressed as Relative Luminescence Units (RLU) or as a fold-change over the vehicle control. Fold Change = RLU_Sample / RLU_VehicleControl
Section 4: Integrated Data Interpretation
The power of this approach lies in synthesizing the data from all three assays. The results can be summarized in a table and used to build a mechanistic hypothesis.
Table 1: Hypothetical Data Summary for Compound X at 48 hours
| Concentration (µM) | % Viability (MTT) | % Cytotoxicity (LDH) | Caspase 3/7 Activity (Fold Change) |
| Vehicle (0) | 100% | 0% | 1.0 |
| 0.1 | 98% | 2% | 1.1 |
| 1 | 85% | 5% | 1.8 |
| 10 | 52% | 15% | 4.5 |
| 50 | 15% | 65% | 2.2 |
| 100 | 5% | 88% | 1.5 |
| Staurosporine | 25% | 30% | 8.0 |
| Triton X-100 | <5% | 100% | 0.8 |
// Nodes Start [label="Analyze Data from\nMTT, LDH, Caspase Assays", fillcolor="#F1F3F4", fontcolor="#202124"]; MTT_IC50 [label="Is MTT IC50 significant?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Caspase_High [label="High Caspase 3/7 activity?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; LDH_High [label="High LDH release?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Primary Mechanism:\nApoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Necrosis [label="Primary Mechanism:\nNecrosis / Lytic Cell Death", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cytostatic [label="Primary Effect:\nCytostatic / Anti-proliferative", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Mixed [label="Mixed Mechanism:\nApoptosis leading to\nSecondary Necrosis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NoEffect [label="No Significant Cytotoxicity", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Start -> MTT_IC50; MTT_IC50 -> NoEffect [label="No"]; MTT_IC50 -> Caspase_High [label="Yes"]; Caspase_High -> LDH_High [label="Yes"]; Caspase_High -> Apoptosis [label="No\n(Low LDH)"]; LDH_High -> Mixed [label="Yes\n(High Caspase)"]; LDH_High -> Necrosis [label="No\n(Low Caspase)"]; Caspase_High -> Cytostatic [headport=w, tailport=e, label="No\n(Low Caspase & LDH)", style=dashed]; } dot Caption: Decision workflow for interpreting orthogonal cytotoxicity data.
Interpreting the Hypothetical Data:
-
At 10 µM: There is a significant drop in viability (MTT) and a strong, dose-dependent increase in caspase activity. LDH release is minimal. This pattern strongly suggests that at lower concentrations, the compound induces apoptosis .
-
At 50-100 µM: Viability is very low. While caspase activity has peaked and is declining (a common kinetic effect as cells die), LDH release has become very high. This indicates that at higher concentrations, the primary mechanism may shift towards necrosis , or that the extensive apoptosis is leading to secondary necrosis (loss of membrane integrity after apoptotic bodies fail to be cleared).[14]
Conclusion
References
-
Chan, F. K. M., et al. (2013). Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity. Methods in Molecular Biology. [Link]
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Legrand, C., et al. (1992). Detection of necrosis by release of lactate dehydrogenase activity. PubMed. [Link]
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Creative Bioarray. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. [Link]
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Caspase-Glo® 3/7 3D Assay. IM Beit HaEmek. [Link]
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LDH-Blue™ Cytotoxicity Assay. InvivoGen. [Link]
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
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Caspase-Glo 3/7 Assay. Reaction Biology. [Link]
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Measuring Cell Viability / Cytotoxicity. Dojindo Molecular Technologies. [Link]
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Leist, M., et al. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX. [Link]
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What cell line should I choose for citotoxicity assays?. ResearchGate. [Link]
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The Role of LDH in Cellular Cytotoxicity. G-Biosciences. [Link]
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Arai, M., et al. (2020). Selective cytotoxicity of marine-derived fungal metabolite (3S,6S)-3,6-dibenzylpiperazine-2,5-dione against cancer cells adapted to nutrient starvation. The Journal of Antibiotics. [Link]
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Hamnett, R. (2025). Cell-Based Assays Guide. Antibodies.com. [Link]
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Toxicity Tests with Mammalian Cell Cultures. Scope. [Link]
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Cell Lines as In Vitro Models for Drug Screening and Toxicity Studies. Taylor & Francis Online. [Link]
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Making cell lines more physiologically relevant for toxicology testing. Culture Collections. [Link]
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How to deal with the poor solubility of tested compounds in MTT assay?. ResearchGate. [Link]
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Complete MTT Assay Analysis | How to Calculate IC50, % Cell Viability, Dose-response curve | Prism. YouTube. [Link]
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Pokorna, N., et al. (2022). Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells. Chemistry Proceedings. [Link]
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MTT assay to determine the IC50 value of the different drugs and... ResearchGate. [Link]
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Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Technology Networks. [Link]
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Hansen, M. B., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. BMC Research Notes. [Link]
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How to enhance drug solubility for in vitro assays?. ResearchGate. [Link]
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Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway. Molecules. [Link]
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Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. ACS Omega. [Link]
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Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Assay Guidance Manual. [Link]
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How to Choose a Cell Viability or Cytotoxicity Assay. Hillgene Biopharma Co., Ltd. [Link]
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Cell Viability Assays. Assay Guidance Manual. [Link]
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Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]
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Wang, Y., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. International Journal of Molecular Sciences. [Link]
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Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. ChemistryOpen. [Link]
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Can someone advise me how to interpret my results of cytotoxicity using MTT assay?. ResearchGate. [Link]
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Application Notes and Protocols for Enzyme Inhibition Studies: Characterizing 1-(2-Phenylethyl)piperazine-2,6-dione
Introduction: The Critical Role of Enzyme Inhibition in Drug Discovery
Enzyme inhibitors are fundamental to modern drug discovery and development.[1] By modulating the activity of specific enzymes involved in disease pathways, these small molecules can offer therapeutic interventions for a wide range of conditions, from infections to metabolic disorders and cancer. The journey from a potential inhibitor to a viable drug candidate is a meticulous process of characterization, involving the determination of its potency, selectivity, and mechanism of action.[2] Understanding these parameters is crucial for optimizing lead compounds and minimizing off-target effects.[2]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the inhibitory potential of novel compounds, using 1-(2-Phenylethyl)piperazine-2,6-dione as a model. While limited specific data exists for this particular compound, the piperazine-2,6-dione scaffold is a known pharmacophore found in various biologically active molecules, including some with enzyme inhibitory properties.[3][4] Therefore, a systematic evaluation of its enzyme inhibition profile is a scientifically sound endeavor.
These application notes will detail the essential experimental protocols, from initial potency determination (IC50) to in-depth kinetic studies to elucidate the mechanism of inhibition. The causality behind each experimental choice will be explained, ensuring a robust and self-validating system for generating reliable and reproducible data.
Getting Started: Essential Preparations and Considerations
Before initiating any enzyme inhibition assay, careful preparation and consideration of the experimental setup are paramount for data integrity.
Compound Handling and Preparation:
-
Purity and Characterization: Ensure the purity of this compound using appropriate analytical techniques (e.g., NMR, LC-MS, HPLC). Impurities can lead to misleading results.
-
Solubility: Determine the solubility of the compound in aqueous buffers. A stock solution is typically prepared in an organic solvent like DMSO and then serially diluted.[5] It is critical to ensure the final solvent concentration in the assay does not exceed a level that affects enzyme activity (typically <1%).
-
Stability: Assess the stability of the compound in the assay buffer under the experimental conditions (e.g., temperature, pH) to ensure it does not degrade during the experiment.
Enzyme and Substrate Selection:
-
Target Enzyme: The choice of enzyme will depend on the therapeutic area of interest. For the purpose of this guide, we will use a hypothetical serine protease as an example.
-
Enzyme Purity and Activity: Use a highly purified and well-characterized enzyme preparation. Confirm its activity and determine the optimal assay conditions (e.g., pH, temperature, buffer composition).
-
Substrate Selection: A suitable substrate that produces a measurable signal upon enzymatic cleavage is required. This could be a chromogenic, fluorogenic, or luminogenic substrate. The substrate concentration should ideally be at or below the Michaelis constant (Km) for IC50 determination to ensure sensitivity to competitive inhibitors.
Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50)
The IC50 value is a quantitative measure of the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[6][7] It is a primary parameter for assessing the potency of a potential inhibitor.[1]
Objective: To determine the IC50 value of this compound against the target enzyme.
Materials:
-
Target enzyme (e.g., a serine protease)
-
Fluorogenic substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.01% Tween-20)
-
This compound
-
DMSO
-
96-well black microplate
-
Plate reader with fluorescence detection
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM to 100 nM).
-
Prepare a final 10-point dilution series in assay buffer, ensuring the final DMSO concentration is constant across all wells (e.g., 1%).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer (for blank controls)
-
Enzyme solution in assay buffer
-
Varying concentrations of this compound or vehicle control (DMSO in assay buffer).
-
-
Include controls:
-
No-enzyme control: Assay buffer and substrate only.
-
No-inhibitor control (100% activity): Enzyme, substrate, and vehicle control.
-
Positive control: A known inhibitor of the enzyme, if available.
-
-
-
Pre-incubation:
-
Pre-incubate the plate at the optimal temperature (e.g., 37°C) for 15-30 minutes to allow the inhibitor to bind to the enzyme.[5]
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the plate in a pre-warmed plate reader.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over a set period (e.g., 30-60 minutes) in kinetic mode. The reaction should be in the linear range.[5]
-
Data Analysis:
-
Calculate Initial Reaction Rates: Determine the initial velocity (V₀) for each concentration of the inhibitor by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate Percent Inhibition:
-
Percent Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] * 100
-
-
Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine IC50: Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[5]
Data Presentation:
| This compound (µM) | % Inhibition (Mean ± SD, n=3) |
| 0.01 | 3.5 ± 1.2 |
| 0.1 | 12.1 ± 2.1 |
| 1 | 48.7 ± 3.5 |
| 10 | 89.3 ± 1.9 |
| 100 | 99.2 ± 0.5 |
| IC50 (µM) | ~1.05 |
Experimental Workflow for IC50 Determination:
Caption: Workflow for determining the IC50 value of an enzyme inhibitor.
Protocol 2: Elucidating the Mechanism of Inhibition (MOA)
Once the potency of an inhibitor is established, understanding its mechanism of action (MOA) is the next critical step.[8] MOA studies reveal how the inhibitor interacts with the enzyme and its substrate.[2] The primary types of reversible inhibition are competitive, non-competitive, and uncompetitive.[9]
Objective: To determine the mode of inhibition of this compound.
Methodology:
This involves performing a series of enzyme kinetic assays at varying concentrations of both the substrate and the inhibitor.
-
Experimental Setup:
-
Prepare a matrix of reaction conditions with at least four different fixed concentrations of this compound (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).
-
For each inhibitor concentration, vary the substrate concentration over a wide range (e.g., from 0.2 x Km to 10 x Km).
-
Measure the initial reaction rates for each condition as described in Protocol 1.
-
-
Data Analysis:
-
Plot the initial reaction rates against the substrate concentrations for each inhibitor concentration (Michaelis-Menten plot).
-
To more clearly distinguish between inhibition types, generate a Lineweaver-Burk plot (double reciprocal plot) by plotting 1/V₀ versus 1/[S].
-
Interpreting Lineweaver-Burk Plots:
-
Competitive Inhibition: The lines will intersect on the y-axis. The apparent Km increases with increasing inhibitor concentration, while Vmax remains unchanged.[9]
-
Non-competitive Inhibition: The lines will intersect on the x-axis. The apparent Vmax decreases with increasing inhibitor concentration, while Km remains unchanged.
-
Uncompetitive Inhibition: The lines will be parallel. Both the apparent Km and Vmax decrease with increasing inhibitor concentration.
Diagram of Inhibition Mechanisms:
Caption: Schematic representation of different reversible inhibition mechanisms.
Quantitative Data Summary for MOA Studies:
| Inhibitor Conc. (µM) | Apparent Km (µM) | Apparent Vmax (RFU/s) |
| 0 (Control) | 10.2 | 500 |
| 0.5 | 15.8 | 502 |
| 1.0 | 21.1 | 498 |
| 2.0 | 30.5 | 501 |
| Hypothetical data for competitive inhibition. |
Advanced Characterization: Determination of the Inhibition Constant (Ki)
While the IC50 value is dependent on experimental conditions, the inhibition constant (Ki) is a true measure of the inhibitor's affinity for the enzyme.[6] For a competitive inhibitor, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation.[6]
Cheng-Prusoff Equation (for competitive inhibition):
Ki = IC50 / (1 + [S]/Km)
Where:
-
Ki: Inhibition constant
-
IC50: Half-maximal inhibitory concentration
-
[S]: Substrate concentration used in the IC50 assay
-
Km: Michaelis constant of the substrate
Importance of Ki: The Ki value allows for a more direct comparison of the potency of different inhibitors, as it is independent of the substrate concentration.
Troubleshooting and Best Practices
-
Insolubility of the Inhibitor: If the compound precipitates in the assay buffer, consider using a lower concentration range, a different co-solvent, or adding a non-ionic detergent (e.g., Triton X-100) to the buffer, provided it does not affect enzyme activity.
-
Assay Interference: Some compounds can interfere with the detection method (e.g., autofluorescence). Always run controls with the compound in the absence of the enzyme to check for such effects.
-
Time-Dependent Inhibition: If the inhibition increases with pre-incubation time, it may indicate a slow-binding or irreversible inhibitor, which requires more complex kinetic analysis.
-
Reproducibility: Perform all experiments in at least triplicate to ensure the reproducibility of the results.
Conclusion
The systematic approach outlined in these application notes provides a robust framework for the initial characterization of a novel enzyme inhibitor, exemplified by this compound. By determining the IC50, elucidating the mechanism of action, and calculating the Ki, researchers can gain crucial insights into the inhibitor's properties. This foundational knowledge is essential for guiding further optimization and development of promising compounds into potential therapeutic agents.
References
-
Mechanism of Action Assays for Enzymes. (2012). In Assay Guidance Manual. National Center for Biotechnology Information (US). Available from: [Link]
-
Enzyme Inhibition: Mechanisms, Types, and Applications in Drug Development. (n.d.). Journal of Cellular and Molecular Pharmacology. OMICS International. Retrieved from: [Link]
-
IC50 Determination. (n.d.). edX. Retrieved from: [Link]
-
The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. (2025). BellBrook Labs. Retrieved from: [Link]
-
IC50. (n.d.). In Wikipedia. Retrieved from: [Link]
-
Enzyme Assays: The Foundation of Modern Drug Discovery. (2025). BellBrook Labs. Retrieved from: [Link]
- Georgakis, N., Ioannou, E., Varotsou, C., Premetis, G., Chronopoulou, E. G., & Labrou, N. E. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology, 2089, 41-46.
-
Mechanism-based Inhibition of Enzymes. (2010, April 5). [Video]. YouTube. Retrieved from: [Link]
-
Enzyme Inhibitors and Activators. (2017). Semantic Scholar. Retrieved from: [Link]
-
Top 5 Methods Devised for Enzyme Kinetics Measurement. (n.d.). Biology Discussion. Retrieved from: [Link]
-
Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Biolabs. Retrieved from: [Link]
- Noppen, B., Vanbelle, A., Stitt, A. W., et al. (2021). A novel assay based on pre-equilibrium titration curves for the determination of enzyme inhibitor binding kinetics. European Biophysics Journal.
-
A novel assay based on pre-equilibrium titration curves for the determination of enzyme inhibitor binding kinetics. (2021). ResearchGate. Retrieved from: [Link]
-
The Experimental Techniques and Practical Applications of Enzyme Kinetics. (n.d.). Longdom Publishing. Retrieved from: [Link]
- Singh, S. B., & Tomassini, J. E. (2001). Synthesis of natural flutimide and analogous fully substituted pyrazine-2,6-diones, endonuclease inhibitors of influenza virus. Journal of Organic Chemistry, 66(16), 5504-5516.
- Jampilek, J., Hosek, J., & Bobal, P. (2022). Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells. Chemistry Proceedings, 8(1), 108.
-
Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. (2025). PubMed Central. Retrieved from: [Link]
-
Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. (2019). Journal of Drug Delivery and Therapeutics. Retrieved from: [Link]
-
How To Determine Enzyme Kinetic Parameters? (2025, June 15). [Video]. YouTube. Retrieved from: [Link]
-
How do you determine (or decide) the amount of enzyme to be used for performing enzyme kinetics (michaelis menten)..? (2015, December 20). ResearchGate. Retrieved from: [Link]
-
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. (n.d.). Neuroquantology. Retrieved from: [Link]
-
Methods of Measuring Enzyme Activity Ex vivo and In vivo. (2019). PubMed Central. Retrieved from: [Link]
-
Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects. (2020). PubMed. Retrieved from: [Link]
-
Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. (2024). PubMed Central. Retrieved from: [Link]
-
Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. (2020). Dovepress. Retrieved from: [Link]
-
Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells. (2025). ResearchGate. Retrieved from: [Link]
-
Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. (n.d.). MDPI. Retrieved from: [Link]
-
Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. (2019). ResearchGate. Retrieved from: [Link]
-
Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. (n.d.). PubMed Central. Retrieved from: [Link]
-
N-(1,2-Diphenylethyl)piperazine: A new class of dual serotonin/noradrenaline reuptake inhibitor. (2025). ResearchGate. Retrieved from: [Link]
- Bernkop-Schnürch, A. (1998). The use of inhibitory agents to overcome the enzymatic barrier to perorally administered therapeutic peptides and proteins. Journal of Controlled Release, 52(1-2), 1-16.
Sources
- 1. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Mechanism Studies of Enzyme Inhibition [creative-enzymes.com]
- 3. Synthesis of natural flutimide and analogous fully substituted pyrazine-2,6-diones, endonuclease inhibitors of influenza virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells | MDPI [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. courses.edx.org [courses.edx.org]
- 7. IC50 - Wikipedia [en.wikipedia.org]
- 8. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. omicsonline.org [omicsonline.org]
Application Notes and Protocols for 1-(2-Phenylethyl)piperazine-2,6-dione as a Novel Research Probe
Introduction: Unveiling a New Tool for Cellular Investigation
The piperazine-2,6-dione scaffold is a privileged structure in medicinal chemistry, forming the core of various bioactive molecules with applications in oncology and neuroscience.[1] The introduction of a phenylethyl group at the N1 position creates "1-(2-Phenylethyl)piperazine-2,6-dione," a novel compound with potential as a versatile research probe. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of this compound in cellular and molecular biology research. Drawing from established methodologies for related piperazine derivatives, we present detailed protocols to empower researchers to explore its biological effects and elucidate its mechanism of action. The structural similarity to compounds with known psychoactive and neuroprotective properties suggests its potential utility in neuropharmacology.[2][3][4]
Synthesis and Characterization
A plausible and efficient synthesis of this compound can be achieved through a two-step process involving the formation of the piperazine-2,6-dione ring followed by N-alkylation. This approach allows for the modular introduction of various substituents, making it adaptable for generating a library of related compounds for structure-activity relationship (SAR) studies.
Proposed Synthetic Pathway
A logical synthetic route would involve the initial condensation of iminodiacetic acid with a suitable amine, followed by the introduction of the phenylethyl group.[5]
Diagram of Proposed Synthesis:
Caption: Proposed two-step synthesis of this compound.
Physicochemical Properties (Predicted)
Based on the known properties of the parent compound, 1-(2-phenylethyl)piperazine, the following characteristics can be anticipated for the dione derivative.
| Property | Predicted Value |
| Molecular Formula | C₁₂H₁₄N₂O₂ |
| Molecular Weight | 218.25 g/mol |
| Appearance | Colorless to pale yellow solid |
| Solubility | Soluble in DMSO, ethanol, and other organic solvents |
Potential Applications as a Research Probe
The diverse biological activities reported for piperazine and piperazine-2,5-dione analogs suggest that this compound could be a valuable tool for investigating several biological processes.[6][7]
-
Neuroscience Research: Given the known neuroprotective and psychoactive properties of related piperazine compounds, this probe could be used to investigate pathways involved in neurodegenerative diseases like Alzheimer's and to explore its effects on neuronal function.[2][3][4]
-
Oncology Research: Many piperazine derivatives exhibit cytotoxic effects against cancer cell lines.[5][8] This compound can be screened for its anti-proliferative and pro-apoptotic activities.
-
Inflammation Studies: Some piperazine-2,5-diones have been investigated for their anti-inflammatory potential.[6][9] The subject compound could be used to study inflammatory signaling pathways, such as the NF-κB pathway.[10]
Experimental Protocols
The following protocols are adapted from established methods for characterizing piperazine derivatives and provide a robust framework for investigating the biological effects of this compound.[8][11]
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This assay determines the effect of the compound on cell viability by measuring the metabolic activity of cultured cells.
Materials:
-
96-well cell culture plates
-
Cancer cell lines (e.g., MCF-7, HeLa) or neuronal cell lines (e.g., SH-SY5Y)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[11]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Experimental Workflow for Cytotoxicity Assessment:
Caption: Workflow for MTT-based cytotoxicity assessment.
Protocol 2: Analysis of Apoptosis by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its predetermined IC₅₀ concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.
Interpreting the Results:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method quantifies the proportion of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
6-well cell culture plates
-
Cold 70% ethanol
-
PI/RNase A staining solution
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC₅₀ concentration for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol at 4°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the cell pellet in the PI/RNase A staining solution.
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry to determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Interpretation and Further Investigations
The results from these initial assays will provide a foundational understanding of the bioactivity of this compound. A significant cytotoxic effect would warrant further investigation into the mechanism of cell death, potentially through Western blot analysis of key apoptotic proteins (e.g., caspases, Bcl-2 family proteins). If the compound induces cell cycle arrest, further studies could focus on the expression of cyclins and cyclin-dependent kinases. In the context of neuroscience, promising initial results could lead to in vivo studies in animal models of neurodegenerative diseases.[3]
Conclusion
This compound represents a promising new chemical entity for use as a research probe. Its straightforward synthesis and the diverse biological activities of its parent scaffolds make it a valuable tool for exploring a variety of cellular pathways. The protocols outlined in this guide provide a solid starting point for researchers to begin to unravel the biological significance of this intriguing molecule.
References
- Application Notes and Protocols for Piperazine Derivatives in Cancer Cell Line Studies - Benchchem.
- Experimental Setup for Evaluating the Cytotoxicity of Piperazine-2,5-diones: Application Notes and Protocols - Benchchem.
- 1-(2-PHENYLETHYL)PIPERAZINE synthesis - ChemicalBook.
- Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells.
- CAS 5321-49-3: 1-(2-Phenylethyl)piperazine | CymitQuimica.
- Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition - PMC - NIH.
- Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects.
- Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents - ResearchGate.
- New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease - PubMed.
- Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease - NIH.
- Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists.
- Efficient synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives and their evaluation for anticancer activity - ResearchGate.
- Preparation of piperazine-2,6-dione 17. Reagents and reaction conditions - ResearchGate.
- Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells.
- 1-(2-Phenylethyl)piperazine 97 5321-49-3 - Sigma-Aldrich.
Sources
- 1. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 5321-49-3: 1-(2-Phenylethyl)piperazine | CymitQuimica [cymitquimica.com]
- 3. New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Phenylethyl)piperazine-2,6-dione
Welcome to the technical support guide for the synthesis of 1-(2-Phenylethyl)piperazine-2,6-dione. This resource is designed for researchers, chemists, and drug development professionals to address common challenges and optimize reaction outcomes. We will delve into the causality behind experimental choices, offering field-proven insights to enhance your synthesis yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound, and which is recommended for the highest yield?
There are two principal and effective strategies for synthesizing the target compound. The choice depends on available equipment, desired scale, and intermediate control.
-
One-Pot Condensation (Recommended): This is the most direct and often highest-yielding method. It involves the direct condensation of iminodiacetic acid with 2-phenylethan-1-amine. This reaction is typically performed at elevated temperatures, and the use of microwave irradiation has been shown to provide quantitative yields by efficiently driving the dehydration and cyclization steps. This approach is favored for its atom and step economy.
-
Stepwise Synthesis via Intermediate Formation: This route involves the initial formation of N-(2-phenylethyl)iminodiacetic acid, which is then cyclized to form the desired piperazine-2,6-dione. While this method involves more steps, it allows for the isolation and purification of the intermediate diacid, which can be beneficial for troubleshooting and ensuring the purity of the final product. The cyclization of the N-substituted diacid is typically achieved using a coupling agent like carbonyldiimidazole (CDI).[1]
A third, less common approach involves synthesizing the parent piperazine-2,6-dione ring first and then performing an N-alkylation with a phenylethyl halide. This route is generally not recommended due to the high risk of di-alkylation, which would yield the undesired 1,4-bis(2-phenylethyl)piperazine-2,6-dione side product.[2]
Q2: I am attempting the one-pot condensation of iminodiacetic acid and 2-phenylethan-1-amine, but my yield is poor and I'm isolating a salt. What is going wrong?
This is a common issue when using conventional heating. The primary cause is the formation of a stable ammonium carboxylate salt between the basic amine (2-phenylethan-1-amine) and the acidic iminodiacetic acid. This acid-base reaction is often faster than the desired condensation.
Causality & Solution:
-
Thermodynamic Sink: The salt is a thermodynamically stable intermediate. Significant energy input is required to overcome this stability and drive off water to form the amide bonds necessary for cyclization.
-
Inefficient Water Removal: Conventional heating in standard reflux setups may not remove water efficiently enough to push the equilibrium towards the product.
-
Microwave Irradiation: As reported in the literature, microwave irradiation is highly effective at overcoming this energy barrier.[3] The rapid, high-energy input directly promotes the condensation, often leading to quantitative yields where conventional methods fail.
-
High Temperatures: If a microwave reactor is unavailable, ensure your reaction is conducted at a sufficiently high temperature in a high-boiling solvent (e.g., DMSO, DMF) with a Dean-Stark trap or by performing the reaction neat (solvent-free) to facilitate water removal.
Q3: What are the most common side products in this synthesis, and how can they be minimized?
The primary side products depend on the chosen synthetic route.
-
Incomplete Cyclization: In both one-pot and stepwise approaches, incomplete cyclization can leave you with the N-(2-phenylethyl)iminodiacetamide-acetic acid intermediate. This is often due to insufficient reaction time or temperature.
-
Solution: Increase reaction time or switch to more forcing conditions like microwave heating.[3] Ensure your cyclization agent (if used) is fresh and added in the correct stoichiometry.
-
-
Polymerization: At very high temperatures, unwanted polymerization of the starting materials or intermediates can occur, leading to intractable tars and reducing the yield of the desired product.
-
Solution: Carefully control the temperature and reaction time. Use the minimum effective temperature that promotes cyclization.
-
-
Di-alkylation (in post-cyclization alkylation route): If you attempt to alkylate piperazine-2,6-dione, the formation of 1,4-bis(2-phenylethyl)piperazine-2,6-dione is a significant risk.[2] The mono-alkylated product is often still nucleophilic enough to react a second time.
-
Solution: This route is best avoided. If it must be used, a large excess of the piperazine-2,6-dione starting material is required to statistically favor mono-alkylation.[4]
-
Q4: What are the best practices for the purification and characterization of this compound?
-
Purification:
-
Crystallization: The crude product, if obtained as a solid, can often be purified by crystallization.[3] Experiment with solvent systems such as ethanol, isopropanol, or ethyl acetate/hexane mixtures.
-
Silica Gel Chromatography: If crystallization is ineffective or the product is an oil, flash column chromatography is the standard method. A typical eluent system would be a gradient of methanol in dichloromethane (DCM).[5] For example, starting with 100% DCM and gradually increasing the polarity to 90:10 DCM:MeOH.[5]
-
-
Characterization:
-
TLC: Use Thin Layer Chromatography to monitor reaction progress and assess the purity of column fractions. A typical mobile phase is 9:1 DCM:MeOH.
-
NMR Spectroscopy (¹H and ¹³C): This is essential for structural confirmation. Expect to see characteristic peaks for the phenylethyl group (aromatic protons ~7.2-7.4 ppm, and two methylene groups) and the piperazine-2,6-dione ring (protons on the ring carbons).
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (C₁₂H₁₄N₂O₂ = 218.25 g/mol ).
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Materials | 1. Insufficient reaction temperature or time. 2. Formation of a stable ammonium salt intermediate.[1] 3. Poor quality or degraded reagents. | 1. Increase reaction temperature and/or time. Monitor via TLC. 2. Switch to microwave irradiation for superior energy input.[3] 3. Use fresh, anhydrous reagents and solvents. |
| Formation of an Insoluble White Solid (not the product) | The solid is likely the ammonium carboxylate salt of the starting materials. | The reaction has not proceeded to the condensation stage. See "Low or No Conversion" solutions, particularly the use of microwave heating. |
| Multiple Spots on TLC, Difficult to Purify | 1. Incomplete cyclization. 2. Formation of polymeric byproducts. 3. (If applicable) Di-alkylation side product.[2] | 1. Ensure complete reaction by extending the reaction time or increasing the temperature. 2. Avoid excessively high temperatures; find the optimal balance. 3. If using a post-alkylation strategy, use a large excess of piperazine-2,6-dione.[4] Consider re-designing the synthesis to the recommended one-pot route. |
| Product is an Oil and Not a Solid | The product may be impure or it may be an oil at room temperature. | 1. Confirm purity by NMR. If impure, purify by column chromatography. 2. If pure, proceed with characterization as an oil. |
Visualized Synthetic Workflows & Troubleshooting
Synthetic Pathways Overview
Caption: Comparison of synthetic routes to the target compound.
Troubleshooting Decision Tree for Low Yield
Sources
- 1. Rigid Scaffolds: Synthesis of 2,6‐Bridged Piperazines with Functional Groups in all three Bridges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Compound 1,4-bis(2-phenylethyl)piperazine-2,6-dione - Chemdiv [chemdiv.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1-(2-PHENYLETHYL)PIPERAZINE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Stability and Degradation of 1-(2-Phenylethyl)piperazine-2,6-dione
Welcome to the technical support center for 1-(2-Phenylethyl)piperazine-2,6-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability studies and degradation pathway analysis of this compound. We understand the critical importance of molecular stability in research and development, and this resource is structured to address the common challenges and questions that arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: My assay results for this compound are inconsistent over time. What could be the cause?
Inconsistent assay results are often the first indication of compound instability. This compound, contains two amide bonds within its piperazine-2,6-dione ring. These functional groups are susceptible to hydrolysis, which can lead to the degradation of the parent molecule and the formation of new chemical entities. This degradation can alter the concentration of the active compound in your samples, leading to variability in your analytical measurements. It is crucial to investigate the stability of the compound under your specific experimental conditions.
Q2: What are the most likely degradation pathways for this compound?
Based on its chemical structure, the two primary degradation pathways to consider are hydrolysis and oxidation.
-
Hydrolysis: The amide bonds in the piperazine-2,6-dione ring are susceptible to cleavage by water. This can be catalyzed by acidic or basic conditions. The hydrolysis of one amide bond would lead to a ring-opened product, while the hydrolysis of both would result in further fragmentation. A study on the hydrolysis of piperazine-2,5-dione, a similar cyclic diketopiperazine, provides insights into this potential degradation route[1].
-
Oxidation: The piperazine ring, although containing electron-withdrawing carbonyl groups in your molecule, can still be susceptible to oxidation, particularly at the nitrogen atoms and the benzylic position of the phenylethyl group. Oxidative degradation can be initiated by atmospheric oxygen, trace metal ions, or exposure to light (photo-oxidation). Studies on the oxidation of piperazine have shown the formation of various degradation products, including piperazinone and ethylenediamine derivatives, which could be relevant to your compound[2].
Q3: How can I proactively assess the stability of my this compound samples?
A proactive approach to understanding the stability of your compound involves conducting forced degradation studies. These studies, also known as stress testing, intentionally expose the compound to harsh conditions to accelerate degradation and identify potential degradation products and pathways.[3][4] This information is invaluable for developing stable formulations and establishing appropriate storage conditions.
Troubleshooting Guide: Investigating Degradation
If you suspect your this compound is degrading, a systematic investigation is necessary. This guide will walk you through the process of identifying the cause and understanding the degradation profile.
Step 1: Initial Assessment and Control Measures
Before embarking on extensive degradation studies, ensure that your experimental setup is not contributing to the problem.
-
Solvent Purity: Use high-purity solvents and freshly prepared solutions. Impurities in solvents can act as catalysts for degradation.
-
Storage Conditions: Store your stock solutions and samples protected from light and at an appropriate temperature, typically refrigerated or frozen.
-
pH Control: If your experiments are conducted in aqueous buffers, ensure the pH is controlled and monitored, as pH can significantly influence the rate of hydrolysis.
Step 2: Designing a Forced Degradation Study
A well-designed forced degradation study will provide a comprehensive understanding of your molecule's stability profile.[3][4]
Objective: To identify the conditions under which this compound degrades and to characterize the resulting degradation products.
Experimental Workflow for Forced Degradation:
Caption: Workflow for a forced degradation study.
Step 3: Protocol for Forced Degradation Studies
This protocol provides a starting point for your investigations. The specific concentrations and durations may need to be optimized for this compound.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Appropriate buffers
-
HPLC or LC-MS system with a suitable column (e.g., C18)
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at an elevated temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a defined period.
-
Thermal Degradation: Dilute an aliquot of the stock solution in a neutral buffer and incubate at an elevated temperature (e.g., 60°C).
-
Photolytic Degradation: Expose a diluted solution of the compound to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.
-
Control Sample: Store a diluted aliquot of the stock solution under ideal conditions (e.g., protected from light at 4°C).
-
Analysis: At designated time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating analytical method, such as HPLC-UV or LC-MS.
Step 4: Data Analysis and Interpretation
The goal of the analysis is to separate the parent compound from any degradation products.
-
Chromatographic Analysis: A stability-indicating method should be able to resolve the peak of the parent compound from any new peaks that appear in the stressed samples.
-
Quantification: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that in the control sample.
-
Identification of Degradation Products: If using LC-MS, the mass-to-charge ratio (m/z) of the new peaks can provide information about the molecular weight of the degradation products, aiding in their structural elucidation.
Potential Degradation Pathways of this compound:
Caption: Plausible degradation pathways for this compound.
Summary of Potential Degradation Products
| Stress Condition | Potential Degradation Pathway | Likely Degradation Products |
| Acid/Base | Hydrolysis | Ring-opened amide-acid, Diaminodicarboxylic acid derivative |
| Oxidation (H₂O₂) | Oxidation | N-Oxide, Hydroxylated phenylethyl group, Piperazinone derivative |
| Heat | Thermal Degradation | Similar to hydrolysis and oxidation, potentially with other byproducts |
| Light | Photo-degradation | Can lead to a variety of degradation products through radical mechanisms |
Concluding Remarks
Understanding the stability of this compound is fundamental to obtaining reliable and reproducible experimental results. By employing a systematic approach to stability testing, including the use of forced degradation studies, researchers can identify potential liabilities of the molecule and develop strategies to mitigate them. This proactive approach will ultimately save time and resources, and contribute to the overall success of your research and development endeavors.
References
- Freeman, S. A. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
-
Almeida, T. G., & Kurtén, T. (2022). Atmospheric Oxidation of Imine Derivative of Piperazine Initiated by OH Radical. ACS Earth and Space Chemistry, 6(10), 2453–2464. [Link]
-
Almeida, T. G., & Kurtén, T. (2022). Atmospheric Oxidation of Imine Derivative of Piperazine Initiated by OH Radical. ACS Earth and Space Chemistry, 6(10), 2453–2464. [Link]
- Nielsen, P. (2014). Oxidation of piperazine in post-combustion carbon capture.
-
Kurtén, T., & Almeida, T. G. (2021). Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ACS Earth and Space Chemistry, 5(7), 1734–1745. [Link]
-
R Discovery. (n.d.). Forced Degradation Studies Research Articles. Retrieved from [Link]
-
BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]
-
Sykes, B. D., Robertson, E. B., Dunford, H. B., & Konasewich, D. (1966). The hydrolysis of piperazine-2,5-dione. Biochemistry, 5(2), 697–701. [Link]
-
BioPharm International. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
Analytical Methods. (n.d.). Accepted Manuscript. Retrieved from [Link]
-
Hrazdil, P., et al. (2022). Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells. Pharmaceuticals, 15(1), 89. [Link]
-
Li, Y., et al. (2023). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. ChemistryOpen, 12(1), e202200167. [Link]
- Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research, 51(23), 7970–7979.
-
Cochran, B. M., & Michael, F. E. (2008). Synthesis of 2,6-disubstituted piperazines by a diastereoselective palladium-catalyzed hydroamination reaction. Organic Letters, 10(2), 329–332. [Link]
- Voice, A. K., & Rochelle, G. T. (2013). Piperazine Degradation in Pilot Plants. Energy Procedia, 37, 1914-1921.
-
UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
Yushkova, O. Y., et al. (2022). 3-[4-(2-Phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one. Molbank, 2022(2), M1389. [Link]
-
Der Pharma Chemica. (2016). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Retrieved from [Link]
- NTU Journal of Pure Sciences. (2022).
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
-
Gamal-Eltrabily, M., et al. (2013). PIP₂ hydrolysis is responsible for voltage independent inhibition of CaV2.2 channels in sympathetic neurons. Biochemical and Biophysical Research Communications, 438(4), 643–647. [Link]
- Kronsbein, K., et al. (2022). Advancing forced degradation studies: Design of experiments for enhanced structure-function relationship analysis in biotherapeutics. Journal of Pharmaceutical and Biomedical Analysis, 219, 114945.
-
Øiestad, E. L., et al. (2022). Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. Toxics, 10(10), 579. [Link]
- Hrazdil, P., et al. (2022).
- Ishikawa, T., Takeuchi, M., & Ishi, T. (1968). Hydrolysis Of2, 4, 6-Tri(subtitutedphenyl)-S-Triazines. The Journal of the Society of Chemical Industry, Japan, 71(11), 1880-1884.
Sources
Technical Support Center: Overcoming Solubility Challenges of 1-(2-Phenylethyl)piperazine-2,6-dione in Assays
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for overcoming solubility issues encountered with "1-(2-Phenylethyl)piperazine-2,6-dione" during in vitro and in vivo experimental setups. Our goal is to equip you with the knowledge to not only solve immediate solubility hurdles but also to proactively design more robust and reliable assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor aqueous solubility of this compound?
A1: The limited aqueous solubility of this compound stems from its molecular structure. It possesses a significant nonpolar surface area due to the phenylethyl group and the hydrocarbon backbone of the piperazine-2,6-dione ring. While the nitrogen and oxygen atoms in the piperazine-2,6-dione ring can participate in hydrogen bonding, the overall lipophilic character of the molecule dominates, leading to poor interaction with water.[1][2]
Q2: My compound is precipitating out of my DMSO stock solution upon storage. What should I do?
A2: This is a common issue that can arise from a few factors. If you are storing your DMSO stock at low temperatures, the compound may be crashing out of solution. If the compound's stability permits, storing the stock at room temperature can prevent this.[1] Alternatively, the concentration of your stock solution may be too high, leading to supersaturation and eventual precipitation. Preparing a less concentrated stock solution can often resolve this problem. To ensure consistency and avoid using a stock with precipitated compound, it is best practice to prepare fresh solutions before each experiment.[1]
Q3: I'm observing precipitation when I dilute my DMSO stock of this compound into my aqueous assay buffer. How can I prevent this?
A3: This is a classic solubility challenge when moving from a high-concentration organic stock to a predominantly aqueous environment. The key is to manage the transition and maintain the compound's solubility at its final working concentration. Here are some initial strategies:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as high as your experimental system can tolerate without causing artifacts. For most cell-based assays, this is typically between 0.1% and 1%.[3][4][5]
-
Use a Stepwise Dilution: Instead of a single large dilution, perform one or more intermediate dilutions in a buffer that contains a higher percentage of an organic co-solvent or a solubilizing agent before the final dilution into your assay medium.[1]
In-Depth Troubleshooting Guides
Issue 1: Persistent Precipitation in Aqueous Buffers
If basic troubleshooting steps are insufficient, a more systematic approach to formulation is required. The following strategies are presented in a stepwise manner, from simplest to more complex.
Strategy 1: pH Modification
The piperazine-2,6-dione moiety contains nitrogen atoms that can be protonated or deprotonated depending on the pH of the solution. Altering the pH can ionize the molecule, which often leads to a significant increase in aqueous solubility.[6][7][8]
Underlying Principle: The solubility of a weakly basic compound like a piperazine derivative can be enhanced in acidic conditions where the nitrogen atoms are protonated, forming a more soluble salt.[9][10] Conversely, for weakly acidic compounds, increasing the pH can improve solubility.
Experimental Protocol: pH-Solubility Profile Generation
-
Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
Add an excess amount of solid this compound to a fixed volume of each buffer in separate vials.
-
Equilibrate the samples by shaking or rotating them at a constant temperature for 24-48 hours to ensure saturation.
-
Separate the solid from the supernatant by centrifugation and subsequent filtration through a 0.22 µm filter.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Plot the solubility (in mg/mL or µM) against the pH to determine the optimal pH range for your assays.
Strategy 2: Utilizing Co-solvents
Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous solvent system.[11][12]
Commonly Used Co-solvents in Biological Assays:
-
Ethanol: Generally well-tolerated in many cell-based assays at low concentrations.
-
Polyethylene Glycols (PEGs): Low molecular weight PEGs (e.g., PEG 200, PEG 400) are effective solubilizing agents.[11]
-
Propylene Glycol: Another commonly used co-solvent in pharmaceutical formulations.
Workflow for Co-solvent Selection and Optimization:
Caption: Decision tree for assessing compound stability in assay buffer.
Quantitative Data Summary
The following table provides a hypothetical summary of solubility enhancement strategies for a compound with properties similar to this compound. Note: These values are for illustrative purposes and actual results may vary.
| Solvent System | pH | Approximate Solubility (µg/mL) | Enhancement Factor (vs. Water) |
| Deionized Water | ~7.0 | < 1 | - |
| Phosphate-Buffered Saline (PBS) | 7.4 | < 1 | ~1 |
| 0.01 M Hydrochloric Acid (HCl) | 2.0 | 50-100 | >50x |
| PBS with 5% Ethanol | 7.4 | 10-20 | >10x |
| PBS with 5% PEG 400 | 7.4 | 25-50 | >25x |
| PBS with 2% HP-β-CD | 7.4 | 150-200 | >150x |
References
- Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central.
- MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
- PMC - NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- SpringerLink. (2019, March 16). Solubility enhancement and application of cyclodextrins in local drug delivery.
- International Journal of Pharmaceutical Sciences. (n.d.). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review.
- Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212.
- ResearchGate. (n.d.). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective | Request PDF.
- MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
- SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
- BenchChem. (2025). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
- Taylor & Francis Online. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
- ResearchGate. (2025, August 7). Considerations regarding use of solvents in in vitro cell based assays.
- ResearchGate. (n.d.). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology | Request PDF.
- MedchemExpress.com. (n.d.). Co-solvents | Biochemical Assay Reagents.
- Asian Journal of Dental and Health Sciences. (2022, September 15). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals.
- PMC - NIH. (n.d.). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–in vivo Evaluation.
- PMC - NIH. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
- PubMed. (2016, February 1). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers.
- ResearchGate. (n.d.). Influence of pH of Piperazine strip ionization and fraction of... | Download Scientific Diagram.
- BenchChem. (2025). Technical Support Center: Overcoming Poor Oral Bioavailability of Piperazine Derivatives.
- PubMed. (2022, May 14). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs.
- ResearchGate. (n.d.). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs.
- Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 4. researchgate.net [researchgate.net]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 8. researchgate.net [researchgate.net]
- 9. The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. medchemexpress.com [medchemexpress.com]
- 12. longdom.org [longdom.org]
Technical Support Center: Optimizing N-Alkylation of Piperazine-2,6-dione
Welcome to the technical support center for the synthesis and optimization of N-substituted piperazine-2,6-dione derivatives. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges in your research. This guide is structured to address issues from initial setup to complex troubleshooting, explaining the causality behind each experimental choice to ensure your success.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered during the N-alkylation of the piperazine-2,6-dione scaffold.
Q1: I am not observing any product formation. What are the most critical parameters to check first?
A1: When a reaction fails to initiate, the issue often lies with the activation of the N-H bond. The acidity of the N-H protons on the piperazine-2,6-dione ring is relatively low, requiring a sufficiently strong base to generate the nucleophilic anion for the alkylation to proceed.
-
Base Strength: Ensure your base is strong enough to deprotonate the amide N-H. Common bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) may be insufficient. Consider stronger bases such as potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium tert-butoxide (KOtBu).[1][2]
-
Solvent Choice: The solvent must be anhydrous and capable of dissolving both the substrate and the base. Aprotic polar solvents like N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) are excellent starting points as they effectively solvate the ions generated during the reaction.[2]
-
Reagent Quality: Verify the integrity of your alkylating agent (e.g., alkyl halide). Alkyl iodides are more reactive than bromides, which are more reactive than chlorides. Ensure it has not degraded during storage.
Q2: My main problem is the formation of the 1,4-di-alkylated product. How can I improve selectivity for mono-alkylation?
A2: Achieving mono-selectivity is the principal challenge with symmetrical substrates like piperazine-2,6-dione. The mono-alkylated product is often still reactive enough to undergo a second alkylation.[3] Several strategies can be employed to favor the desired mono-substituted product:
-
Stoichiometry Control: Use a large excess of the piperazine-2,6-dione starting material relative to the alkylating agent (e.g., 5-10 equivalents). This statistically favors the alkylating agent reacting with an un-substituted molecule.[3][4]
-
Slow Addition: Add the alkylating agent dropwise to the reaction mixture over an extended period using a syringe pump. This maintains a low concentration of the alkylating agent, reducing the probability of a second alkylation event.[2][3]
-
Lower Reaction Temperature: Reducing the temperature can decrease the rate of the second alkylation more significantly than the first, thereby enhancing selectivity.[3]
-
Protecting Groups: The most robust method is to use an orthogonal protecting group strategy. Protect one nitrogen with a group like tert-butoxycarbonyl (Boc), perform the alkylation on the free nitrogen, and then deprotect the Boc group.[4][5][6] This provides excellent control and is highly recommended for complex syntheses.
Q3: What are the best general starting conditions for a trial N-alkylation of piperazine-2,6-dione?
A3: For an initial screening experiment, the following conditions provide a robust starting point:
-
Substrate: Piperazine-2,6-dione (1.2 eq.)
-
Alkylating Agent: Alkyl Bromide or Iodide (1.0 eq.)
-
Base: Potassium Carbonate (K₂CO₃) (2.0 eq.)
-
Solvent: Anhydrous DMF
-
Temperature: Room temperature to 60 °C
-
Monitoring: Track reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of starting material and the appearance of mono- and di-alkylated products.[3]
In-Depth Troubleshooting Guides
Troubleshooting Low Conversion and Poor Yields
Low product yield is a common frustration. The following workflow helps diagnose and resolve the underlying cause.
Data Presentation: Impact of Reaction Parameters on N-Alkylation
The choice of base and solvent has a profound impact on reaction efficiency and selectivity. The following table summarizes common conditions and their expected outcomes.
| Parameter | Choice | Rationale & Expected Outcome | Potential Issues |
| Base | K₂CO₃ | A moderately strong, inexpensive, and easy-to-handle base. Good for reactive alkylating agents.[2] | May require heating for less reactive alkyl halides. Can result in slow reaction times. |
| NaH | A very strong, non-nucleophilic base that provides irreversible deprotonation, often leading to faster and cleaner reactions. | Highly reactive with water and protic solvents; requires strictly anhydrous conditions and careful handling. | |
| KOtBu | A strong, sterically hindered base that can improve yields, especially in challenging cases.[1] | Can promote elimination side reactions with secondary or tertiary alkyl halides. | |
| Solvent | DMF | Excellent solvating power for a wide range of reagents, promoting higher reaction rates. | High boiling point can make removal difficult; must be anhydrous. |
| Acetonitrile (MeCN) | Lower boiling point than DMF, simplifying workup. Good for reactions at moderate temperatures.[4] | Less effective at dissolving some inorganic bases like K₂CO₃. | |
| THF | A less polar option. Can be useful for controlling reactivity and reducing side reactions. | May not be polar enough for some reactions, leading to low conversion. |
Managing Side Reactions: Ring Integrity
The piperazine-2,6-dione core contains two amide bonds, which can be susceptible to hydrolysis or other nucleophilic attacks under harsh conditions.
-
Problem: Observation of ring-opened products by LC-MS.
-
Cause: This typically occurs if the reaction conditions are too basic and/or if water is present, especially at elevated temperatures. Strong nucleophiles can also attack the carbonyl carbons.
-
Solution:
-
Ensure Anhydrous Conditions: Dry your solvent and glassware thoroughly. Run the reaction under an inert atmosphere (Nitrogen or Argon).
-
Moderate Base Strength: Use the mildest base that effectively promotes the reaction. K₂CO₃ is often sufficient and less harsh than NaH.
-
Temperature Control: Avoid excessive heating. Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent product degradation.
-
Experimental Protocols
Protocol 1: General Mono-N-Alkylation using Stoichiometric Control
This protocol prioritizes mono-alkylation by using an excess of the piperazine-2,6-dione starting material.
Materials:
-
Piperazine-2,6-dione (5.0 eq.)
-
Alkyl halide (1.0 eq.)
-
Potassium Carbonate (K₂CO₃), finely powdered (3.0 eq.)
-
Anhydrous DMF
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add piperazine-2,6-dione and potassium carbonate.
-
Add anhydrous DMF and stir the suspension for 15 minutes at room temperature.
-
Prepare a solution of the alkyl halide in a small amount of anhydrous DMF.
-
Add the alkyl halide solution dropwise to the stirred suspension over 1-2 hours using a syringe pump.
-
Stir the reaction at room temperature or heat to 40-60 °C if necessary. Monitor progress by TLC/LC-MS every 2-4 hours.
-
Upon completion, cool the reaction to room temperature and pour it into cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the mono-alkylated product from excess starting material and any di-alkylated byproduct.[3]
Protocol 2: Selective Mono-N-Alkylation via a Boc-Protecting Group Strategy
This protocol ensures high selectivity for mono-alkylation, which is ideal for valuable or complex substrates.
Step 1: N-Boc Protection
-
Dissolve piperazine-2,6-dione (1.0 eq.) in a mixture of THF and water.
-
Add sodium bicarbonate (NaHCO₃) (1.5 eq.) followed by di-tert-butyl dicarbonate (Boc)₂O (1.1 eq.).
-
Stir vigorously at room temperature for 24-48 hours until the starting material is consumed (monitor by TLC).[7]
-
Remove the THF under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the N-Boc protected intermediate, which can be purified by chromatography if necessary.
Step 2: N-Alkylation
-
Dissolve the N-Boc-piperazine-2,6-dione (1.0 eq.) in anhydrous DMF.
-
Cool the solution to 0 °C and add NaH (60% dispersion in mineral oil, 1.2 eq.) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then add the alkyl halide (1.1 eq.) dropwise.
-
Let the reaction warm to room temperature and stir until completion.
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Perform an aqueous workup and extraction as described in Protocol 1. Purify by column chromatography.
Step 3: Boc Deprotection
-
Dissolve the purified N-Boc, N'-alkyl-piperazine-2,6-dione in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (5-10 equivalents) and stir at room temperature for 1-4 hours.[7]
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in a suitable solvent and neutralize with a mild base (e.g., saturated NaHCO₃ solution).
-
Extract the product, dry the organic layer, and concentrate to yield the final, pure mono-alkylated piperazine-2,6-dione.
References
-
Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. (2023). Advanced Synthesis & Catalysis. [Link]
-
Synthesis of 2,6-bridged piperazine-3-ones by N-acyliminium ion chemistry. (2003). The Journal of Organic Chemistry. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF PIPERAZINE-2,6-DIONES. (2002). Organic Preparations and Procedures International. [Link]
-
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013). ResearchGate. [Link]
- Method for the preparation of piperazine and its derivatives. (2003).
-
Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. (2020). Journal of Molecular Structure. [Link]
-
Synthesis of piperazines. Organic Chemistry Portal. [Link]
-
Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. (2013). ACS Medicinal Chemistry Letters. [Link]
-
Procedure for N-alkylation of Piperidine? (2017). ResearchGate. [Link]
-
Piperazine. Wikipedia. [Link]
- Process for the N-monoalkylation of piperazine. (1962).
-
Preparation of piperazine-2,6-dione 17. Reagents and reaction conditions. (2019). ResearchGate. [Link]
-
Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. (2012). Organic Letters. [Link]
- Purification of piperazine. (1959).
-
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013). ResearchGate. [Link]
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- 1. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: 1-(2-Phenylethyl)piperazine-2,6-dione Synthesis
Introduction: Welcome to the technical support center for the synthesis of 1-(2-Phenylethyl)piperazine-2,6-dione. This molecule is a valuable scaffold in medicinal chemistry and drug development.[1] The synthesis of substituted piperidine-2,6-diones and piperazine-2,6-diones is a well-explored area, yet it presents common challenges, primarily related to achieving high purity and yield.[2] Low yields are often a direct consequence of competing side reactions that generate a variety of byproducts.[3] This guide provides a structured, question-and-answer-based approach to help you identify, troubleshoot, and mitigate the formation of common byproducts encountered during your experiments.
Section 1: The Synthetic Pathway and Likely Byproduct Origins
Q1: What is the most common synthetic route to this compound, and where do byproducts typically arise?
A1: The most direct and common laboratory synthesis involves a two-stage process. Understanding this pathway is critical because the primary source of byproducts is the second, cyclization stage.
-
Stage 1: Formation of the Precursor. The process begins with the N-alkylation of iminodiacetic acid (or its diester) with a phenylethyl halide, such as (2-bromoethyl)benzene. This forms the open-chain precursor, N-(2-phenylethyl)iminodiacetic acid.
-
Stage 2: Intramolecular Cyclization. The precursor is then subjected to conditions that promote intramolecular condensation to form the desired six-membered piperazine-2,6-dione ring. This is typically achieved through thermal dehydration or by using a coupling/condensing agent. This cyclization step is the most critical and common point of failure and byproduct generation. Incomplete reactions or competing intermolecular side reactions are the principal challenges.[3]
Below is a workflow diagram illustrating this synthetic pathway and the critical juncture for byproduct formation.
Caption: General synthetic workflow highlighting the critical cyclization step.
Section 2: Frequently Asked Questions - Byproduct Identification
Q2: My crude reaction mixture shows multiple spots on TLC and several peaks in my initial LC-MS analysis. What are the most probable byproducts?
A2: When analyzing the crude product of the cyclization reaction, several common byproducts can be anticipated. Their identification is the first step in optimizing your reaction conditions. The table below summarizes the most likely species, their expected mass difference from the target product, and the root cause of their formation.
| Byproduct Identity | Molecular Formula | Molecular Weight ( g/mol ) | Probable Cause | Key Analytical Signature |
| Target Product | C₁₂H₁₄N₂O₂ | 218.25 | - | Target Mass |
| Unreacted Precursor | C₁₂H₁₅NO₄ | 237.25 | Incomplete cyclization/dehydration | M+19 peak (+H₂O). Will show a carboxylic acid proton in ¹H NMR and IR stretch. |
| Linear Amide-Acid | C₁₂H₁₆N₂O₃ | 236.27 | Partial cyclization/ring-opening | M+18 peak (+H₂O). A different fragmentation pattern from the precursor. |
| Dimer Species | C₂₄H₂₈N₂O₃ | 392.49 | Intermolecular condensation | Mass is significantly higher (approx. M + 174). Often insoluble. |
| Thermal Degradants | Variable | Variable | Excessive heat during cyclization | Multiple smaller mass fragments. Thermal degradation of piperazine can lead to ring-opening.[4] |
Q3: How can I design a systematic workflow to definitively identify an unknown byproduct in my reaction?
A3: A structured analytical approach is essential for confident identification. Simply relying on a single technique can be misleading. We recommend the following self-validating workflow, which combines chromatographic separation with spectroscopic analysis.
Sources
- 1. Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of 1-(2-Phenylethyl)piperazine-2,6-dione
From the Desk of the Senior Application Scientist
Welcome to the technical support center for 1-(2-Phenylethyl)piperazine-2,6-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of crystallizing this specific piperazine-2,6-dione derivative. As a molecule with both a rigid heterocyclic core and a flexible phenylethyl side chain, its crystallization behavior can be nuanced. This document synthesizes fundamental crystallization principles with practical, field-proven troubleshooting strategies to help you achieve high-purity, crystalline material efficiently.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in crystallizing this compound?
The core challenges often revolve around achieving proper supersaturation without "oiling out," where the compound separates as a liquid instead of a solid. The piperazine-2,6-dione moiety contains hydrogen bond donors and acceptors, while the phenylethyl group adds significant nonpolar character. This dual nature can lead to complex solubility profiles. Furthermore, like many active pharmaceutical ingredients (APIs), it can be susceptible to polymorphism and the retention of process-related impurities which can hinder nucleation and crystal growth.[1]
Q2: How do I approach solvent selection for this compound?
A systematic approach is crucial. Start by assessing the compound's solubility in a range of solvents with varying polarities. Given its structure, solvents like ethanol, isopropanol (IPA), ethyl acetate, and acetone are logical starting points. The goal is to find a solvent (or solvent system) in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[2] This temperature-dependent solubility is the driving force for crystallization upon cooling.[3]
Solvent Selection Guide
| Solvent | Polarity Index | Boiling Point (°C) | Rationale & Potential Issues |
|---|---|---|---|
| Isopropanol (IPA) | 4.3 | 82 | Good for hydrogen bonding solutes. Often promotes good crystal habit. |
| Ethanol | 5.2 | 78 | Similar to IPA, but higher polarity. May be too good a solvent, requiring an anti-solvent. |
| Ethyl Acetate | 4.4 | 77 | A moderately polar solvent. Good for compounds with ester-like functionalities (by analogy). |
| Acetone | 5.1 | 56 | A polar aprotic solvent. Its low boiling point can make handling difficult but allows for easy removal. |
| Toluene | 2.4 | 111 | A nonpolar aromatic solvent. May be useful in an anti-solvent pair with a more polar solvent. |
| Water | 9.0 | 100 | The compound is likely poorly soluble in water, making it a potential anti-solvent or washing agent. |
Q3: What role do impurities play in the crystallization of this molecule?
Impurities are a primary cause of crystallization failure. Even at low levels, they can significantly impact the process by:
-
Inhibiting Nucleation: Impurities can interfere with the formation of stable crystal nuclei, keeping the compound in a supersaturated state.
-
Altering Crystal Habit: Impurities can adsorb to specific crystal faces, slowing or halting their growth and leading to undesirable morphologies like needles or plates.[1][4]
-
Lattice Incorporation: Structurally similar impurities can be incorporated directly into the crystal lattice, compromising the purity of the final product.[5]
-
Reducing Yield: The presence of impurities can increase the solubility of the primary compound in the mother liquor, thereby reducing the overall yield.[1][4]
Troubleshooting Guide: Common Crystallization Issues
This section addresses specific problems you may encounter during your experiments.
Problem 1: My compound has "oiled out" and will not solidify.
Causality: Oiling out occurs when a supersaturated solution is cooled to a temperature that is below the saturation point but above the melting point of the solid in that particular solvent. The compound separates as a supercooled liquid phase instead of a crystalline solid.
Troubleshooting Protocol:
-
Re-heat the Solution: Add a small amount of additional solvent and heat the mixture until the oil completely redissolves, forming a clear, homogeneous solution.
-
Lower the Concentration: If slow cooling fails, the initial concentration was likely too high. Repeat the experiment using a greater volume of solvent to ensure the solution becomes saturated at a lower temperature.
-
Change the Solvent System: Select a solvent with a lower boiling point or one in which the compound is less soluble. Alternatively, use an anti-solvent system where the compound is highly soluble in the primary solvent and insoluble in the anti-solvent.
Problem 2: No crystals have formed, even after the solution has cooled completely.
Causality: The solution is supersaturated, but the energy barrier for nucleation has not been overcome. Crystal formation requires both supersaturation (the thermodynamic driving force) and nucleation (the kinetic first step).[2][3]
Troubleshooting Workflow
Caption: A decision tree for inducing crystallization.
Detailed Induction Protocols:
-
Method 1: Scratching: Vigorously scratch the inside of the flask (below the solvent level) with a glass stirring rod. The high-frequency vibrations and microscopic glass fragments can provide nucleation sites.[7][8]
-
Method 2: Seeding: Introduce a single, tiny crystal of the pure compound (a "seed crystal") into the supersaturated solution. This provides a perfect template for further crystal growth.[7][8] If no pure crystals are available, dip a glass rod into the solution, remove it, let the solvent evaporate to form a thin film of solid, and then re-introduce the rod into the solution.[7]
-
Method 3: Reduce Solvent Volume: If the solution is not sufficiently supersaturated, gently heat it to boil off a portion of the solvent, then allow it to cool again.[8]
-
Method 4: Lower Temperature: Use a colder cooling bath (e.g., an ice-salt bath) to further decrease solubility and increase the driving force for nucleation.[7]
Problem 3: The final product is impure, discolored, or has a broad melting point.
Causality: This is a strong indication of impurity incorporation. Impurities can be trapped in the crystal lattice (solid solution), adsorbed onto the surface, or occluded in pockets of mother liquor within the crystalline mass.[5][9]
Troubleshooting the Impact of Impurities
Sources
- 1. Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol [mdpi.com]
- 2. Crystallization - Wikipedia [en.wikipedia.org]
- 3. mt.com [mt.com]
- 4. researchgate.net [researchgate.net]
- 5. Impurity incorporation in solution crystallization: diagnosis, prevention, and control - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01721G [pubs.rsc.org]
- 6. Crystallization process: how does crystallization work | Mirai Intex [mirai-intex.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: A Researcher's Guide to Improving the Purity of 1-(2-Phenylethyl)piperazine-2,6-dione for Biological Testing
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 1-(2-Phenylethyl)piperazine-2,6-dione and need to achieve high purity for biological testing. In the following sections, we will address common challenges and questions related to the purification of this compound, providing not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.
Introduction: The Importance of Purity in Biological Assays
This guide will provide a structured approach to troubleshooting common purification issues, offering solutions grounded in chemical principles and supported by established literature.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of questions and answers to directly address specific problems you may encounter during the purification of this compound.
Question 1: I've synthesized this compound, and the crude product is an oil/waxy solid. How can I induce crystallization to purify it by recrystallization?
Answer:
The physical state of your crude product is a common challenge. "Oiling out" or the formation of a waxy solid instead of distinct crystals often occurs when the compound separates from the solution too quickly or at a temperature where it is still molten. Here are several strategies to induce crystallization:
-
Solvent Screening: The choice of solvent is critical. An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For a piperazine-2,6-dione derivative, a good starting point for solvent screening would be polar protic solvents like ethanol or isopropanol, and polar aprotic solvents such as ethyl acetate or acetonitrile.[1] It is highly recommended to perform small-scale solubility tests with a variety of solvents to find the optimal one for your compound.
-
Slow Cooling: Rapid cooling is a frequent cause of "oiling out."[1] Allow the hot, saturated solution to cool slowly to room temperature. You can insulate the flask to slow down the cooling process further. Once at room temperature, the flask can be moved to a refrigerator and then a freezer to maximize crystal yield.
-
Scratching and Seeding: If slow cooling doesn't induce crystallization, you can try to initiate nucleation. Gently scratching the inside of the flask with a glass rod at the meniscus can create microscopic scratches that serve as nucleation sites for crystal growth.[1] Alternatively, if you have a small amount of pure crystalline product from a previous batch, adding a "seed crystal" to the supersaturated solution can trigger crystallization.[1]
-
Using a Co-solvent (Anti-solvent): If you can't find a single suitable solvent, a two-solvent system can be effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a miscible "anti-solvent" (in which the compound is poorly soluble) dropwise until the solution becomes slightly cloudy. Gently warm the solution until it becomes clear again, and then allow it to cool slowly. A common example of a co-solvent pair is ethanol and water.
Question 2: My recrystallization attempts are not removing a key impurity. What are my next steps?
Answer:
If an impurity co-crystallizes with your product, it likely has a similar solubility profile. In this scenario, you should consider the following:
-
Multiple Recrystallizations: Sometimes, a single recrystallization is not sufficient. A second or even third recrystallization can significantly improve purity, although you will lose some of your desired product with each step.
-
Switching Solvents: The impurity may have a different solubility in a different solvent system. Re-screening for a solvent that has a greater disparity in solubility between your product and the impurity at cold temperatures can be effective.
-
Charcoal Treatment: If the impurity is colored, it may be a polar, high molecular weight byproduct. Adding a small amount of activated charcoal to the hot solution before filtration can help adsorb these impurities. Use charcoal sparingly, as it can also adsorb your product.
-
Column Chromatography: If recrystallization fails, column chromatography is the next logical purification step. It offers a much higher resolving power for separating compounds with similar polarities.
Question 3: I'm planning to use silica gel column chromatography. What solvent system should I start with, and how can I avoid common pitfalls?
Answer:
Silica gel column chromatography is a powerful technique for purifying moderately polar organic compounds like this compound.
-
Choosing a Solvent System: The first step is to determine an appropriate eluent using Thin Layer Chromatography (TLC). A good starting point for developing a solvent system for your compound would be a mixture of a non-polar solvent like hexane or dichloromethane (DCM) and a more polar solvent like ethyl acetate or methanol. Aim for an Rf value of 0.2-0.4 for your product on the TLC plate. For piperazine derivatives, a common starting eluent is a gradient of methanol in dichloromethane.[2]
-
Addressing Basicity and Tailing: A potential issue with piperazine-containing compounds is their basicity, which can lead to strong interactions with the acidic silanol groups on the silica gel surface, resulting in "tailing" of the spots on TLC and broad peaks during column chromatography. To counteract this, you can add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or a few drops of ammonia solution to your eluent.[2]
-
Column Packing and Loading: Proper packing of the silica gel column is crucial for good separation. Ensure the silica gel is packed uniformly without any air bubbles. It is often best to load your crude product onto a small amount of silica gel and then add this to the top of the column, rather than loading the compound directly in a large volume of solvent.
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a gradient of ethyl acetate in hexanes or methanol in dichloromethane. Add 0.5% triethylamine (TEA) to the eluent to check for and mitigate tailing.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and pour it into the column. Allow the silica to settle, and then let the excess solvent drain until it is level with the top of the silica bed.
-
Sample Loading: Dissolve your crude this compound in a minimal amount of the eluent (or a stronger solvent if necessary, then adsorb it onto a small amount of silica gel and evaporate the solvent). Carefully add the sample to the top of the column.
-
Elution: Begin eluting with the chosen solvent system, gradually increasing the polarity if a gradient elution is required. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified compound.
Visualization of the Purification Workflow
Sources
Technical Support Center: Scale-Up Synthesis of 1-(2-Phenylethyl)piperazine-2,6-dione
Welcome to the technical support guide for the scale-up synthesis of 1-(2-Phenylethyl)piperazine-2,6-dione. This document is designed for researchers, process chemists, and drug development professionals. It provides in-depth, field-proven insights into potential challenges and solutions for synthesizing this valuable piperazinedione scaffold at scale. Our approach moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to troubleshoot and optimize your process effectively.
Introduction: The Challenge of Piperazinedione Scale-Up
This compound is a heterocyclic compound featuring the privileged piperazine-2,6-dione core. This scaffold is of significant interest in medicinal chemistry for the development of novel therapeutics. While laboratory-scale synthesis may be straightforward, scaling up production introduces significant challenges related to reaction kinetics, impurity control, and, most critically, purification. This guide addresses these challenges through a series of frequently asked questions and detailed troubleshooting protocols.
Proposed Synthetic Strategy for Scale-Up
For scalable production, a robust and high-yielding synthetic route is paramount. We recommend a two-step conceptual approach: the synthesis of the piperazine-2,6-dione core, followed by a direct N-alkylation. This guide will focus on the critical N-alkylation step, as it is a common and highly adaptable method for generating libraries of N-substituted analogs.
Caption: Recommended workflow for scalable synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is my yield consistently low during the N-alkylation of piperazine-2,6-dione?
Low yields are a common issue in scaling up piperazinedione synthesis and can originate from several factors.[1]
-
Incomplete Deprotonation: The N-H proton of the piperazine-2,6-dione amide is weakly acidic. A sufficiently strong base is required for complete deprotonation to form the nucleophilic anion. Weak bases like triethylamine (TEA) may result in a slow or incomplete reaction.
-
Solution: Employ a stronger base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH) in an appropriate solvent. K₂CO₃ is often a good starting point for scale-up due to its cost, ease of handling, and effectiveness.
-
-
Competing O-Alkylation: The amide anion is an ambident nucleophile, meaning it can react at the nitrogen or the oxygen atom. While N-alkylation is generally favored, reaction conditions can influence the ratio. High temperatures for prolonged periods may increase the formation of the O-alkylated impurity.
-
Solution: Maintain careful temperature control. Start at a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress closely.
-
-
Hydrolysis of Alkylating Agent: If using an aqueous or protic solvent system with a strong base, the alkylating agent (2-phenylethyl bromide) can be hydrolyzed to 2-phenylethanol, consuming the reagent and reducing the yield.
-
Solution: Use a polar aprotic solvent such as N,N-Dimethylformamide (DMF), acetonitrile (ACN), or acetone. These solvents solubilize the reactants and facilitate the Sₙ2 reaction without promoting hydrolysis.
-
Q2: What are the primary impurities I should expect, and how can they be minimized?
Understanding the impurity profile is critical for developing a robust purification strategy.
| Impurity Name | Structure | Source / Reason for Formation | Mitigation Strategy |
| Piperazine-2,6-dione | Starting Material | Incomplete reaction due to insufficient base, time, or temperature. | Increase reaction time, use a stronger base, or slightly increase the temperature. Monitor via TLC/LC-MS. |
| 1,4-bis(2-Phenylethyl)piperazine-2,6-dione | Di-substituted by-product | Piperazine-2,6-dione has two reactive N-H sites. While the second N-H is less reactive after the first substitution, over-alkylation can occur, especially if more than 1.0 equivalent of the alkylating agent is used. | Use a slight excess of piperazine-2,6-dione relative to the alkylating agent (e.g., 1.1:1.0 ratio) or use precisely 1.0 equivalent of the alkylating agent and drive the reaction to completion. |
| 2-Phenylethanol | Hydrolysis by-product | Reaction of 2-phenylethyl bromide with residual water, often catalyzed by the base. | Ensure all reagents and solvents are dry. Use a polar aprotic solvent. |
Q3: Column chromatography is not viable for my 5 kg scale production. How can I purify the final product effectively?
Purification is a major bottleneck in scaling up.[1] Crystallization is the preferred method for large-scale purification of solid compounds.[1]
-
Develop a Crystallization Protocol: The key is to find a solvent system where the desired product has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain in the mother liquor.
-
Screening: Use small-scale trials to screen various solvents. Common choices for compounds of this type include isopropanol (IPA), ethanol, ethyl acetate, and mixtures such as ethyl acetate/heptane or toluene/heptane.
-
Procedure: Dissolve the crude material in a minimal amount of the chosen hot solvent. If impurities are present, you may perform a hot filtration. Allow the solution to cool slowly to promote the formation of large, pure crystals. Once at room temperature, cooling further in an ice bath can maximize recovery.[2]
-
Troubleshooting: If the product "oils out" instead of crystallizing, it may be due to residual solvent (like DMF) or high impurity levels. An aqueous wash of the crude material before crystallization can sometimes help. Alternatively, try adding a co-solvent (anti-solvent) slowly to the hot solution until turbidity is observed, then allow it to cool.
-
Experimental Protocols
Disclaimer: These protocols are intended as a starting point. All procedures should be performed by qualified personnel with appropriate safety precautions, including the use of personal protective equipment (PPE).
Protocol 1: Scale-Up Synthesis of this compound
This protocol describes the N-alkylation on a 100 g scale.
Reagents & Materials:
| Reagent | M.W. | Amount | Moles | Equivalents |
| Piperazine-2,6-dione | 114.10 | 100.0 g | 0.876 | 1.0 |
| 2-Phenylethyl bromide | 185.06 | 162.2 g | 0.876 | 1.0 |
| Potassium Carbonate (K₂CO₃), fine powder | 138.21 | 181.6 g | 1.314 | 1.5 |
| Acetonitrile (ACN) | - | 1.0 L | - | - |
Procedure:
-
Setup: Equip a 2 L three-neck round-bottom flask with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermocouple for temperature monitoring.
-
Charging Reagents: To the flask, add piperazine-2,6-dione (100.0 g), potassium carbonate (181.6 g), and acetonitrile (1.0 L).
-
Initiate Stirring: Begin vigorous stirring to create a fine suspension.
-
Add Alkylating Agent: Slowly add 2-phenylethyl bromide (162.2 g) to the suspension at room temperature over 15-20 minutes.
-
Heating: Heat the reaction mixture to a gentle reflux (approx. 80-82 °C).
-
Monitoring: Monitor the reaction progress every 1-2 hours using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete in 6-12 hours.
-
Self-Validation: The reaction is considered complete when the starting piperazine-2,6-dione spot is no longer visible by TLC.
-
-
Cooling & Filtration: Once complete, cool the reaction mixture to room temperature. Filter the solid potassium carbonate and potassium bromide salts through a pad of celite, washing the filter cake with additional acetonitrile (2 x 100 mL).
-
Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the crude product, typically as a viscous oil or a semi-solid.
Protocol 2: Purification by Recrystallization
Procedure:
-
Solvent Addition: Transfer the crude product to a 1 L Erlenmeyer flask. Add approximately 500 mL of isopropanol (IPA).
-
Dissolution: Heat the mixture on a hot plate with stirring until all the solid dissolves. If it does not fully dissolve, add more IPA in small portions until a clear solution is achieved at reflux.
-
Cooling (Step 1): Remove the flask from the heat, cover it, and allow it to cool slowly towards room temperature. Crystal formation should begin. Slow cooling is crucial for high purity.
-
Cooling (Step 2): Once at room temperature, place the flask in an ice-water bath for at least 1 hour to maximize precipitation.
-
Isolation: Collect the crystalline solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold IPA (2 x 50 mL) to remove residual mother liquor.
-
Drying: Dry the purified solid in a vacuum oven at 40-50 °C until a constant weight is achieved. The final product should be a white to off-white crystalline solid.
Troubleshooting Guide
Caption: Troubleshooting workflow for low yields.
References
- BenchChem Technical Support Center. Synthesis of Substituted Piperazinediones.
-
Zhang, W. et al. (2023). Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. PMC, NIH. [Link]
-
ResearchGate. Preparation of piperazine‐2,6‐dione 17. [Link]
-
ResearchGate. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. [Link]
-
Organic Chemistry Portal. Synthesis of piperazines. [Link]
-
Kavková, K. et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. [Link]
-
ResearchGate. SYNTHESIS OF SOME NEW 1,4-DISUBSTITUTED PIPERAZINE-2,3- DIONE DERIVATIVES OF POTENTIAL ANTHELMINTIC ACTIVITY. [Link]
- BenchChem Technical Support Center. Purification of Piperazine-Containing Compounds.
-
University of Florida Digital Collections. Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. [Link]
Sources
Mitigating degradation of "1-(2-Phenylethyl)piperazine-2,6-dione" in solution
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with "1-(2-Phenylethyl)piperazine-2,6-dione". Our goal is to equip you with the knowledge to anticipate, troubleshoot, and mitigate the degradation of this compound in solution, ensuring the integrity and reproducibility of your experimental results.
Introduction: Understanding the Stability Profile
This compound is a molecule of interest due to its core structure, which is found in various biologically active compounds[1]. However, the inherent chemical features of this molecule—specifically the two amide bonds within the piperazine-2,6-dione ring and the tertiary amine—present specific stability challenges. The amide linkages are susceptible to hydrolysis, while the piperazine nitrogen can be a site for oxidation[2][3]. This guide is designed to address these challenges proactively.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of degradation for this compound in solution?
A1: The degradation of this compound is primarily driven by three mechanisms, extrapolated from the behavior of similar piperazine and amide-containing structures:
-
Hydrolysis: The two amide bonds in the piperazine-2,6-dione ring are susceptible to cleavage by water, a reaction that is significantly accelerated by acidic or basic pH conditions[3].
-
Oxidation: The piperazine ring system can be prone to oxidative degradation, especially in the presence of oxygen, metal ions (like copper), or other oxidizing agents[4]. This can lead to the formation of N-oxides or ring-opened byproducts.
-
Photodegradation: Exposure to UV light, particularly in the presence of oxygen, can provide the energy to initiate and accelerate degradation reactions[5].
Q2: What are the ideal storage conditions for solutions of this compound?
A2: Based on stability studies of related phenyl piperazines, stringent storage conditions are recommended to minimize degradation. Storing samples at room temperature should be avoided[6]. For optimal stability, especially for long-term storage, solutions should be stored at low temperatures, protected from light, and in an inert atmosphere if possible.
| Storage Duration | Temperature | Atmosphere | Light Condition | Justification |
| Short-term (< 1 month) | 2-8°C (Refrigerated) | Standard | Amber vials / Dark | Slows hydrolytic and oxidative processes. Phenyl piperazines show better stability when refrigerated[6]. |
| Long-term (> 1 month) | ≤ -20°C (Frozen) | Inert (Argon/Nitrogen) | Amber vials / Dark | Freezing significantly reduces reaction kinetics. Inert atmosphere minimizes oxidation. Phenyl piperazines are known to degrade over extended periods regardless of storage conditions, so re-analysis is crucial[6]. |
Q3: Which analytical methods are best for detecting degradation?
A3: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with UV and/or Mass Spectrometry (MS) detection is the gold standard.
-
HPLC/UHPLC-UV: Allows for the quantification of the parent compound and the detection of new impurity peaks over time.
-
LC-MS: Is invaluable for identifying the mass of degradation products, which provides critical clues to the degradation pathway[6].
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can also be used, particularly for identifying volatile or semi-volatile degradation products[2][7].
A variety of analytical methods have been reported for the analysis of piperazine and its derivatives[8].
Troubleshooting Guide: Investigating Degradation
This section addresses specific issues you may encounter during your experiments.
Q4: I've observed a decrease in the parent peak area and the appearance of new peaks in my HPLC chromatogram after storing my solution. What's happening?
A4: This is a classic sign of chemical degradation. The next step is to identify the cause. The troubleshooting workflow below can guide your investigation.
Caption: Major degradation pathways for the target molecule.
References
-
Chen, S., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6). Available at: [Link]
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Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Energy Procedia, 4, 1199-1206. Available at: [Link]
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Namazi, H., et al. (2023). Thermal Degradation of Piperazine in Sulfolane Aqueous Solution in CO2 Capture Process. Iranian Journal of Chemistry and Chemical Engineering. Available at: [Link]
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Chen, J., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research, 51(15), 5519-5526. Available at: [Link]
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Reddy, B. P., & Reddy, Y. R. (2015). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Sciences & Research, 7(8), 559. Available at: [Link]
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Lau, T., LeBlanc, R., & Botch-Jones, S. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of analytical toxicology, 42(2), 88-98. Available at: [Link]
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Voice, A. K., & Rochelle, G. T. (2012). Degradation of piperazine by UV light in the presence of air. Energy Procedia, 23, 119-125. Available at: [Link]
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Jiskoot, W., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5). Available at: [Link]
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Kuchar, M., et al. (2022). Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells. Molecules, 27(19), 6667. Available at: [Link]
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Szyrwiel, Ł., et al. (2021). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. New Journal of Chemistry, 45(34), 15413-15421. Available at: [Link]
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Pavek, P., et al. (2020). Large-Scale Synthesis of Piperazine-2,6-dione and Its Use in the Synthesis of Dexrazoxane Analogues. European Journal of Organic Chemistry, 2020(30), 4768-4773. Available at: [Link]
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Wolfe, J. P., & Rossi, M. A. (2008). Synthesis of 2,6-disubstituted piperazines by a diastereoselective palladium-catalyzed hydroamination reaction. The Journal of organic chemistry, 73(2), 643-649. Available at: [Link]
-
Tucs, A., et al. (2017). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of medicinal chemistry, 60(24), 9929-9966. Available at: [Link]
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United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]
-
Pharmaguideline. (n.d.). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. Available at: [Link]
-
Al-Bayati, Y. K. F. (2022). A Review on Analytical Methods for Piperazine Determination. NTU JOURNAL OF PURE SCIENCES, 1(3), 1-9. Available at: [Link]
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Tekel, J., & Hatrik, S. (1996). Photodegradation study of some triazine-type herbicides. Journal of Chromatography A, 754(1-2), 397-404. Available at: [Link]
-
Li, H., et al. (2020). Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects. Bioorganic & medicinal chemistry letters, 30(24), 127654. Available at: [Link]
-
Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Available at: [Link]
-
Tani, K., & Van der Donk, W. A. (2012). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. Journal of the American Chemical Society, 134(8), 3623-3626. Available at: [Link]
-
Kumar, A., & Zhang, K. (2011). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Journal of Pharmaceutical and Biomedical Analysis, 54(3), 649-652. Available at: [Link]
-
Øiestad, E. L., et al. (2021). Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. Toxics, 9(11), 282. Available at: [Link]
-
Nielsen, P. T., et al. (2013). Piperazine Degradation in Pilot Plants. Energy Procedia, 37, 1912-1923. Available at: [Link]
-
Bura, A. S., et al. (2013). PIP₂ hydrolysis is responsible for voltage independent inhibition of CaV2.2 channels in sympathetic neurons. Biochemical and biophysical research communications, 441(2), 439-444. Available at: [Link]
-
Buhl, C. A., et al. (2022). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry, 65(13), 8969-8982. Available at: [Link]
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University of Arizona. (2005). Principles of Drug Action 1, Spring 2005, Amides. Available at: [Link]
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Sykes, P. (1970). The hydrolysis of piperazine-2,5-dione. Journal of the Chemical Society B: Physical Organic, 1166-1170. Available at: [Link]
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Validation & Comparative
A Comparative Guide to N-Substituted Piperazine-2,6-diones: Exploring the Impact of N-1 Substitution on Biological Activity
Introduction: The Piperazine-2,6-dione Scaffold in Medicinal Chemistry
The piperazine-2,6-dione motif is a privileged heterocyclic scaffold in drug discovery, drawing considerable attention for its versatile biological activities. As a rigid cyclic structure, it provides a defined orientation for pendant functional groups, facilitating precise interactions with biological targets. The presence of two nitrogen atoms and two carbonyl groups offers opportunities for hydrogen bonding and other non-covalent interactions, crucial for molecular recognition.
While the parent piperazine-2,6-dione core is a valuable starting point, it is the strategic substitution at the N-1 and N-4 positions that truly unlocks its therapeutic potential. N-substitution allows for the modulation of physicochemical properties such as lipophilicity, solubility, and metabolic stability, while also directly influencing pharmacological activity by engaging with specific binding pockets of target proteins. This guide provides a comparative analysis of N-substituted piperazine-2,6-diones, with a particular focus on how alterations at the N-1 position, specifically the introduction of a phenylethyl group, can be contrasted with other substituents to fine-tune biological outcomes. Due to the limited availability of public data on 1-(2-Phenylethyl)piperazine-2,6-dione, this guide will draw upon established principles of medicinal chemistry and extrapolate from data on closely related N-substituted piperazinone and piperidine-2,6-dione analogs to provide a comprehensive and insightful comparison.
Comparative Analysis of N-Substituted Piperazinones: A Focus on Neurological Activity
The N-substituent on the piperazine ring plays a pivotal role in determining the pharmacological profile of the resulting compound. Arylpiperazines, for instance, are well-known for their interactions with various G-protein coupled receptors (GPCRs) in the central nervous system (CNS), including dopaminergic, serotonergic, and adrenergic receptors[1]. The nature of the N-aryl or N-alkyl substituent dictates the affinity and selectivity for these receptors.
The following table provides a conceptual comparison of how different N-substituents on a piperazine-2,6-dione core might influence key pharmacological parameters, based on established medicinal chemistry principles.
Table 1: Conceptual Comparison of N-Substituents on Piperazine-2,6-dione Core and Their Predicted Impact on Neurological Receptor Activity
| N-Substituent | Predicted Physicochemical Properties | Potential Receptor Interactions | Anticipated Biological Profile |
| H (unsubstituted) | High polarity, good aqueous solubility | Primarily hydrogen bond donor/acceptor | Likely low intrinsic activity, potential as a synthetic intermediate |
| Methyl | Increased lipophilicity (compared to H) | Minimal steric hindrance, potential for weak hydrophobic interactions | May exhibit modest activity or serve as a baseline for comparison |
| Benzyl | Increased lipophilicity, aromatic character | π-stacking and hydrophobic interactions | Potential for CNS activity, affinity for various monoamine receptors |
| 2-Phenylethyl | Further increased lipophilicity and conformational flexibility | Enhanced hydrophobic and potential for deeper binding pocket interactions | Potentially enhanced CNS penetration and affinity for dopamine and serotonin receptors |
| Substituted Phenyl | Modulated electronic and steric properties | Directed interactions based on substituent (e.g., H-bonding, dipole) | Tunable selectivity and potency for specific receptor subtypes |
Structure-Activity Relationship (SAR) Insights
The introduction of a phenylethyl group at the N-1 position of the piperazine-2,6-dione core is anticipated to significantly influence its biological activity compared to smaller alkyl or unsubstituted analogs.
Caption: Impact of N-1 substituent on physicochemical properties.
The rationale behind these predictions lies in fundamental principles of drug design:
-
Lipophilicity and CNS Penetration: The addition of a hydrocarbon-rich moiety like the phenylethyl group increases the lipophilicity (logP) of the molecule. This is a critical factor for crossing the blood-brain barrier and reaching CNS targets. Therefore, this compound is expected to have better brain penetration than its N-methyl or unsubstituted counterparts.
-
Receptor Binding: The phenylethyl group provides a larger surface area for van der Waals and hydrophobic interactions within the binding pockets of receptors. The phenyl ring can participate in π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) commonly found in the binding sites of aminergic GPCRs. The ethyl linker allows for conformational flexibility, enabling the phenyl group to adopt an optimal orientation for binding.
Experimental Protocols for Comparative Evaluation
To empirically validate the conceptual comparisons outlined above, a series of in vitro and in vivo experiments would be necessary. The following are detailed, step-by-step methodologies for key assays relevant to the evaluation of N-substituted piperazine-2,6-diones for neurological activity.
Protocol 1: Synthesis of N-Substituted Piperazine-2,6-diones
A general and robust method for the synthesis of N-substituted piperazine-2,6-diones is essential for generating a library of compounds for comparative analysis. A plausible synthetic route is outlined below.
Caption: General synthetic workflow for N-substituted piperazine-2,6-diones.
Step-by-Step Methodology:
-
N-Alkylation/Arylation of Iminodiacetic Acid:
-
Dissolve iminodiacetic acid (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).
-
Add a base, for example, potassium carbonate (2.5 eq).
-
Add the corresponding alkyl or aryl halide (e.g., 2-phenylethyl bromide for the synthesis of the precursor to this compound) (1.1 eq).
-
Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, filter to remove inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the resulting N-substituted iminodiacetic acid by recrystallization or column chromatography.
-
-
Cyclization to form the Piperazine-2,6-dione Ring:
-
Suspend the N-substituted iminodiacetic acid (1.0 eq) in acetic anhydride (5-10 eq).
-
Heat the mixture to reflux (approximately 140 °C) for 2-4 hours.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Further purify the N-substituted piperazine-2,6-dione by recrystallization from a suitable solvent (e.g., ethanol).
-
Causality behind Experimental Choices: The use of a polar aprotic solvent like DMF facilitates the SN2 reaction for N-alkylation. Acetic anhydride serves as both a dehydrating agent and a reagent to effect the intramolecular cyclization to form the dione ring.
Protocol 2: In Vitro Receptor Binding Assays
To determine the affinity of the synthesized compounds for specific neurological targets, competitive radioligand binding assays are the gold standard.
Step-by-Step Methodology (Example for Dopamine D2 Receptor):
-
Membrane Preparation:
-
Homogenize rat striatal tissue or membranes from cells expressing the human D2 receptor in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g) and resuspend the pellet in fresh assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, a radiolabeled ligand with known affinity for the D2 receptor (e.g., [³H]-Spiperone), and varying concentrations of the test compound (e.g., this compound).
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known D2 antagonist like haloperidol).
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
-
Filtration and Scintillation Counting:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki (inhibition constant), a measure of the compound's binding affinity, using the Cheng-Prusoff equation.
-
Trustworthiness of the Protocol: This protocol includes essential controls (total and non-specific binding) to ensure that the measured activity is indeed due to specific binding to the target receptor.
Conclusion and Future Directions
The N-substituted piperazine-2,6-dione scaffold holds significant promise for the development of novel therapeutics, particularly for neurological disorders. While direct experimental data on this compound is currently limited, a systematic comparative analysis of a series of N-substituted analogs, guided by the principles and protocols outlined in this guide, would provide invaluable insights into the structure-activity relationships governing their biological effects.
Future research should focus on the synthesis and comprehensive pharmacological profiling of a library of N-substituted piperazine-2,6-diones, including the N-phenylethyl derivative. Such studies, encompassing a broader range of biological targets and employing both in vitro and in vivo models, will be instrumental in elucidating the full therapeutic potential of this versatile chemical class.
References
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Synthesis and evaluation of a series of piperidine-2,6-dione-piperazine (piperidine) derivatives as multireceptor atypical antipsychotics. Archiv der Pharmazie. [Link]
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A Researcher's Guide to Evaluating the Therapeutic Potential of 1-(2-Phenylethyl)piperazine-2,6-dione Derivatives
Introduction: Unlocking the Potential of a Privileged Scaffold
The 1-(2-phenylethyl)piperazine-2,6-dione scaffold represents a compelling, yet underexplored, area of medicinal chemistry. This heterocyclic structure combines the phenylethylamine motif, a cornerstone of many neuropharmacological agents, with a piperazine-2,6-dione core. The piperazine ring is a well-established pharmacophore known for its favorable pharmacokinetic properties and its presence in a wide array of approved drugs targeting the central nervous system (CNS) and other biological systems[1][2]. The dione functionality introduces conformational rigidity and potential for hydrogen bonding, which can be pivotal for specific receptor interactions[3].
While direct comparative efficacy studies on a series of this compound derivatives are not extensively documented in publicly available literature, the structural alerts within this scaffold suggest a high potential for biological activity. Related piperazine and piperidine-2,6-dione derivatives have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, and antipsychotic activities[1][4]. This guide, therefore, provides a comprehensive framework for researchers and drug development professionals to systematically evaluate the efficacy of novel this compound derivatives, from initial screening to mechanistic elucidation.
A Tiered Approach to Efficacy Evaluation: An Experimental Workflow
A logical and stepwise approach is crucial for efficiently characterizing the biological activity of a new chemical series. The following workflow outlines a tiered screening cascade designed to identify promising lead compounds and elucidate their mechanism of action.
Figure 1: A tiered experimental workflow for the evaluation of this compound derivatives.
Comparative Efficacy Analysis: A Hypothetical Structure-Activity Relationship (SAR) Study
A crucial aspect of drug discovery is understanding how modifications to a chemical scaffold influence its biological activity. The following table illustrates a hypothetical SAR study for a series of this compound derivatives, showcasing how data from primary screening assays can be organized to guide lead optimization.
| Compound ID | R1 Substitution (Phenylethyl Ring) | R2 Substitution (Piperazine Ring) | Cytotoxicity (MCF-7, IC50 in µM)[5][6] | Sigma-1 Receptor Binding (Ki in nM)[7][8][9] |
| PEP-001 | H | H | > 100 | 580 |
| PEP-002 | 4-Cl | H | 52.3 | 250 |
| PEP-003 | 4-OCH3 | H | 89.1 | 410 |
| PEP-004 | H | CH3 | > 100 | 150 |
| PEP-005 | 4-Cl | CH3 | 15.8 | 35 |
| PEP-006 | 4-OCH3 | CH3 | 45.6 | 98 |
This is a hypothetical table for illustrative purposes. The data presented is not from actual experimental results.
From this hypothetical data, one might infer that a chloro-substitution on the phenylethyl ring enhances cytotoxicity, while a methyl group on the piperazine ring improves affinity for the sigma-1 receptor. The combination of these two features in PEP-005 results in the most potent compound in this series.
Mechanistic Insights: Potential Signaling Pathways
Based on the pharmacology of structurally related piperazine derivatives, compounds from the this compound class could potentially modulate several key signaling pathways implicated in neurological and oncological diseases. For instance, the structural similarity to known sigma receptor ligands suggests a potential interaction with these enigmatic proteins, which are known to influence a variety of cellular processes, including calcium signaling, ion channel function, and cell survival[7][9][10].
Figure 2: A hypothetical signaling pathway illustrating the potential mechanism of action of a this compound derivative via modulation of the sigma-1 receptor.
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments that are central to the evaluation of this compound derivatives.
Protocol 1: Cell Viability Assessment using the MTT Assay
This colorimetric assay is a widely used method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[5]
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well microplates
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[11]
Protocol 2: Receptor Binding Assay
This assay is used to determine the affinity of the test compounds for a specific receptor. The following is a general protocol for a competitive radioligand binding assay.
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor (e.g., sigma-1 receptor)
-
Radioligand specific for the target receptor (e.g., [3H]-(+)-pentazocine for sigma-1)
-
This compound derivatives
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add the assay buffer, the radioligand at a concentration close to its Kd value, and the test compound at various concentrations.
-
Incubation: Add the membrane preparation to initiate the binding reaction. Incubate the plate at room temperature for a specified period (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through the filter plate using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well. Measure the radioactivity in a scintillation counter.
-
Data Analysis: Determine the non-specific binding in the presence of a high concentration of a known unlabeled ligand. Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[7]
Conclusion and Future Directions
The this compound scaffold holds significant promise for the discovery of novel therapeutic agents. Although direct comparative data is currently limited, the systematic evaluation of a diverse library of its derivatives, following the tiered approach outlined in this guide, is a robust strategy to unlock its full potential. By combining comprehensive in vitro screening with in-depth mechanistic studies, researchers can identify lead compounds with desirable efficacy and safety profiles. Future investigations should focus on synthesizing and screening a wider range of derivatives to build a comprehensive SAR, elucidating the specific molecular targets and signaling pathways, and ultimately validating the therapeutic potential of promising candidates in relevant preclinical models of human disease.
References
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PubMed. (n.d.). Synthesis and receptor binding studies of 3-substituted piperazine derivatives. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for Piperazine Derivatives in Cancer Cell Line Studies. BenchChem.
- McCreary, A. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-576.
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PubMed Central. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Retrieved from [Link]
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Elsevier. (2025). Semi-synthesis and biological activities of heterocyclic compounds containing camphor. Retrieved from [Link]
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PubMed Central. (n.d.). Design and synthesis of heterocyclic azole based bioactive compounds: Molecular structures, quantum simulation, and mechanistic studies through docking as multi-target inhibitors of SARS-CoV-2 and cytotoxicity. Retrieved from [Link]
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NIH. (n.d.). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. Retrieved from [Link]
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ResearchGate. (2021). Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells. Retrieved from [Link]
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- ACS Publications. (2024). Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities. ACS Omega.
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PMC. (n.d.). Second-generation piperazine derivatives as promising radiation countermeasures. Retrieved from [Link]
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ResearchGate. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Retrieved from [Link]
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NIH. (n.d.). Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. Retrieved from [Link]
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NIH. (2024). Selective Antiproliferative and Apoptotic Effects of 2,6-Diketopiperazines on MDA-MB-231 Triple-Negative Breast Cancer. Retrieved from [Link]
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PubMed. (2020). Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects. Retrieved from [Link]
-
PMC. (n.d.). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. Retrieved from [Link]
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NIH. (n.d.). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Retrieved from [Link]
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Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]
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PubMed. (2019). New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
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Dovepress. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Retrieved from [Link]
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SILAE. (n.d.). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. Retrieved from [Link]
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In Vitro Validation of "1-(2-Phenylethyl)piperazine-2,6-dione" Biological Targets: A Comparative Guide
This guide provides a comprehensive framework for the in vitro validation of biological targets for the novel compound "1-(2-Phenylethyl)piperazine-2,6-dione." As a member of the piperazine-2,6-dione class—a scaffold present in various bioactive molecules—this compound holds therapeutic potential, necessitating a rigorous and systematic approach to elucidate its mechanism of action.[1] This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical rationale and practical, step-by-step protocols.
Introduction: The Rationale for Target Validation
The journey of a small molecule from a preliminary hit to a clinical candidate is contingent on a thorough understanding of its biological interactions. Target identification and validation are the foundational steps in this process, confirming that a molecule's therapeutic effect is mediated through a specific biological target.[2][3][4] Inadequate preclinical target validation is a significant contributor to the high attrition rates in clinical trials.[3] This guide will delineate a multi-pronged strategy for the robust in vitro validation of the biological targets of "this compound," ensuring a solid foundation for further preclinical and clinical development.
Putative Biological Targets of Piperazine-2,6-diones
The piperazine-2,6-dione core is a privileged scaffold in medicinal chemistry, found in molecules with a wide array of biological activities.[1] Derivatives have been investigated for their effects on cartilage-related cells and as opioid receptor ligands.[5][6] Furthermore, related piperazine-containing compounds have shown promise as anticancer agents.[7] Given this chemical precedent, potential biological targets for "this compound" could include, but are not limited to:
-
Kinases: Many small molecule inhibitors target the ATP-binding site of kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.
-
G-protein coupled receptors (GPCRs): As evidenced by opioid receptor ligands with a similar core structure, GPCRs involved in neurotransmission are plausible targets.[6]
-
Enzymes involved in inflammatory pathways: The investigation of piperazine-2,5-diones in the context of inflammatory diseases suggests that enzymes like cyclooxygenases (COX) or matrix metalloproteinases (MMPs) could be relevant targets.[5][8]
-
Proteins involved in protein degradation pathways: The related piperidine-2,6-dione motif is famously a component of immunomodulatory drugs (IMiDs) that co-opt E3 ubiquitin ligases for targeted protein degradation.[1]
A Phased Approach to In Vitro Target Validation
A robust target validation strategy employs a combination of biochemical and cell-based assays to build a comprehensive evidence base.[9][10] This guide proposes a tiered approach, starting with broad, high-throughput screening and progressing to more specific, mechanistic studies.
Phase 1: Initial Target Identification and Engagement
The primary objective of this phase is to identify potential protein targets that directly interact with "this compound."
Affinity purification coupled with mass spectrometry is a powerful, unbiased method to pull down interacting proteins from a cell lysate.[11]
Experimental Workflow: Affinity Chromatography
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A Comparative Analysis of 1-(2-Phenylethyl)piperazine-2,6-dione's Potential CNS Activity Profile Against Established Neuromodulatory Agents
Introduction
The quest for novel therapeutic agents to address the complexities of central nervous system (CNS) disorders is a continuous endeavor in pharmaceutical research. A key strategy in this pursuit is the exploration of novel chemical scaffolds that can offer unique pharmacological profiles, potentially leading to improved efficacy and tolerability. This guide focuses on the hypothetical CNS activity of a novel compound, 1-(2-Phenylethyl)piperazine-2,6-dione , by drawing comparisons with three well-characterized CNS drugs: the psychostimulant amphetamine , the atypical antipsychotic risperidone , and the multimodal antidepressant vortioxetine .
The rationale for this comparative analysis stems from the hybrid structure of this compound. The phenylethylamine moiety is a well-known pharmacophore present in a wide array of CNS stimulants, including amphetamine, and is known to modulate monoaminergic systems.[1] Concurrently, the piperazine-2,6-dione core, a cyclic diamide, is a scaffold found in compounds with diverse biological activities, including anticonvulsant and analgesic properties, and related piperidine-2,6-dione structures have been explored for atypical antipsychotic potential. This unique combination suggests that this compound could exhibit a complex pharmacological profile, potentially blending stimulant-like properties with modulatory effects on dopamine and serotonin pathways.
This technical guide will provide a comprehensive, data-supported comparison to assist researchers and drug development professionals in understanding the potential therapeutic landscape of this novel chemical entity. We will delve into hypothesized mechanisms of action, present comparative data on receptor affinities and functional potencies, and propose experimental workflows for the empirical validation of these hypotheses.
Hypothesized Mechanism of Action of this compound
Based on its constituent chemical motifs, we can postulate a multi-target mechanism of action for this compound. The phenylethylamine substructure strongly suggests an interaction with the monoamine systems. Phenylethylamine itself is a trace amine that can act as a releasing agent for norepinephrine and dopamine and is an agonist at the trace amine-associated receptor 1 (TAAR1).[1] Derivatives of phenylethylamine are known to inhibit the reuptake of these neurotransmitters, leading to increased synaptic concentrations and subsequent stimulant effects.[2][3]
The piperazine-2,6-dione moiety, while less characterized in terms of direct CNS receptor interactions, is present in molecules with CNS activity. Notably, related piperidine-2,6-dione derivatives have been synthesized and evaluated as multireceptor atypical antipsychotics, exhibiting affinity for dopamine D2 and various serotonin receptors.[4] Therefore, it is plausible that the piperazine-2,6-dione core could confer modulatory activity at these receptors, potentially tempering the stimulant effects of the phenylethyl group or adding a unique serotonergic or dopaminergic dimension to the compound's profile.
A potential signaling pathway for this compound could involve a dual action: 1) increasing synaptic dopamine and norepinephrine via interaction with monoamine transporters, similar to amphetamine, and 2) direct modulation of postsynaptic dopamine D2 and serotonin 5-HT2A receptors, akin to atypical antipsychotics.
Figure 1: Hypothesized dual mechanism of action for this compound.
Comparative Analysis of Receptor Binding and Functional Potency
To contextualize the potential activity of this compound, a comparison of its hypothesized receptor binding profile with that of amphetamine, risperidone, and vortioxetine is essential. The following table summarizes the known receptor binding affinities (Ki, in nM) and functional potencies (IC50/EC50, in nM) of the comparator drugs at key CNS targets. A hypothetical profile for this compound is included to guide future experimental work.
| Target | This compound (Hypothetical) | Amphetamine | Risperidone | Vortioxetine |
| Dopamine Transporter (DAT) | Moderate Affinity (Ki: 50-200 nM) | Moderate Affinity | Low Affinity | Low Affinity (Ki >1000 nM)[5] |
| Norepinephrine Transporter (NET) | Moderate Affinity (Ki: 50-200 nM) | Moderate Affinity | Low Affinity | Low Affinity (Ki: 113 nM)[5] |
| Serotonin Transporter (SERT) | Low to Moderate Affinity (Ki: 200-1000 nM) | Low Affinity | Low Affinity | High Affinity (Ki: 1.6 nM)[5][6] |
| Dopamine D2 Receptor | Moderate Affinity (Ki: 10-100 nM) | Low Affinity | High Affinity (Ki: 1.4-3.13 nM)[7][8] | Low Affinity |
| Serotonin 5-HT2A Receptor | Moderate Affinity (Ki: 20-150 nM) | Low Affinity | High Affinity (Ki: 0.16 nM)[7][8] | Low Affinity |
| Serotonin 5-HT1A Receptor | Low Affinity | Low Affinity | Moderate Affinity (Ki: 420 nM) | High Affinity (Ki: 15 nM)[5][6] |
| Serotonin 5-HT3 Receptor | Low Affinity | Low Affinity | Low Affinity | High Affinity (Ki: 3.7 nM)[5][6] |
Data for comparator drugs are compiled from various sources.[5][6][7][8]
This hypothetical profile suggests that this compound may act as a monoamine reuptake inhibitor with a preference for DAT and NET over SERT, and also possess direct antagonist or partial agonist activity at D2 and 5-HT2A receptors. This would distinguish it from amphetamine, which primarily acts as a releasing agent with weaker transporter affinity, from risperidone, which is a potent D2/5-HT2A antagonist with negligible activity at monoamine transporters, and from vortioxetine, which is a potent SERT inhibitor with a complex profile at various serotonin receptors.
Comparative In Vivo Behavioral Effects
The hypothesized molecular profile of this compound would likely translate to a unique in vivo behavioral signature. Below is a comparative summary of the known effects of the comparator drugs in key behavioral assays and the predicted effects of our compound of interest.
| Behavioral Assay | This compound (Predicted) | Amphetamine | Risperidone | Vortioxetine |
| Locomotor Activity | Biphasic: Increase at low to moderate doses, potential attenuation at higher doses due to D2 antagonism. | Dose-dependent increase in locomotor activity and stereotypy.[4][9][10][11] | Generally decreases locomotor activity; can reverse hyperactivity induced by certain lesions.[2][12][13][14] | Variable effects; may not significantly alter spontaneous locomotor activity at therapeutic doses. |
| Forced Swim Test (Antidepressant-like activity) | Potential for reduction in immobility time, reflecting antidepressant-like effects. | Can decrease immobility, but this is often confounded by general hyperactivity. | Generally does not show antidepressant-like effects in this model. | Dose-dependently reduces immobility time. |
| Prepulse Inhibition (Sensorimotor gating) | Potential to reverse deficits induced by dopamine agonists like apomorphine. | Disrupts prepulse inhibition. | Reverses deficits in prepulse inhibition. | May improve cognitive deficits, but less characterized in this model. |
Potential Safety and Tolerability Profile
The safety and tolerability of this compound would likely be a composite of the known side effects of its structural relatives.
-
Stimulant-related effects: Due to the phenylethylamine moiety, potential side effects could include increased heart rate and blood pressure, anxiety, insomnia, and abuse potential.
-
Antipsychotic-related effects: The potential for D2 receptor antagonism from the piperazine-2,6-dione core could lead to extrapyramidal symptoms (EPS), hyperprolactinemia, and sedation, although a concurrent 5-HT2A antagonism might mitigate the risk of EPS.
-
Metabolic effects: Weight gain and metabolic dysregulation are known side effects of some atypical antipsychotics and should be monitored.
A thorough preclinical toxicology program would be essential to characterize the safety profile of this novel compound.
Proposed Experimental Workflows for Characterization
To empirically validate the hypothesized CNS activity of this compound, a series of in vitro and in vivo experiments are proposed.
In Vitro Characterization: Receptor Binding and Functional Assays
A comprehensive radioligand binding assay panel should be conducted to determine the affinity (Ki) of this compound for a wide range of CNS targets, with a focus on monoamine transporters (DAT, NET, SERT) and dopamine and serotonin receptor subtypes. Subsequently, functional assays (e.g., cAMP assays for GPCRs, neurotransmitter uptake inhibition assays) should be performed to determine the efficacy (agonist, antagonist, partial agonist) and potency (EC50, IC50) at the primary targets identified in the binding screen.
Figure 2: Proposed in vitro workflow for pharmacological characterization.
In Vivo Characterization: Behavioral Pharmacology
Based on the in vitro profile, a battery of in vivo behavioral assays in rodents should be conducted to assess the functional CNS effects.
-
Open Field Test: To evaluate effects on spontaneous locomotor activity and exploratory behavior.
-
Forced Swim Test / Tail Suspension Test: To assess potential antidepressant-like activity.
-
Prepulse Inhibition of the Acoustic Startle Reflex: To measure sensorimotor gating, a paradigm disrupted in psychosis.
-
Drug Discrimination Studies: To compare the subjective effects of this compound to those of known stimulants, antipsychotics, or antidepressants.
-
Microdialysis: To measure extracellular levels of dopamine, norepinephrine, and serotonin in key brain regions like the prefrontal cortex and striatum following compound administration.
Figure 3: Proposed in vivo workflow for behavioral and neurochemical characterization.
Conclusion
This compound represents a novel chemical entity with the potential for a unique and complex CNS activity profile. By combining the stimulant-associated phenylethylamine scaffold with the potentially modulatory piperazine-2,6-dione core, this compound could offer a novel therapeutic approach for various CNS disorders. The comparative analysis with amphetamine, risperidone, and vortioxetine provides a framework for understanding its potential place in the landscape of neuropharmacology. The hypothesized dual action as a monoamine reuptake inhibitor and a direct modulator of dopamine and serotonin receptors warrants further investigation. The experimental workflows outlined in this guide provide a clear path forward for the empirical characterization of this promising compound. Should the hypothesized profile be confirmed, this compound could emerge as a valuable lead compound in the development of next-generation CNS therapeutics.
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A Senior Scientist's Guide to Cross-Reactivity Profiling: The Case of 1-(2-Phenylethyl)piperazine-2,6-dione
Abstract
The journey of a novel chemical entity (NCE) from discovery to a clinically viable drug is fraught with challenges, chief among them being unforeseen off-target interactions. These interactions can lead to toxicity, reduced efficacy, and late-stage attrition, representing significant financial and scientific losses. This guide provides a comprehensive, technically-grounded framework for the cross-reactivity profiling of a novel compound, "1-(2-Phenylethyl)piperazine-2,6-dione." While specific biological data for this exact molecule is not extensively published, its core scaffolds—piperazine and piperidine-2,6-dione—are prevalent in numerous pharmacologically active agents, suggesting a high potential for diverse biological interactions.[1][2][3] This document outlines a phased, logic-driven strategy, moving from broad, predictive assessments to specific, cell-based validation, designed to build a robust selectivity profile for this NCE and its analogs.
Introduction: The Imperative of Selectivity
In pharmacology, selectivity is the measure of a drug's ability to interact with its intended biological target in preference to all others.[4][5] High selectivity is a cornerstone of modern drug development, as it is directly proportional to the therapeutic window and inversely proportional to the risk of adverse side effects.[4][6] Off-target effects, arising from a compound binding to unintended proteins, are a primary cause of drug candidate failure.[7][8] Therefore, a rigorous and early assessment of a compound's selectivity is not merely a regulatory requirement but a fundamental component of risk mitigation in the drug discovery pipeline.[9]
The subject of this guide, this compound, contains structural motifs with a rich history in medicinal chemistry. The piperazine ring is a well-known "privileged scaffold" found in drugs targeting the central nervous system (CNS) and other systems, often interacting with G-protein coupled receptors (GPCRs) and transporters.[2][10] The piperidine-2,6-dione moiety is famously associated with the immunomodulatory drugs (IMiDs) like thalidomide and its analogs, which target the Cereblon (CRBN) E3 ubiquitin ligase. Given this pedigree, a proactive and comprehensive cross-reactivity profiling campaign is essential to fully characterize the compound's biological footprint.
A Phased Strategy for Comprehensive Profiling
We propose a multi-phase strategy that logically funnels the NCE from broad, high-throughput screening to focused, mechanistic validation. This approach maximizes data generation while efficiently managing resources.
Phase 1: In Silico Prediction & Early Triage
The principle behind this initial phase is to leverage existing knowledge to make informed predictions, thereby guiding subsequent experimental work. Computational, or in silico, models use the structure of a small molecule to predict its likely binding partners from vast databases of protein structures.[5][11]
Causality: By comparing the NCE's structure to ligands with known off-target profiles, we can preemptively identify potential liabilities. This is particularly crucial for kinase inhibitor development, where the conservation of the ATP-binding site often leads to cross-reactivity.[12][13] This predictive step is a cost-effective method to prioritize which experimental panels to run and to flag potentially promiscuous compounds early.[11]
Workflow:
-
Pharmacophore Modeling: Generate a 3D pharmacophore model of this compound.
-
Virtual Screening: Screen this model against databases of known off-targets (e.g., kinases, GPCRs, ion channels, nuclear receptors).
-
Structural Homology Analysis: Identify proteins with binding pockets structurally similar to the NCE's predicted primary target.
-
Prioritization: Rank potential off-targets based on docking scores and structural similarity to generate a "hit list" for experimental validation.
Caption: Phase 1 workflow for predictive off-target assessment.
Phase 2: Broad Panel Biochemical Screening
This phase moves from prediction to practice. The goal is to experimentally test the NCE against large, well-characterized panels of purified proteins to identify direct interactions in a controlled, cell-free environment.
Causality: Toxicity and unexpected side effects are often caused by interactions with major enzyme and receptor families. Proactively screening against hundreds of kinases, GPCRs, ion channels, and transporters provides a comprehensive, unbiased overview of the compound's interactome. This is the most direct way to discover previously unsuspected off-targets. Leading contract research organizations (CROs) offer standardized panels for this purpose.
Recommended Panels:
-
Kinome Scan: A near-comprehensive panel (e.g., >400 kinases) is recommended. The NCE should be tested at a high concentration (e.g., 10 µM) to maximize the chance of detecting even weak binders.
-
GPCR Panel: A panel covering the major GPCR families is crucial, given the prevalence of the piperazine scaffold in CNS-active drugs.[2]
-
Safety Pharmacology Panel: A standard panel (e.g., CEREP SafetyScreen) that includes key off-targets associated with clinical adverse events, such as the hERG ion channel, cytochrome P450 enzymes (CYPs), and various transporters.[9][14]
Hits from these screens are typically defined as >50% inhibition or binding at the tested concentration.
Phase 3: Cellular Target Engagement & Orthogonal Validation
A hit in a biochemical assay confirms a molecular interaction but does not prove it occurs in the complex environment of a living cell. This phase is designed to validate the biochemical hits in a more physiologically relevant context.
Causality: The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for verifying direct compound binding to a target protein in intact cells or tissue lysates.[8] The principle is that a compound binding to its target protein stabilizes it, leading to an increase in the temperature required to denature it. Observing a thermal shift provides strong, label-free evidence of target engagement. This step is critical to eliminate artifacts from biochemical screens and confirm that the compound can reach and bind its target inside a cell.
Workflow:
-
Hit Confirmation: Select high-confidence hits from Phase 2 screens.
-
Dose-Response Assays: Perform 10-point dose-response curves for each confirmed hit to determine potency (IC50 or Ki).
-
CETSA Validation: For the most potent off-targets, perform CETSA experiments to confirm direct binding in a cellular context.
-
Functional Assays: If a potent, cell-active off-target is identified, design a downstream functional assay (e.g., measuring phosphorylation for a kinase or cAMP levels for a GPCR) to assess the phenotypic consequence of the interaction.
Caption: Phase 3 workflow for hit confirmation and validation.
Comparative Data Analysis (Illustrative)
To demonstrate the output of this strategy, the following tables present illustrative data for our lead compound, Cmpd-1 (this compound) , and two structural analogs. This comparative approach is vital for establishing a Structure-Activity Relationship (SAR) for selectivity.
-
Analog-A: Features a fluoro-substitution on the phenylethyl ring.
-
Analog-B: Replaces the phenylethyl group with a cyclohexylethyl group.
Table 1: Illustrative Kinome Scan Data (% Inhibition @ 10 µM) This table summarizes initial screening results. High inhibition values flag potential off-targets for further investigation.
| Target Kinase | Primary Target | Off-Target A (SRC) | Off-Target B (LCK) | Off-Target C (ERK2) |
| Cmpd-1 | >95% | 88% | 75% | 15% |
| Analog-A | >95% | 92% | 81% | 18% |
| Analog-B | >95% | 35% | 28% | 5% |
Analysis: The data suggests that both Cmpd-1 and Analog-A have significant off-target activity against SRC-family kinases (SRC, LCK). However, Analog-B, which lacks the aromatic phenylethyl ring, shows markedly improved selectivity, suggesting the aromatic system is a key driver of this off-target interaction.
Table 2: Comparative Potency (IC50, nM) for Validated Off-Targets This table provides a quantitative comparison of potency against the confirmed off-targets from Phase 2.
| Compound | Primary Target IC50 (nM) | Off-Target A (SRC) IC50 (nM) | Off-Target B (LCK) IC50 (nM) | Selectivity Ratio (SRC/Primary) |
| Cmpd-1 | 15 | 250 | 480 | 16.7x |
| Analog-A | 12 | 225 | 410 | 18.8x |
| Analog-B | 45 | >10,000 | >10,000 | >222x |
Analysis: The dose-response data confirms the findings from the initial screen. Analog-B demonstrates a significantly improved selectivity profile (>222-fold) compared to the parent compound, albeit with a slight reduction in primary target potency. This provides a clear rationale for advancing Analog-B as a more selective lead candidate. The selectivity ratio provides a quantitative metric for comparison.[15]
Detailed Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
This protocol outlines a self-validating system for confirming target engagement.
Objective: To determine if Cmpd-1 directly binds to and thermally stabilizes Off-Target Kinase A (SRC) in a cellular lysate.
Methodology:
-
Cell Culture & Lysis:
-
Culture a human cell line expressing endogenous SRC (e.g., HeLa cells) to ~80% confluency.
-
Harvest cells, wash with PBS, and resuspend in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Lyse cells via freeze-thaw cycles (3x) and clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Compound Treatment:
-
Aliquot the clarified lysate into separate tubes.
-
Treat aliquots with either Cmpd-1 (e.g., at 10 µM), a known SRC inhibitor as a positive control (e.g., Dasatinib at 1 µM), or vehicle (DMSO, negative control ).
-
Incubate for 30 minutes at room temperature.
-
-
Thermal Challenge:
-
Place the treated lysate aliquots in a PCR thermocycler.
-
Apply a temperature gradient for 3 minutes (e.g., from 40°C to 64°C in 2°C increments). Include a non-heated (RT) control.
-
-
Separation of Soluble/Aggregated Fractions:
-
After heating, immediately centrifuge all samples at 20,000 x g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.
-
Carefully collect the supernatant (soluble fraction) from each sample.
-
-
Protein Analysis (Western Blot):
-
Normalize all samples for total protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for SRC.
-
Use a secondary antibody and chemiluminescence to visualize the bands.
-
Quantify band intensity to determine the amount of soluble SRC remaining at each temperature.
-
-
Data Analysis:
-
Plot the percentage of soluble SRC protein as a function of temperature for each treatment condition (Vehicle, Cmpd-1, Positive Control).
-
A rightward shift in the melting curve for Cmpd-1-treated samples compared to the vehicle control indicates thermal stabilization and confirms direct target engagement.
-
Conclusion
The profiling of this compound serves as a model for the systematic evaluation of any novel chemical entity. An effective cross-reactivity strategy is not a single experiment but an integrated, multi-phased approach that combines predictive computational methods with broad biochemical screening and rigorous cellular validation.[8][16] This logical progression allows researchers to build a comprehensive understanding of a compound's selectivity, identify potential liabilities early, and guide medicinal chemistry efforts to optimize drug properties.[14] By embracing this framework, drug development professionals can make more informed decisions, ultimately increasing the probability of successfully advancing safer and more effective medicines to the clinic.
References
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Fiveable. (n.d.). Selectivity Definition - Intro to Pharmacology Key Term. Retrieved from [Link]
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AZoLifeSciences. (2022). Improving Selectivity in Drug Design. Retrieved from [Link]
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Altabrisa Group. (2025). Differentiating Selectivity Vs Specificity in Pharmacology. Retrieved from [Link]
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Léger, S., et al. (2012). Synthesis and evaluation of a series of piperidine-2,6-dione-piperazine (piperidine) derivatives as multireceptor atypical antipsychotics. Archiv der Pharmazie, 345(7), 554-564. Retrieved from [Link]
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McMasters, D. R. (2018). Knowledge-Based Approaches to Off-Target Screening. Methods in Enzymology, 610, 311-323. Retrieved from [Link]
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McCloskey, S. P., et al. (2020). Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. Journal of Chemical Information and Modeling, 60(10), 4935–4946. Retrieved from [Link]
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Pokorná, Z., et al. (2021). Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells. Chemistry Proceedings, 8(1), 81. Retrieved from [Link]
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Kinnings, S. L., et al. (2010). Cross-reactivity virtual profiling of the human kinome by X-react(KIN): a chemical systems biology approach. Molecular Pharmaceutics, 7(6), 2088-2101. Retrieved from [Link]
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de Oliveira, R., & de Freitas, R. M. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 23-38. Retrieved from [Link]
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Ward, C. C., et al. (2017). Chemical Proteomic Mapping of Reversible Small Molecule Binding Sites in Native Systems. Biochemistry, 56(26), 3336–3346. Retrieved from [Link]
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Kinnings, S. L., et al. (2010). Cross-Reactivity Virtual Profiling of the Human Kinome by X-ReactKIN: A Chemical Systems Biology Approach. Molecular Pharmaceutics, 7(6), 2088-2101. Retrieved from [Link]
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Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
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Al-Otaibi, F. M., et al. (2024). (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD) peptide loaded in Chitosan Glutamate-Coated Niosomes as anti-Colorectal cancer activity. Scientific Reports, 14(1), 17957. Retrieved from [Link]
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Comparative analysis of "1-(2-Phenylethyl)piperazine-2,6-dione" synthesis routes
For researchers and professionals in drug development, the piperazine-2,6-dione scaffold is a cornerstone of medicinal chemistry, appearing in a wide array of bioactive molecules. The strategic functionalization of this core, particularly at the nitrogen positions, allows for the precise tuning of pharmacological properties. This guide provides an in-depth comparative analysis of two primary synthetic routes to a key derivative, 1-(2-Phenylethyl)piperazine-2,6-dione, offering field-proven insights into the practical application of each methodology.
Introduction to the Target Moiety
This compound is a valuable intermediate and a potential pharmacophore. The phenylethyl substituent provides a lipophilic handle that can engage in hydrophobic and aromatic interactions within biological targets, while the piperazine-2,6-dione core offers hydrogen bonding capabilities and a rigidifying element. The efficient and scalable synthesis of this compound is therefore of significant interest. This guide will dissect two convergent, yet distinct, synthetic strategies:
-
Route 1: Post-Cyclization N-Alkylation. This classic approach involves the initial formation of the piperazine-2,6-dione ring followed by the introduction of the phenylethyl group.
-
Route 2: Pre-Alkylation and Cyclization. This strategy begins with the synthesis of an N-phenylethyl substituted acyclic precursor, which is then cyclized to form the target heterocycle.
We will explore the mechanistic underpinnings, detailed experimental protocols, and a comparative analysis to guide your selection of the optimal route for your specific laboratory or production needs.
Route 1: Post-Cyclization N-Alkylation
This two-step approach is conceptually straightforward, separating the construction of the heterocyclic core from its subsequent functionalization.
Conceptual Workflow: Route 1
Caption: Workflow for Route 1, involving cyclization followed by N-alkylation.
Step 1a: Synthesis of Piperazine-2,6-dione
The piperazine-2,6-dione core is typically synthesized via the thermal dehydration and cyclization of iminodiacetic acid. This reaction is a double amidation, driven by the removal of water at elevated temperatures.
Experimental Protocol:
-
Setup: In a round-bottom flask equipped with a distillation apparatus, place iminodiacetic acid (1.0 eq).
-
Reaction: Heat the flask in a sand bath or with a suitable heating mantle to 200-220 °C.
-
Progression: The solid will melt, and water will begin to distill off. The reaction is typically complete within 2-3 hours, or when water evolution ceases. The molten product will solidify upon cooling.
-
Purification: The crude piperazine-2,6-dione can often be used directly in the next step. For higher purity, it can be recrystallized from hot water or ethanol.
Expertise & Experience: The primary challenge in this step is preventing charring at high temperatures. Using a well-controlled heating source and ensuring efficient removal of water are critical for achieving a good yield and purity. The reaction is self-validating; the formation of a solid upon cooling that is sparingly soluble in cold water is a strong indicator of successful cyclization.
Step 1b: N-Alkylation of Piperazine-2,6-dione
This step involves the nucleophilic substitution of a phenylethyl halide by the deprotonated piperazine-2,6-dione. The symmetry of the starting material means that mono-alkylation can proceed without regioselectivity issues.
Experimental Protocol:
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF).
-
Deprotonation: Add piperazine-2,6-dione (1.0 eq) followed by the portion-wise addition of a strong base, such as sodium hydride (NaH, 1.1 eq of 60% dispersion in mineral oil), at 0 °C.
-
Activation: Allow the mixture to stir at room temperature for 1 hour, or until hydrogen gas evolution ceases. This indicates the formation of the sodium salt of the dione.
-
Alkylation: Cool the mixture back to 0 °C and add (2-bromoethyl)benzene (1.05 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
Expertise & Experience: The choice of a strong, non-nucleophilic base like NaH is crucial for complete deprotonation of the amide N-H, which has a pKa of approximately 18-20. DMF is an excellent polar aprotic solvent for this Sₙ2 reaction, effectively solvating the sodium cation. The main risk is di-alkylation. While using a slight excess of the piperazine-2,6-dione can favor mono-alkylation, careful control of stoichiometry is the primary method to prevent the formation of the 1,4-disubstituted product.
Route 2: Pre-Alkylation and Cyclization
This strategy builds the key C-N bond to the phenylethyl group first, followed by the ring-closing reaction to form the dione. This approach can offer advantages in terms of solubility and handling of intermediates.
Conceptual Workflow: Route 2
A Comparative Guide to Validating the Mechanism of Action of 1-(2-Phenylethyl)piperazine-2,6-dione as a Novel Molecular Glue
Introduction: The Rise of Molecular Glues and the Piperidine-2,6-dione Scaffold
The field of targeted protein degradation has ushered in a new paradigm in drug discovery, moving beyond simple inhibition to the complete elimination of disease-causing proteins. At the forefront of this revolution are "molecular glues," small molecules that induce or stabilize interactions between an E3 ubiquitin ligase and a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1][2][3] The archetypal molecular glues are thalidomide and its more potent immunomodulatory imide drug (IMiD) analogs, lenalidomide and pomalidomide.[4] Their mechanism, once a mystery, is now understood to be mediated by their binding to the Cereblon (CRBN) protein, a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[5][6][7]
The chemical scaffold responsible for this activity is the glutarimide ring, which binds within a conserved tri-tryptophan pocket of CRBN.[5][8] This has made the piperidine-2,6-dione motif a privileged structure in the design of novel protein degraders, including Proteolysis Targeting Chimeras (PROTACs) and new molecular glues.[9][]
This guide focuses on a novel compound, 1-(2-Phenylethyl)piperazine-2,6-dione (herein abbreviated as PEPD), which features a piperazine-2,6-dione ring, a close structural analog of the glutarimide moiety. Our central hypothesis is that PEPD functions as a molecular glue, hijacking the CRL4^CRBN^ E3 ligase complex to induce the degradation of specific "neosubstrate" proteins.
This document provides a comprehensive, step-by-step experimental workflow to rigorously validate this proposed mechanism of action. We will compare the performance of PEPD against well-characterized CRBN modulators, lenalidomide and pomalidomide, which will serve as benchmarks and positive controls. The objective is to provide researchers with a self-validating system of protocols to definitively characterize the on-target activity of PEPD and similar compounds.
Comparative Landscape: Establishing the Gold Standard
To validate the mechanism of PEPD, its activity profile must be compared against established CRBN-binding molecular glues.
-
Lenalidomide & Pomalidomide: These FDA-approved drugs are the gold standard for CRBN modulation. They are known to induce the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma cells and Casein Kinase 1α (CK1α) in myelodysplastic syndrome with del(5q).[7][11][12][13] These compounds will serve as our primary positive controls.
-
Inactive Epimer/Analog: As a negative control, an analog of PEPD designed not to bind CRBN (e.g., with a modification that sterically blocks insertion into the binding pocket) should be synthesized and used. If not available, a structurally unrelated compound with no expected CRBN activity can be used.
Proposed Mechanism of Action: PEPD as a Molecular Glue
We hypothesize that PEPD binds to CRBN, altering its substrate specificity to recognize and recruit a neosubstrate protein. This forms a stable ternary complex (PEPD-CRBN-Neosubstrate), allowing the E3 ligase to polyubiquitinate the neosubstrate, marking it for destruction by the 26S proteasome.
Caption: Hypothesized molecular glue mechanism of PEPD.
Experimental Validation Workflow
Caption: A four-phase workflow for validating PEPD's mechanism.
Phase 1: Confirming Direct Target Engagement with CRBN
Causality: Before assessing cellular function, it is imperative to confirm that PEPD physically interacts with its putative target, CRBN. This establishes the foundational event for all downstream effects.
Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics
This label-free technique measures real-time binding events between an analyte (PEPD) and a ligand (immobilized CRBN), providing kinetic data (k_on, k_off) and affinity (K_D).
Step-by-Step Methodology:
-
Protein Immobilization: Covalently immobilize recombinant human CRBN/DDB1 protein complex onto a sensor chip surface. Use a reference flow cell immobilized with a control protein to subtract non-specific binding.
-
Analyte Preparation: Prepare a dilution series of PEPD, lenalidomide (positive control), and a negative control compound in a suitable running buffer (e.g., HBS-EP+). Recommended concentration range: 0.1 µM to 50 µM.
-
Binding Measurement: Inject the analyte solutions over the sensor and reference surfaces at a constant flow rate. Record the association phase.
-
Dissociation Measurement: After the association phase, flow running buffer over the surface to measure the dissociation of the analyte.
-
Regeneration: If necessary, inject a regeneration solution to remove any remaining bound analyte before the next cycle.
-
Data Analysis: Subtract the reference cell signal from the active cell signal. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the K_D.
Data Presentation & Interpretation:
| Compound | Association Rate (k_on) (M⁻¹s⁻¹) | Dissociation Rate (k_off) (s⁻¹) | Affinity (K_D) (µM) |
| PEPD | Experimental Value | Experimental Value | Experimental Value |
| Lenalidomide | ~1.0 x 10³ | ~1.0 x 10⁻² | ~10 |
| Negative Control | No Binding Detected | No Binding Detected | No Binding Detected |
A K_D value for PEPD in the low micromolar range would be consistent with known CRBN binders and support direct engagement.
Phase 2: Demonstrating CRBN-Dependent Cellular Activity
Causality: If PEPD binds CRBN, its cellular effects should be contingent on the presence of CRBN. Comparing its activity in wild-type (WT) cells versus cells lacking CRBN is the most direct way to prove this dependency.
Protocol 2: Comparative Cell Viability Assay
This assay determines if the anti-proliferative effects of PEPD are dependent on CRBN. Multiple myeloma cell lines like MM.1S are highly sensitive to CRBN modulators.
Step-by-Step Methodology:
-
Cell Culture: Culture both wild-type MM.1S cells and a CRISPR/Cas9-generated MM.1S CRBN-knockout (KO) cell line under standard conditions.
-
Cell Seeding: Seed both cell lines into 96-well plates at an appropriate density (e.g., 5,000 cells/well).
-
Compound Treatment: Add a serial dilution of PEPD, pomalidomide (positive control), and a vehicle control (e.g., DMSO) to the wells.
-
Incubation: Incubate the plates for 72-96 hours.
-
Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®) and measure luminescence according to the manufacturer's protocol.
-
Data Analysis: Normalize the data to the vehicle control. Plot the dose-response curves and calculate the half-maximal inhibitory concentration (IC₅₀) for each compound in both cell lines.
Data Presentation & Interpretation:
| Compound | IC₅₀ in MM.1S WT (nM) | IC₅₀ in MM.1S CRBN-KO (nM) | Fold Shift (KO/WT) |
| PEPD | Experimental Value | Experimental Value | >1000x |
| Pomalidomide | ~10 | >10,000 | >1000x |
| Doxorubicin | ~50 | ~50 | ~1x |
A significant rightward shift (>1000-fold) in the IC₅₀ for PEPD in CRBN-KO cells compared to WT cells is strong evidence of on-target, CRBN-dependent activity. A cytotoxic control like Doxorubicin should show no shift.
Phase 3: Neosubstrate Identification and Validation
Causality: The core function of a molecular glue is to induce protein degradation. We must identify which proteins are degraded following PEPD treatment and confirm this degradation is mediated by the ubiquitin-proteasome system.
Protocol 3: Targeted Western Blot for Known CRBN Neosubstrates
This is a rapid method to check if PEPD induces the degradation of well-established CRBN neosubstrates like IKZF1 and CK1α.
Step-by-Step Methodology:
-
Cell Treatment: Treat MM.1S cells with varying concentrations of PEPD, lenalidomide (1 µM), and a vehicle control for 4-6 hours.
-
Lysate Preparation: Harvest the cells and prepare whole-cell lysates. Determine protein concentration using a BCA assay.
-
Proteasome Inhibition (Control): In a parallel experiment, pre-treat cells with a proteasome inhibitor (e.g., MG132) for 1 hour before adding PEPD. This should rescue the degradation of the neosubstrate.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against IKZF1, CK1α, CRBN, and a loading control (e.g., β-actin or GAPDH).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands. Quantify band intensity using densitometry.
Data Presentation & Interpretation:
-
Observation: A dose-dependent decrease in IKZF1 and/or CK1α protein levels with PEPD treatment, similar to the lenalidomide control.
-
Confirmation: The loading control (β-actin) and CRBN levels should remain unchanged.
-
Validation: Pre-treatment with MG132 should prevent the PEPD-induced decrease in neosubstrate levels, confirming the degradation is proteasome-dependent.
Protocol 4: Global Quantitative Proteomics for Novel Neosubstrate Discovery
To identify the full spectrum of proteins degraded by PEPD, an unbiased proteomics approach is necessary.
Step-by-Step Methodology:
-
Cell Culture and Labeling (SILAC example): Culture MM.1S cells in "heavy" (¹³C₆, ¹⁵N₂-Lysine; ¹³C₆, ¹⁵N₄-Arginine) and "light" (normal isotopes) media for at least 6 cell doublings.
-
Treatment: Treat the "heavy" labeled cells with PEPD (at a concentration of ~5x IC₅₀) and the "light" labeled cells with vehicle (DMSO) for 4-6 hours.
-
Lysate Combination: Harvest cells, lyse, and combine equal protein amounts from the heavy and light populations.
-
Protein Digestion and Fractionation: Digest the combined proteome with trypsin and fractionate the resulting peptides.
-
LC-MS/MS Analysis: Analyze the peptide fractions by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify proteins. Calculate the "light/heavy" ratio for each protein. Proteins with a significantly high ratio are potential degradation targets.
Data Presentation & Interpretation:
| Protein | Gene | Light/Heavy Ratio | Function |
| Ikaros | IKZF1 | > 4.0 | Lymphoid Transcription Factor |
| Aiolos | IKZF3 | > 4.0 | Lymphoid Transcription Factor |
| Novel Hit 1 | GENE1 | > 4.0 | Function |
| Novel Hit 2 | GENE2 | > 4.0 | Function |
| β-actin | ACTB | ~ 1.0 | Cytoskeleton (Control) |
Hits are proteins with a high L/H ratio, indicating their abundance is significantly reduced in the PEPD-treated sample. Follow-up validation by Western blot is essential.
Phase 4: Elucidating Downstream Functional Consequences
Causality: Degrading a key protein like a transcription factor should lead to predictable changes in gene expression and cellular phenotype. This final phase connects the molecular event (degradation) to a functional outcome.
Downstream Signaling Pathway of IKZF1/3 Degradation
The degradation of IKZF1 and IKZF3 in multiple myeloma cells is known to downregulate the transcription of Interferon Regulatory Factor 4 (IRF4), a critical survival factor, and subsequently, the oncogene MYC.[11]
Caption: Downstream effects of PEPD-induced IKZF1/3 degradation.
Protocol 5: Quantitative PCR (qPCR) for Gene Expression
This protocol will measure changes in the mRNA levels of downstream targets like IRF4 and MYC.
Step-by-Step Methodology:
-
Cell Treatment: Treat MM.1S cells with PEPD (at IC₅₀ concentration) and lenalidomide for 24 hours.
-
RNA Extraction: Isolate total RNA from the cells using a suitable kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform quantitative PCR using validated primers for IRF4, MYC, and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method.
Data Presentation & Interpretation:
| Gene Target | Fold Change vs. Vehicle (PEPD) | Fold Change vs. Vehicle (Lenalidomide) |
| IRF4 | < 0.5 | < 0.5 |
| MYC | < 0.5 | < 0.5 |
| GAPDH | ~ 1.0 | ~ 1.0 |
A significant downregulation of IRF4 and MYC mRNA following PEPD treatment, comparable to lenalidomide, would strongly support the proposed downstream mechanism.
Conclusion
Validating the mechanism of a novel molecular glue like this compound requires a systematic and multi-faceted approach. The experimental workflow detailed in this guide provides a rigorous framework for establishing its function, from initial target binding to downstream cellular consequences. By demonstrating that PEPD (1) directly binds to CRBN, (2) exhibits CRBN-dependent cytotoxicity, (3) induces the proteasomal degradation of specific neosubstrates, and (4) modulates the expected downstream signaling pathways, researchers can build a robust and validated case for its mechanism of action. This comprehensive validation is critical for the continued development of PEPD and other next-generation protein degraders for therapeutic applications.
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A Comparative Guide for Medicinal Chemists: 1-(2-Phenylethyl)piperazine-2,6-dione vs. Piperidine-2,6-dione Analogs in Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the six-membered heterocycle remains a cornerstone of drug design. Among these, the piperidine-2,6-dione (glutarimide) and piperazine-2,6-dione scaffolds represent two distinct, yet structurally related, frameworks with profoundly different roles in therapeutic development. The piperidine-2,6-dione scaffold is famously embodied by thalidomide and its analogs, which have revolutionized cancer therapy by functioning as "molecular glue" modulators of the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] This guide provides an in-depth comparison of this well-validated class of compounds against the less-explored, but structurally versatile, piperazine-2,6-dione scaffold, exemplified by 1-(2-phenylethyl)piperazine-2,6-dione.
We will dissect their fundamental structural differences, explore their divergent mechanisms of action, and provide the experimental frameworks necessary for researchers to effectively evaluate and differentiate between these compound classes. This guide is intended for drug development professionals seeking to understand the nuances of these privileged scaffolds, from their foundational biology to their synthetic accessibility and strategic application in designing next-generation therapeutics.
Part 1: The Piperidine-2,6-Dione Scaffold: A Cornerstone of Targeted Protein Degradation
The therapeutic renaissance of thalidomide uncovered a novel mechanism of action: the recruitment of neosubstrate proteins to the CRL4^CRBN E3 ubiquitin ligase complex for subsequent ubiquitination and proteasomal degradation.[3][4] This discovery has established the piperidine-2,6-dione moiety as a premier warhead for developing immunomodulatory imide drugs (IMiDs) and Proteolysis Targeting Chimeras (PROTACs).[5][6]
Mechanism of Action: The "Molecular Glue" Paradigm
Compounds containing the piperidine-2,6-dione (glutarimide) ring, such as lenalidomide and pomalidomide, bind directly to a shallow hydrophobic pocket on the surface of Cereblon (CRBN), the substrate receptor of the E3 ligase complex.[1][7] This binding event does not inhibit the enzyme but rather alters its substrate specificity.[3] The drug essentially acts as a molecular glue, creating a new protein-protein interaction surface that recruits specific "neosubstrate" proteins, most notably the Ikaros (IKZF1) and Aiolos (IKZF3) transcription factors.[5][8] The CRL4^CRBN complex then polyubiquitinates these captured neosubstrates, marking them for destruction by the proteasome.[9] This targeted degradation of IKZF1 and IKZF3 is fundamental to the potent anti-myeloma activity of these drugs.[5][10]
Structure-Activity Relationship (SAR)
The SAR of piperidine-2,6-dione analogs is well-established:
-
Glutarimide Ring: Essential for binding to CRBN. The chiral center at the 3-position is crucial, with the (S)-enantiomer generally showing higher potency.[7]
-
Linker/Phthaloyl Ring: Modifications to this part of the molecule dictate neosubstrate specificity.[10] For instance, the addition of an amino group in lenalidomide compared to thalidomide enhances its affinity and alters its activity profile.[11][12] This region is solvent-exposed, making it the ideal attachment point for linkers in PROTAC design.[10][13]
Part 2: The Piperazine-2,6-Dione Scaffold: A Study in Structural and Functional Diversity
In contrast to the highly specialized role of its piperidine counterpart, the piperazine-2,6-dione scaffold offers broader, more diverse pharmacological potential. The introduction of a second nitrogen atom at the 4-position fundamentally alters the molecule's chemical properties and potential biological interactions.
Introducing this compound
The structure of this compound presents two key pharmacophoric elements:
-
The Piperazine-2,6-dione Core: This cyclic diketopiperazine structure is found in various biologically active compounds. Unlike the glutarimide ring, it is not associated with CRBN binding. Instead, derivatives of this core have been investigated for anti-inflammatory, analgesic, antidepressant, and anticancer activities.[14][15][16] The second nitrogen atom provides an additional site for substitution, allowing for the creation of N,N'-disubstituted analogs and altering the molecule's hydrogen bonding capacity.[17]
-
The Phenylethyl Substituent: This lipophilic group is a common feature in compounds targeting the central nervous system (CNS).[18] It enhances membrane permeability and can mediate interactions with various receptors, such as dopaminergic and serotonergic receptors, which are common targets for piperazine-containing drugs.[19][20]
Given these features, it is hypothesized that the biological activity of this compound would diverge significantly from CRBN modulation, potentially targeting CNS pathways or other cellular processes related to inflammation or proliferation.
Part 3: Head-to-Head Comparison: Physicochemical and Pharmacological Profiles
The fundamental difference—a carbon versus a nitrogen at the 4-position of the ring—creates a cascade of differing properties that guide their application in drug discovery.
Table 1: Comparative Profile of Scaffolds
| Feature | Piperidine-2,6-dione Analogs | This compound (Hypothesized) |
|---|---|---|
| Core Scaffold | Glutarimide (one nitrogen) | Diketopiperazine (two nitrogens) |
| Primary Biological Target | Cereblon (CRBN) E3 Ligase[3][4] | Unconfirmed; potentially CNS receptors (dopamine, serotonin), inflammatory pathways[14][19][20] |
| Mechanism of Action | Molecular glue-induced targeted protein degradation[5][9] | Receptor antagonism/agonism or enzyme inhibition |
| Primary Therapeutic Area | Hematologic Cancers (e.g., Multiple Myeloma)[12][21] | CNS disorders, inflammation, pain management[14][20] |
| Key SAR Feature | Intact glutarimide ring for CRBN binding; linker region modulates neosubstrate choice[10] | N-substituents (e.g., phenylethyl) drive target specificity and lipophilicity[18] |
| Notable Examples | Thalidomide, Lenalidomide, Pomalidomide[3][12] | N/A (Represents a class of diverse structures) |
Part 4: Experimental Protocols for Comparative Evaluation
For any research team encountering a novel compound like this compound, a structured experimental workflow is critical to determine its mechanism of action and differentiate it from a potential CRBN modulator.
Causality of Experimental Choices
The following workflow is designed not just to gather data, but to answer a specific logical question: "Does this novel compound act like a classical piperidine-2,6-dione analog?" We start with the most direct test (target binding) and move to downstream functional validation. A negative result in the initial assays strongly suggests a CRBN-independent mechanism, justifying exploration of alternative targets.
Protocol 1: Cereblon (CRBN) Binding Assay (Time-Resolved FRET)
Objective: To directly measure the binding affinity of the test compound to the CRBN-DDB1 complex.
Methodology:
-
Reagent Preparation:
-
Prepare assay buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 5 mM DTT, and 0.1% BSA.
-
Reconstitute recombinant biotinylated-CRBN/DDB1 complex, Europium-labeled anti-GST antibody, and GST-tagged VHL/ElonginB/ElonginC complex (as a negative control).
-
Prepare a serial dilution of the test compound and a positive control (e.g., Lenalidomide) in DMSO, followed by dilution in assay buffer.
-
-
Assay Procedure:
-
In a 384-well low-volume plate, add 2 µL of the compound dilutions.
-
Add 4 µL of a mix containing the biotin-CRBN/DDB1 complex and Europium-labeled streptavidin.
-
Add 4 µL of a mix containing the fluorescently-labeled CRBN ligand (tracer).
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible reader, measuring emissions at 665 nm (acceptor) and 620 nm (donor) after excitation at 320 nm.
-
Calculate the TR-FRET ratio (665 nm / 620 nm).
-
-
Data Analysis:
-
Plot the TR-FRET ratio against the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, representing the concentration of the compound required to displace 50% of the tracer.
-
Protocol 2: IKZF1/IKZF3 Degradation Assay (Immunoblot)
Objective: To determine if the test compound induces the degradation of CRBN neosubstrates in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Culture a multiple myeloma cell line (e.g., NCI-H929) in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed cells at a density of 0.5 x 10^6 cells/mL in 6-well plates.
-
Treat cells with vehicle (DMSO), a positive control (Pomalidomide, 1 µM), and various concentrations of the test compound (e.g., 0.1, 1, 10 µM) for 6-24 hours.
-
-
Protein Extraction:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
Immunoblotting:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against IKZF1, IKZF3, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the levels of IKZF1 and IKZF3 to the loading control to determine the extent of degradation.
-
Conclusion and Future Outlook
The comparison between this compound and the class of piperidine-2,6-dione analogs illuminates a critical principle in drug discovery: subtle changes in a chemical scaffold can lead to dramatic shifts in biological function.
-
Piperidine-2,6-diones are highly specialized and validated tools for inducing targeted protein degradation via CRBN modulation.[1][6] Future research in this area will continue to focus on designing novel analogs with refined neosubstrate specificity and developing next-generation PROTACs with improved drug-like properties.[2]
-
Piperazine-2,6-diones , on the other hand, represent a scaffold of untapped potential. Their structural features suggest a departure from the CRBN-centric mechanism, opening avenues for exploration in CNS disorders, inflammation, and other areas where piperazine-containing molecules have historically succeeded.[14][19] The key challenge and opportunity lie in systematic screening and target deconvolution to unlock their therapeutic value.
For researchers, the choice of scaffold should be mechanism-driven. If the goal is targeted protein degradation, the piperidine-2,6-dione remains the gold standard. If the objective is to explore novel pharmacology with potential for CNS penetration or multi-receptor targeting, the piperazine-2,6-dione scaffold offers a rich and fertile ground for discovery.
References
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- Encyclopedia.pub. (n.d.). Development of Analogs of Thalidomide.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(2-Phenylethyl)piperazine-2,6-dione
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides a detailed protocol for the proper disposal of 1-(2-Phenylethyl)piperazine-2,6-dione. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are synthesized from data on structurally related chemicals, such as 1-(2-Phenylethyl)piperazine and other piperazine derivatives, alongside established best practices for hazardous chemical waste management.[1]
The core principle of chemical disposal is the adherence to local, state, and federal regulations.[1][2] This guide is intended to supplement, not replace, institutional and governmental protocols. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
I. Hazard Profile and Risk Assessment
Understanding the potential hazards of this compound is paramount to its safe handling and disposal. Based on analogous compounds, we can infer the following potential hazards:
-
Toxicity: The related compound, 1-(2-Phenylethyl)piperazine, is classified as toxic if swallowed.[3]
-
Corrosivity: It may cause severe skin burns and eye damage.[3]
-
Respiratory Irritation: Inhalation may lead to respiratory irritation.[3]
-
Sensitization: Piperazine derivatives can be skin and respiratory sensitizers.[4][5]
-
Flammability: Some piperazine compounds are classified as flammable solids.[4]
A thorough risk assessment should be conducted before handling this compound, considering the quantities involved and the specific laboratory environment.
Table 1: Hazard Classification of a Structurally Similar Compound (1-(2-Phenylethyl)piperazine)
| Hazard Class | Category |
| Acute Toxicity, Oral | 3 |
| Skin Corrosion | 1B |
| Serious Eye Damage | 1 |
Source: Synthesized from available safety data sheets.
II. Personal Protective Equipment (PPE) and Safety Measures
Prior to initiating any disposal procedures, the following personal protective equipment must be worn:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential.
-
Body Protection: A lab coat must be worn.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a certified respirator should be used.[1]
All handling and disposal activities should be conducted within a certified chemical fume hood to minimize inhalation exposure.
III. Step-by-Step Disposal Protocol
The proper disposal of this compound should be treated as a critical part of the experimental workflow. The following step-by-step protocol outlines the necessary procedures for its safe disposal.
1. Waste Segregation and Collection:
-
Principle: To prevent accidental chemical reactions and ensure proper disposal, it is crucial to segregate chemical waste.
-
Procedure:
2. Container Management:
-
Principle: Proper containment is essential to prevent leaks and ensure the safety of laboratory personnel and waste handlers.
-
Procedure:
-
Use a container that is in good condition, compatible with the chemical, and has a secure lid.[6][8]
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[8] Do not use abbreviations or chemical formulas.[8]
-
Keep the container closed at all times, except when adding waste.[6][8]
-
3. Decontamination:
-
Principle: Thorough decontamination of laboratory equipment prevents cross-contamination and accidental exposure.
-
Procedure:
-
Decontaminate any non-disposable equipment that has come into contact with the chemical using an appropriate solvent (e.g., ethanol or isopropanol), followed by a thorough wash with soap and water.
-
Dispose of all contaminated cleaning materials as hazardous waste.[1]
-
4. Spill Management:
-
Principle: A prompt and appropriate response to a chemical spill is critical to minimizing hazards.
-
Procedure:
-
In the event of a spill, immediately evacuate the area and ensure adequate ventilation.[1]
-
Remove all sources of ignition.[9]
-
Contain the spill using an inert absorbent material such as vermiculite or sand.[1]
-
Carefully collect the absorbed material into the designated hazardous waste container.[1]
-
Thoroughly clean the spill area.
-
5. Final Disposal:
-
Principle: The final disposal of hazardous chemical waste must be handled by certified professionals to ensure regulatory compliance and environmental protection.
-
Procedure:
-
Securely seal the hazardous waste container.
-
Arrange for a pickup with your institution's EHS department or a licensed chemical waste disposal company.[10]
-
IV. Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
V. Conclusion
The safe disposal of this compound is a critical responsibility for all laboratory personnel. By following these guidelines, which are based on the principles of hazard assessment, proper handling, and regulatory compliance, researchers can ensure a safe laboratory environment and minimize their environmental impact. Always prioritize safety and consult with your institution's EHS professionals for guidance tailored to your specific needs.
References
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- Columbia University. Hazardous Chemical Waste Management Guidelines.
- Dartmouth College. Hazardous Waste Disposal Guide.
- The Ohio State University. Chemical Waste Management Reference Guide.
- University of Kansas. Safe Disposal of Hazardous Chemical Waste.
- University of Texas at Austin. Chemical Waste.
- Sigma-Aldrich. Safety Data Sheet: Piperazine.
- Fisher Scientific. Safety Data Sheet: Piperazine-2-carboxylic acid dihydrochloride.
- Carl ROTH. Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
- Fisher Scientific. Safety Data Sheet: Piperazine.
- CDN Isotopes. Safety Data Sheet: Piperazine-d10.
- Santa Cruz Biotechnology. Safety Data Sheet: Piperazine.
- Fisher Scientific. Safety Data Sheet: Piperazine.
- New Jersey Department of Health. Piperazine Hazard Summary.
- European Directorate for the Quality of Medicines & HealthCare. Safety Data Sheet: Piperazine.
- TCI Chemicals. Safety Data Sheet: N-(2-Aminoethyl)piperazine.
- Fisher Scientific. Safety Data Sheet: 1-Ethylpiperazine-2,3-dione.
- CymitQuimica. 1-(2-Phenylethyl)piperazine.
- Sigma-Aldrich. 1-(2-Phenylethyl)piperazine 97%.
- Synquest Labs. Safety Data Sheet: 1-(2-Phenylethyl)piperazine.
- MedChemExpress. Safety Data Sheet: 1-(1-Phenylethyl)piperazine hydrochloride.
- Benchchem. Safe Disposal of 1-(2-Cyclohexylethyl)piperazine: A Procedural Guide.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(2-Phenylethyl)piperazine-2,6-dione
Hazard Analysis: A Structural Perspective
A thorough understanding of the potential hazards of 1-(2-Phenylethyl)piperazine-2,6-dione begins with a deconstruction of its chemical architecture. This compound is a trifecta of a piperazine ring, a diketopiperazine structure, and a phenylethyl group, each contributing to its potential reactivity and toxicological profile.
-
The Piperazine Core: Piperazine and its derivatives are known to be skin and respiratory sensitizers, and can cause severe skin burns and eye damage.[1][2] Inhalation may lead to allergy or asthma-like symptoms.[1][2]
-
The Diketopiperazine Moiety: Diketopiperazines are a class of cyclic peptides with a range of biological activities.[3] While many are found in nature, synthetic analogs require careful handling due to their potential biological potency and the fact that they are often handled as fine powders, which pose an inhalation risk.[4][5]
-
The Phenylethyl Group: This group is a common feature in many psychoactive compounds.[6] While the overall effect of this compound is not fully characterized, the presence of this moiety warrants caution regarding potential neurological effects with systemic exposure.[6]
Given that the compound is likely a solid powder, the primary routes of exposure are inhalation of airborne particles and dermal contact.[4][7]
Personal Protective Equipment (PPE): A Comprehensive Protocol
The selection of PPE is not merely a checklist but a critical component of a holistic safety strategy. The following table summarizes the minimum PPE requirements for handling this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling unopened containers | Safety glasses with side shields | Nitrile gloves | Lab coat | Not generally required |
| Weighing and handling solid powder | Chemical safety goggles or a full-face shield[4] | Double-gloving with nitrile gloves | Full-coverage lab coat, disposable sleeves | NIOSH-approved N95 respirator or higher[8] |
| Preparing solutions | Chemical safety goggles | Nitrile gloves | Lab coat | Work in a certified chemical fume hood |
| Handling solutions | Safety glasses with side shields | Nitrile gloves | Lab coat | Not required if handled in a fume hood |
Rationale for PPE Selection
-
Eye and Face Protection: To prevent contact with airborne powder or splashes of solutions, chemical safety goggles are mandatory when handling the solid.[5][9] A face shield provides an additional layer of protection, especially during bulk transfers.[4]
-
Hand Protection: Nitrile gloves offer good protection against a wide range of chemicals and are recommended for handling both the solid and its solutions.[5][9] Double-gloving is a prudent measure when handling the powder to minimize the risk of exposure in case of a tear in the outer glove.
-
Body Protection: A lab coat should be worn at all times to protect against spills.[9][10] It should be buttoned completely.
-
Respiratory Protection: Due to the fine nature of chemical powders and the sensitizing potential of piperazine derivatives, respiratory protection is crucial when handling the solid outside of a containment device like a glove box.[4][5] A NIOSH-approved N95 respirator is the minimum requirement. All handling of the powder should ideally be performed in a chemical fume hood or a powder containment hood to minimize aerosolization.[5][9]
Operational Plan: From Receipt to Disposal
A meticulous operational plan is essential to minimize the risk of exposure and ensure the integrity of the research.
Workflow for Handling this compound
Caption: Workflow for handling this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Don the appropriate PPE as outlined in the table above.
-
Prepare the work area in a certified chemical fume hood. Cover the work surface with absorbent, disposable bench paper.
-
Have spill cleanup materials readily available.
-
-
Weighing the Solid:
-
Perform all weighing operations within the fume hood or a balance enclosure.
-
Use anti-static weighing dishes to prevent the powder from jumping.
-
Close the primary container immediately after dispensing.
-
-
Preparing Solutions:
-
Add the solvent to the weighed solid slowly to avoid splashing.
-
If sonication or heating is required, ensure the container is appropriately sealed.
-
-
Cleanup:
-
Wipe down all surfaces with an appropriate solvent (e.g., 70% ethanol) to decontaminate them.
-
Dispose of all contaminated materials (gloves, bench paper, weighing dishes) in a designated hazardous waste container.[9]
-
Emergency and Disposal Plan
Spill Management
In the event of a spill, remain calm and follow these procedures:
Caption: Spill response workflow.
-
Minor Spill (Solid):
-
Gently cover the spill with absorbent paper to avoid raising dust.
-
Dampen the absorbent paper with water and carefully wipe up the material.
-
Place all contaminated materials in a sealed bag for disposal.
-
-
Minor Spill (Liquid):
-
Absorb the spill with an inert material (e.g., vermiculite, sand).[11]
-
Collect the absorbed material into a sealed container.
-
-
Major Spill:
-
Evacuate the area and alert others.
-
Contact your institution's environmental health and safety office immediately.
-
First Aid
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[12] Remove contaminated clothing.[12]
-
Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[12] Seek immediate medical attention.[12]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous chemical waste.
-
Waste Segregation:
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a compatible, labeled solvent waste container. Do not pour down the drain.[13]
-
-
Disposal: All waste must be disposed of through your institution's hazardous waste management program.[12] Consult with your environmental health and safety department for specific procedures.
Conclusion
While this compound presents a set of potential hazards, these can be effectively managed through a combination of engineering controls, appropriate personal protective equipment, and meticulous adherence to safe handling and disposal protocols. By understanding the "why" behind each safety measure, researchers can foster a culture of safety and ensure both personal well-being and the integrity of their scientific endeavors.
References
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Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from [Link]
-
Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
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MDPI. (n.d.). Insights into the Bioactivities and Mechanism of Action of the Microbial Diketopiperazine Cyclic Dipeptide Cyclo(L-leucyl-L-prolyl). Retrieved from [Link]
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ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Piperazine Derivatives as Dangerous Abused Compounds. Retrieved from [Link]
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Biovera. (2024, November 13). Laboratory Safety Guidelines for Peptide Handling. Retrieved from [Link]
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Palamatic Process. (n.d.). Which equipment to select for handling toxic materials and protecting operators?. Retrieved from [Link]
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ACS Publications. (2022, December 6). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega. Retrieved from [Link]
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Novachem. (2024, January 2). Safety Data Sheet: Piperazine citrate. Retrieved from [Link]
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CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
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MDPI. (n.d.). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]
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National Powder Coating. (2022, June 8). Powder Coating Safety and Regulations. Retrieved from [Link]
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Peptidesciences. (2025, November 21). Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. Retrieved from [Link]
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Australian Peptides. (n.d.). Safe Handling & Lab PPE for Peptides (Compliance-Focused Research Guide). Retrieved from [Link]
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PubChem - NIH. (n.d.). Aminoethylpiperazine. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
